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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Orthogonal Reactivity of 2-Amino-3-bromobenzene-1-sulfonyl fluoride: A Trifunctional Hub for Covalent Drug Discovery

Executive Summary The landscape of covalent drug discovery is undergoing a paradigm shift. Moving beyond the traditional targeting of highly reactive, yet rare, cysteine residues, the field is increasingly leveraging Sul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of covalent drug discovery is undergoing a paradigm shift. Moving beyond the traditional targeting of highly reactive, yet rare, cysteine residues, the field is increasingly leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to target tyrosine, lysine, serine, threonine, and histidine[1][2]. At the forefront of this evolution are highly functionalized building blocks that offer modularity.

2-Amino-3-bromobenzene-1-sulfonyl fluoride (CAS: 2866307-34-6) represents a premier, next-generation trifunctional hub[3]. By integrating a dormant SuFEx warhead (-SO₂F), a cross-coupling handle (-Br), and a derivatizable amine (-NH₂), this molecule enables the divergent synthesis of complex covalent inhibitor libraries. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic causality, and self-validating protocols for its application in modern drug development.

Structural & Physicochemical Profiling

Understanding the physicochemical behavior of 2-Amino-3-bromobenzene-1-sulfonyl fluoride requires analyzing the electronic interplay between its three substituents. The electron-withdrawing nature of both the sulfonyl fluoride and the bromo group significantly modulates the basicity and nucleophilicity of the central aniline.

Quantitative Data Summary
PropertyValue / CharacteristicMechanistic Implication
Molecular Formula C₆H₅BrFNO₂SHighly functionalized low-molecular-weight scaffold.
Molecular Weight 254.08 g/mol Excellent ligand efficiency (LE) starting point for fragment-based drug discovery (FBDD).
CAS Registry Number 2866307-34-6Commercially available building block[4][5].
S–F Bond Stability Thermodynamically StableResistant to heterolytic cleavage, reduction, and aqueous hydrolysis. Acts as a "dormant" electrophile[6].
Aniline pKa (Predicted) < 3.0The strong -I (inductive) and -M (mesomeric) effects of the ortho-SO₂F and meta-Br groups render the amine poorly basic, preventing unwanted intermolecular self-condensation.
Lipophilicity (cLogP) ~2.2 - 2.6Optimal lipophilicity for passive membrane permeability in cellular assays.

Mechanistic Causality: The Trifunctional Orthogonality

The true power of this molecule lies in its orthogonal reactivity . As an application scientist, one must not merely view this as a molecule with three functional groups, but as a system where each group can be addressed chemoselectively without perturbing the others.

  • The Sulfonyl Fluoride (-SO₂F) Warhead: Unlike sulfonyl chlorides, which are highly susceptible to hydrolysis and indiscriminately reactive, sulfonyl fluorides possess "Goldilocks reactivity"[2]. The S–F bond is thermodynamically robust but kinetically labile under specific conditions. It requires either specific catalysis (e.g., DBU, BTMG) or the precise microenvironment of a folded protein pocket to undergo substitution[7][8]. This makes it a perfect latent warhead for target-directed covalent inhibitors.

  • The Aryl Bromide (-Br): Positioned at C3, this halogen provides a reliable handle for palladium-catalyzed sp²-sp² or sp²-sp³ cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Causality: The steric bulk of the adjacent amine at C2 dictates that bulky, electron-rich phosphine ligands (such as XPhos or RuPhos) are required to facilitate efficient oxidative addition and prevent catalyst poisoning by the amine.

  • The Aniline (-NH₂): Situated between the -SO₂F and -Br groups, the amine is sterically shielded and electronically deactivated. While this makes simple alkylation difficult, it is highly advantageous for controlled acylation, reductive amination, or conversion into a diazonium salt for further functionalization.

OrthogonalReactivity Hub 2-Amino-3-bromo- benzenesulfonyl fluoride SuFEx SuFEx Click Chemistry Targeting -SO2F Hub->SuFEx BTMG / HMDS + Silyl Ether Coupling Pd-Catalyzed Coupling Targeting -Br Hub->Coupling Pd(dppf)Cl2 / Base + Boronic Acid Amine Derivatization Targeting -NH2 Hub->Amine Acyl Chloride + Pyridine

Caption: Divergent orthogonal reactivity pathways of the trifunctional 2-Amino-3-bromobenzene-1-sulfonyl fluoride hub.

Applications in Covalent Drug Discovery

As of 2026, the development of next-generation sulfonyl fluoride electrophiles has drastically expanded the scope of covalent drug discovery[9]. 2-Amino-3-bromobenzene-1-sulfonyl fluoride is engineered for Diversity-Oriented Clicking (DOC) [10].

By utilizing the -Br and -NH₂ handles to build a diverse library of recognition elements (the "ligand" portion), the -SO₂F group remains untouched. Once the library is synthesized, it can be screened against target proteins. The dormant -SO₂F group acts like a "sleeping beauty"—it remains unreactive in biological media until the recognition element binds to the target protein. Upon binding, the proximity effect drastically lowers the activation energy, allowing a nearby nucleophilic residue (Tyr, Lys, Ser) to attack the sulfur center, expelling fluoride and forming a permanent covalent bond[7].

Workflow Step1 1. Library Synthesis (Derivatize -Br and -NH2) Step2 2. Phenotypic/Biochemical Screening Step1->Step2 Step3 3. Chemoproteomic Profiling (Identify Cross-linked Residue) Step2->Step3 Step4 4. Covalent Docking & Lead Optimization Step3->Step4

Caption: Standard workflow for SuFEx-enabled covalent inhibitor discovery using the trifunctional hub.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm causality and reaction success.

Protocol A: Accelerated SuFEx Coupling of the -SO₂F Group

Objective: To couple the sulfonyl fluoride with an aryl silyl ether to form a stable sulfonate, utilizing Barton's base (BTMG) to overcome the kinetic stability of the S-F bond[8].

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under a nitrogen atmosphere, dissolve 2-Amino-3-bromobenzene-1-sulfonyl fluoride (1.0 equiv, 0.5 mmol) and the desired aryl silyl ether (1.1 equiv) in anhydrous acetonitrile (0.5 M).

  • Catalyst Addition: Add Hexamethyldisilazane (HMDS) (1.0 equiv) followed by 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.1 equiv). Causality Note: HMDS acts synergistically with BTMG to drive the in situ formation of reactive TMS-ether intermediates, exploiting the immense thermodynamic driving force of silicon-fluoride bond formation[8].

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Self-Validation Checkpoint (LCMS & NMR):

    • LCMS: Withdraw a 5 µL aliquot, dilute in MeOH, and inject. The reaction is validated when the starting mass ( m/z 254.0) is depleted.

    • ¹⁹F NMR: The definitive proof of reaction completion is the complete disappearance of the sharp -SO₂F multiplet typically observed between +50 to +60 ppm.

  • Workup: Evaporate the volatile side products (NH₃, Me₃Si-F, BTMG) under reduced pressure. The high efficiency of SuFEx often requires no column chromatography[11].

Protocol B: Chemoselective Suzuki-Miyaura Coupling at the -Br Position

Objective: To functionalize the C3 position via Pd-catalysis while strictly preserving the -SO₂F warhead.

Step-by-Step Methodology:

  • Preparation: Charge a vial with 2-Amino-3-bromobenzene-1-sulfonyl fluoride (1.0 equiv), an aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Base Selection (Critical): Add anhydrous K₃PO₄ (2.0 equiv). Causality Note: Do not use NaOH or KOH. While the -SO₂F group is highly stable, harsh aqueous hydroxides at elevated temperatures can cause premature hydrolysis. Mild, anhydrous or slightly aqueous phosphate bases preserve the SuFEx hub.

  • Solvent & Heating: Suspend in a degassed mixture of Toluene/Ethanol (4:1). Heat to 80°C for 12 hours under nitrogen.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc) should show the consumption of the starting material. Crucially, ¹⁹F NMR of the crude mixture must retain the +50 to +60 ppm signal, validating that the -SO₂F group survived the cross-coupling conditions orthogonally.

  • Workup: Filter through a pad of Celite, concentrate, and purify via flash chromatography.

References

  • PubChemLite - 2-amino-3-bromobenzene-1-sulfonyl fluoride (C6H5BrFNO2S). University of Luxembourg (uni.lu).
  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis.
  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv.
  • Accelerated SuFEx Click Chemistry for Modular Synthesis.
  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS.

Sources

Exploratory

Whitepaper: Mechanism of Action of 2-Amino-3-bromobenzene-1-sulfonyl Fluoride in Covalent Chemical Biology

Executive Summary The paradigm of targeted covalent inhibitors (TCIs) has shifted dramatically with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. While early covalent drugs predominantly targeted highly n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has shifted dramatically with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. While early covalent drugs predominantly targeted highly nucleophilic, non-catalytic cysteine residues via Michael addition, the modern chemical biology toolkit requires electrophiles capable of engaging harder nucleophiles such as tyrosine, lysine, histidine, and serine.

2-Amino-3-bromobenzene-1-sulfonyl fluoride (CAS: 2866307-34-6) 1 represents a next-generation SuFEx building block designed to overcome the promiscuity and hydrolytic instability of first-generation sulfonyl fluorides. By integrating a highly specific ortho-amino and meta-bromo substitution pattern, this compound acts as a "latent electrophile." It remains inert in aqueous biological media until non-covalent recognition within a specific protein microenvironment triggers a proximity-induced covalent reaction 2. This whitepaper details the structural causality, reaction mechanics, and validation protocols essential for deploying this pharmacophore in drug discovery.

Core Mechanism of Action: Context-Dependent SuFEx

The mechanism of action (MoA) of 2-amino-3-bromobenzene-1-sulfonyl fluoride is fundamentally distinct from traditional reactive electrophiles. It operates via a context-dependent S(VI) nucleophilic substitution pathway, demanding precise geometric and electrostatic alignment to proceed [[3]]().

Latent Electrophilicity and Stability

The high oxidation state of the S(VI)-F bond renders it exceptionally stable against solvolysis, reduction, and oxidation. In systemic circulation or bulk solvent, the compound is effectively inert. This hydrolytic stability is a prerequisite for preventing off-target haptenization and systemic toxicity 4.

Proximity-Induced Activation

The covalent reaction is exclusively "unlocked" when the molecule binds to a specific protein pocket (governed by the initial binding affinity, KI​ ). Within this confined microenvironment, two critical catalytic events occur simultaneously:

  • Electrophile Activation: Hydrogen bond donors (e.g., backbone amides or structured water molecules) coordinate with the fluorine atom or the sulfonyl oxygens, increasing the electrophilicity of the sulfur center 5.

  • Nucleophile Deprotonation: Proximal basic residues act as general bases, deprotonating the incoming nucleophile (e.g., the phenol of a Tyrosine or the imidazole of a Histidine) to enhance its reactivity [[6]]().

Covalent Adduct Formation

Following activation, the target residue executes an inline nucleophilic attack on the S(VI) atom. The fluoride ion is expelled as a leaving group, resulting in an irreversible sulfonamide (if reacting with Lys/His) or sulfonate (if reacting with Tyr/Ser) linkage 7.

SuFEx_Mechanism A Latent Electrophile (2-Amino-3-bromo-SF) B Non-Covalent Complex (Protein Pocket) A->B K_I (Binding) C Proximity Activation (H-Bonding to F/O) B->C Microenvironment D Nucleophilic Attack (Tyr/Lys/His/Ser) C->D S(VI) Reaction E Irreversible Adduct (Sulfonamide/Sulfonate) D->E k_inact (Covalent)

Figure 1: Proximity-induced SuFEx reaction pathway for targeted covalent inhibition.

Structural Determinants: The Causality of the 2-Amino-3-bromo Motif

The rational design of covalent inhibitors requires balancing intrinsic reactivity with target affinity 8. The specific substitution pattern on the benzenesulfonyl fluoride ring dictates both the pharmacokinetics and the proteomic selectivity of the probe.

  • The Ortho-Amino Group (-NH₂):

    • Electronic Causality: The amino group exhibits a synergistic "push-pull" effect. While inductively electron-withdrawing, it is strongly electron-donating via resonance. This increases the electron density on the aromatic ring, subtly deactivating the sulfonyl fluoride to prevent premature hydrolysis in plasma.

    • Structural Causality: Positioned ortho to the warhead, the -NH₂ group acts as a critical hydrogen bond donor. It can either anchor the molecule to a backbone carbonyl within the binding pocket or participate in intramolecular hydrogen bonding with the sulfonyl oxygens, locking the probe into a reactive conformation.

  • The Meta-Bromo Group (-Br):

    • Steric & Hydrophobic Causality: The bulky bromine atom provides steric shielding to the S(VI) center, further suppressing non-specific nucleophilic attack by abundant cellular thiols (e.g., glutathione).

    • Binding Causality: Bromine is highly lipophilic and capable of forming directional halogen bonds (interaction between the electrophilic σ -hole of the halogen and a nucleophilic Lewis base on the protein). This drives the initial non-covalent recognition phase, significantly lowering the KI​ and increasing the overall efficiency of covalent labeling 7.

Table 1: Structure-Activity Relationship (SAR) Tuning Matrix for Aryl Sulfonyl Fluorides
Substituent PatternElectronic Effect (Hammett σ )Steric HindranceHydrolytic StabilityPrimary SuFEx Target Residues
Unsubstituted (-H)NeutralLowModeratePromiscuous (Lys, Tyr, Ser)
Electron-Withdrawing (e.g., 4-NO₂)Highly PositiveLowLow (Prone to hydrolysis)Highly Promiscuous
Ortho-Amino (-NH₂)Electron Donating (Resonance)ModerateHighContext-Dependent (Tyr, His)
Meta-Bromo (-Br)Electron Withdrawing (Inductive)HighHigh (Steric Shielding)Hydrophobic Pocket Anchoring
2-Amino-3-bromo Synergistic Push-Pull Very High Exceptional Proximity-Driven (Tyr, His, Lys)

Self-Validating Experimental Protocols

To rigorously classify 2-amino-3-bromobenzene-1-sulfonyl fluoride derivatives as targeted covalent inhibitors rather than promiscuous alkylators, researchers must employ self-validating kinetic and proteomic workflows.

Protocol 1: Determination of Covalent Inactivation Kinetics ( kinact​/KI​ )

Because covalent inhibitors act sequentially (reversible binding followed by irreversible bond formation), standard IC₅₀ values are time-dependent and insufficient. The true measure of potency is the kinact​/KI​ ratio 8.

  • Enzyme Preparation: Purify the target protein and dialyze into a nucleophile-free buffer (e.g., 50 mM HEPES, pH 7.4; avoid Tris or DTT which can artificially quench the electrophile).

  • Time-Dependent Incubation: Incubate the enzyme with varying concentrations of the SuFEx probe (spanning 0.1× to 10× the estimated KI​ ).

  • Activity Quenching & Measurement: At specific time intervals (e.g., 0, 10, 20, 40, 60 minutes), withdraw aliquots and immediately dilute them into an assay buffer containing a saturating concentration of the natural substrate to halt further covalent modification. Measure residual enzymatic activity.

  • Kinetic Extraction (Causality Check): Plot the natural log of remaining activity versus time to determine the observed rate constant ( kobs​ ) for each concentration. Plotting kobs​ against inhibitor concentration must yield a hyperbolic curve. Validation: A linear plot indicates non-specific, diffusion-controlled alkylation, whereas a hyperbolic plot confirms a two-step mechanism (saturable initial binding, KI​ , preceding covalent inactivation, kinact​ ).

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

To verify target engagement and map the exact residue modified in live cells, a competitive ABPP workflow utilizing a clickable alkyne-derivative of the probe is required 9.

  • Proteome Labeling (Control vs. Competitor): Split live cell lysates into two cohorts. Pre-incubate Cohort A with a non-covalent competitor (or an inactive analog lacking the -SO₂F group). Leave Cohort B untreated.

  • Probe Incubation: Treat both cohorts with the alkyne-functionalized 2-amino-3-bromo SuFEx probe (e.g., 10 µM, 2 hours, 37°C).

  • CuAAC Click Chemistry: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to append a biotin-azide tag to the covalently bound probe.

  • Enrichment & Digestion: Precipitate proteins, resuspend, and enrich labeled targets using streptavidin-agarose beads. Perform rigorous washing (including 1% SDS) to remove all non-covalently bound proteins. Perform on-bead trypsin digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides via high-resolution mass spectrometry. Validation: True targets will show a >5-fold reduction in spectral counts in Cohort A (competed) versus Cohort B. The exact site of modification is identified by a mass shift corresponding to the probe adduct on a specific Tyr, Lys, His, or Ser residue.

ABPP_Workflow Step1 1. Proteome Incubation (Live Cells / Lysate) Step2 2. Probe Labeling (SuFEx Reaction) Step1->Step2 Step3 3. CuAAC Click Chemistry (Biotin/Fluorophore Addition) Step2->Step3 Step4 4. Enrichment & Digestion (Streptavidin Pulldown) Step3->Step4 Step5 5. LC-MS/MS Analysis (Target ID & Site Mapping) Step4->Step5

Figure 2: Activity-Based Protein Profiling (ABPP) workflow for SuFEx target identification.

Conclusion

The 2-amino-3-bromobenzene-1-sulfonyl fluoride scaffold is not merely a reactive chemical; it is a highly programmable logic gate for covalent biology. By leveraging the synergistic electronic and steric effects of its substituents, it ensures that the S(VI)-F bond remains dormant until the molecule achieves the precise geometric and electrostatic requirements of its target pocket. This proximity-induced SuFEx mechanism minimizes off-target toxicity and expands the druggable proteome beyond cysteine, offering a robust foundation for the next generation of targeted covalent therapeutics.

References

  • NextSDS. 2-amino-3-bromobenzene-1-sulfonyl fluoride — Chemical substance information.1

  • National Institutes of Health (PMC). Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents.5

  • ChemRxiv. Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery.8

  • Proceedings of the National Academy of Sciences (PNAS). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases.7

  • Royal Society of Chemistry (RSC). Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine.6

  • National Institutes of Health (PMC). Sulfur fluoride exchange.2

  • ResearchGate. Profiling the protein reactivity of S(VI)-F fragment binders.9

  • Royal Society of Chemistry (RSC). Advances in sulfonyl exchange chemical biology: expanding druggable target space.4

  • Proceedings of the National Academy of Sciences (PNAS). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase.3

Sources

Foundational

2-Amino-3-bromobenzene-1-sulfonyl fluoride NMR spectra and characterization

As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, the characterization of polyfunctional building blocks is a critical prerequisite for robust library design. 2-Amino-3-bromobenze...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, the characterization of polyfunctional building blocks is a critical prerequisite for robust library design. 2-Amino-3-bromobenzene-1-sulfonyl fluoride (CAS: 2866307-34-6)[1] is a highly privileged, trifunctional scaffold. It combines an aryl amine for hydrogen-bonding or acylation, an aryl bromide for palladium-catalyzed cross-coupling, and a sulfonyl fluoride—the premier electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[2].

This technical guide provides an in-depth framework for the Nuclear Magnetic Resonance (NMR) characterization of this molecule, explaining the causality behind analytical choices and detailing self-validating protocols for its application in covalent drug discovery.

Strategic Significance & Chemical Profile

The introduction of SuFEx by K. Barry Sharpless in 2014 revolutionized covalent probe design[2]. Unlike sulfonyl chlorides, which are highly susceptible to reductive collapse and hydrolysis, sulfonyl fluorides are exceptionally stable in aqueous media. They remain inert until activated by specific catalysts (e.g., DBU, BEMP) or when positioned in a perfectly complementary protein binding pocket.

The strategic value of 2-amino-3-bromobenzene-1-sulfonyl fluoride lies in its orthogonality. One can perform a Suzuki-Miyaura cross-coupling at the C3-bromide or an amide coupling at the C2-amine without prematurely triggering the C1-sulfonyl fluoride.

Quantitative Chemical Profile
PropertyValueStructural Implication
Chemical Name 2-Amino-3-bromobenzene-1-sulfonyl fluoride1,2,3-trisubstituted aromatic system
CAS Number 2866307-34-6[1]Unique identifier for procurement/IP
Molecular Formula C₆H₅BrFNO₂S[3]Requires ¹H, ¹³C, and ¹⁹F NMR characterization
Molecular Weight 254.08 g/mol [3]Precise mass for HRMS validation
LogP (Predicted) ~2.1Amphiphilic; requires polar aprotic NMR solvents

Orthogonal Functionalization Logic

To understand the analytical requirements, we must first visualize how this building block is utilized in a synthetic workflow. The diagram below illustrates the orthogonal reaction pathways available to the chemist.

G Core 2-Amino-3-bromobenzene- 1-sulfonyl fluoride Amine Amine Derivatization (Amide/Urea Formation) Core->Amine Acylation/Alkylation (Spares Br & SO2F) Bromine Pd-Catalyzed Cross-Coupling (Suzuki) Core->Bromine Boronic Acid, Pd(0) (Spares NH2 & SO2F) SO2F SuFEx Click Chemistry (S-O / S-N Ligation) Core->SO2F Phenol/Amine, Base (Spares NH2 & Br)

Orthogonal synthetic pathways for 2-Amino-3-bromobenzene-1-sulfonyl fluoride.

NMR Characterization: Causality and Assignments

Accurate NMR characterization requires selecting the correct solvent. While CDCl₃ is standard, polar sulfonyl fluorides often exhibit line broadening in non-polar solvents due to transient aggregation. DMSO-d₆ or CD₃CN are the solvents of choice. DMSO-d₆ disrupts intermolecular hydrogen bonding, yielding a sharp, well-resolved signal for the primary amine[4].

¹H NMR (400 MHz, DMSO-d₆)

The aromatic region is defined by a classic 1,2,3-trisubstituted AMX spin system.

  • Causality of Splitting: The proton at C4 (ortho to Br) and C6 (ortho to SO₂F) will appear as doublets (or doublet of doublets due to meta-coupling), while the C5 proton appears as a pseudo-triplet. The strong electron-withdrawing nature of the -SO₂F group heavily deshields the C6 proton.

¹⁹F NMR (376 MHz, DMSO-d₆)
  • The S(VI)-F Signature: Unlike C-F bonds which resonate upfield (typically -100 to -200 ppm), the fluorine atom attached to a highly oxidized Sulfur(VI) center is severely deshielded. It appears as a sharp singlet between +52.0 to +68.0 ppm (referenced to CFCl₃ at 0 ppm)[4].

  • Solvent Dependence: The ¹⁹F shift is highly solvent-dependent. In CDCl₃, arylsulfonyl fluorides typically appear near +65.5 ppm[5], whereas in DMSO-d₆, hydrogen-bonding to the solvent pushes the shift slightly upfield to ~+52.6 ppm[4].

Summarized NMR Data Table
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment & Causality
¹H ~ 6.20Broad Singlet2H-NH₂ : Broadened by ¹⁴N quadrupolar relaxation.
¹H ~ 6.75Triplet (J ≈ 8.0 Hz)1HH-5 : Shielded relative to H-4/H-6; ortho-coupled to both.
¹H ~ 7.65Doublet (J ≈ 8.0 Hz)1HH-6 : Deshielded by the ortho -SO₂F group.
¹H ~ 7.80Doublet (J ≈ 8.0 Hz)1HH-4 : Deshielded by the ortho -Br group.
¹⁹F + 52.0 to + 55.0Singlet1F-SO₂F : Highly deshielded S(VI) environment.
¹³C ~ 110.5Singlet1CC-3 (C-Br) : Heavy atom effect shields the carbon.
¹³C ~ 122.0Doublet (²J_CF ≈ 20 Hz)1CC-1 (C-SO₂F) : Direct coupling to the sulfonyl fluorine.

Structural Verification via 2D NMR (HMBC)

To unequivocally differentiate the C4 and C6 protons, Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects long-range (²J and ³J) carbon-proton couplings.

HMBC H4 Proton H-4 C2 C-2 (NH2) H4->C2 3J Coupling C6 C6 H4->C6 3J Coupling H5 Proton H-5 C1 C-1 (SO2F) H5->C1 3J Coupling C3 C-3 (Br) H5->C3 3J Coupling H6 Proton H-6 H6->C2 3J Coupling C4 C4 H6->C4 3J Coupling

Key ³J HMBC correlations used to assign the regiochemistry of the aromatic ring.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating internal standards and specific kinetic readouts, the chemist can instantly verify both the integrity of the starting material and the success of the reaction.

Protocol A: High-Fidelity NMR Sample Preparation & Quantitation

Objective: Obtain publication-quality spectra while quantifying the exact purity of the sulfonyl fluoride.

  • Internal Standard Selection: Weigh exactly 10.0 mg of 2-amino-3-bromobenzene-1-sulfonyl fluoride and 2.0 mg of Trifluorotoluene (PhCF₃) into a clean vial. Causality: PhCF₃ is an ideal internal standard because its ¹⁹F shift (-63.7 ppm) is far removed from the SO₂F shift (+55 ppm), preventing signal overlap[4].

  • Dissolution: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm NMR tube.

  • Instrument Tuning: Lock the spectrometer to the deuterium signal of DMSO. Shim the Z1 and Z2 gradients until the lock level is maximized. Causality: Proper shimming is critical to resolve the fine ²J_CF coupling (~20 Hz) in the ¹³C spectrum.

  • Acquisition (¹⁹F): Run a ¹⁹F NMR experiment with proton decoupling (19F{1H}). Set the relaxation delay (D1) to at least 10 seconds. Causality: Fluorine nuclei in different environments have vastly different T1 relaxation times. A long D1 ensures accurate integration between the PhCF₃ standard and the SO₂F peak.

  • Validation Check: If a peak appears at ~ -120 ppm, it indicates the presence of free fluoride ion (F⁻), meaning the sulfonyl fluoride has hydrolyzed to the sulfonic acid. The sample must be discarded or repurified.

Protocol B: In-Situ ¹⁹F NMR Monitoring of SuFEx Ligation

Objective: Track the kinetics of a SuFEx reaction with a target phenol in real-time.

  • Preparation: In an NMR tube, combine 2-amino-3-bromobenzene-1-sulfonyl fluoride (0.1 mmol) and the target phenol (0.1 mmol) in 0.5 mL of CD₃CN.

  • Baseline Scan: Acquire a baseline ¹⁹F NMR spectrum. A single sharp peak at ~+60 ppm (in CD₃CN) should be observed.

  • Catalyst Addition: Inject 5 mol% of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) directly into the NMR tube. Invert twice to mix.

  • Kinetic Acquisition: Acquire ¹⁹F spectra every 5 minutes.

  • Validation Check: The successful formation of the aryl fluorosulfate/sulfonate ester is confirmed by the exponential disappearance of the +60 ppm peak. Because the leaving group is fluoride, a new, broad signal will emerge far upfield (~ -120 to -150 ppm) corresponding to the released HF/F⁻ complexed with DBU. This provides a background-free, self-validating kinetic readout.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[Link][2]

  • Veryser, C., et al. (2017). Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. ACS Organic Letters.[Link][5]

  • Semantic Scholar / Open Access. Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids - NMR Spectroscopy Data.[Link][4]

Sources

Exploratory

Crystal Structure Analysis of 2-Amino-3-bromobenzene-1-sulfonyl Fluoride: A Structural Guide for SuFEx-Mediated Covalent Drug Design

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the landscape of targeted covalent inhibitors (TCIs). Among the diverse array of electrophilic warheads, aryl sulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the landscape of targeted covalent inhibitors (TCIs). Among the diverse array of electrophilic warheads, aryl sulfonyl fluorides stand out due to their exceptional thermodynamic stability in aqueous environments and their highly specific, proximity-driven reactivity toward protein nucleophiles (tyrosine, lysine, serine, and histidine) [1].

2-Amino-3-bromobenzene-1-sulfonyl fluoride represents a highly versatile, trifunctional scaffold in structure-based drug design (SBDD). It combines a reactive sulfonyl fluoride warhead, an amino group for synthetic derivatization or intramolecular hydrogen bonding, and a bromine atom capable of participating in halogen bonding or cross-coupling reactions. This whitepaper provides an in-depth technical guide to the crystallographic analysis of this class of molecules, detailing the methodologies required to resolve their 3D conformations and the mechanistic implications of these structural features in covalent drug development.

Chemical and Structural Rationale

To design effective covalent inhibitors, one must understand the precise geometric and electronic parameters of the warhead. The 2-amino-3-bromobenzene-1-sulfonyl fluoride scaffold offers three distinct structural vectors:

  • The Sulfonyl Fluoride (SO₂F) Warhead : Unlike sulfonyl chlorides, which rapidly hydrolyze in water, the S–F bond in sulfonyl fluorides is highly resistant to reduction and hydrolytic cleavage. It remains inert until it is placed in a specific microenvironment—such as a protein binding pocket—where proximity to a nucleophile and local hydrogen-bonding networks activate the S(VI) center for nucleophilic attack [2].

  • The Ortho-Amino Group (-NH₂) : The primary amine at the 2-position serves a dual purpose. Synthetically, it is a handle for amide coupling to build extended inhibitor architectures. Crystallographically, it can form intramolecular hydrogen bonds with the adjacent sulfonyl oxygen atoms, rigidifying the conformation of the warhead and reducing the entropic penalty upon target binding.

  • The Meta-Bromo Group (-Br) : The heavy bromine atom not only provides a strong anomalous dispersion signal for X-ray phase solving but also acts as a potent halogen bond donor (via its σ-hole) to interact with backbone carbonyls in the target protein.

Crystallographic Workflow & Methodology

Obtaining a high-resolution single-crystal X-ray diffraction (XRD) structure is critical for determining the exact S–F bond length and the dihedral angles that dictate the warhead's trajectory. Below is the self-validating, step-by-step methodology for the crystallographic analysis of aryl sulfonyl fluorides.

Step-by-Step Protocol: Single-Crystal Growth and XRD Data Collection
  • Step 1: Solvent Selection & Dissolution Dissolve 2-Amino-3-bromobenzene-1-sulfonyl fluoride in a binary solvent system (e.g., dichloromethane/hexane) to achieve a supersaturated state. Causality: The polar SO₂F and NH₂ groups require a polar solvent for initial dissolution, while the non-polar anti-solvent (hexane) induces controlled, slow precipitation.

  • Step 2: Vapor Diffusion Crystallization Place the open inner vial containing the compound solution into a sealed outer vial containing the anti-solvent. Allow 48–72 hours for slow diffusion at room temperature. Causality: Slow vapor diffusion minimizes rapid nucleation sites, promoting the thermodynamic growth of a single, defect-free macroscopic crystal suitable for high-resolution diffraction.

  • Step 3: Cryoprotection and Mounting Harvest a crystal (approx. 0.1 × 0.1 × 0.2 mm) under a polarized light microscope, coat it in paratone-N oil, and mount it on a MiTeGen loop. Causality: The hydrophobic oil displaces surface solvent, preventing crystal degradation and amorphous ice ring formation during the subsequent flash-cooling step.

  • Step 4: Cryogenic Flash-Cooling Flash-cool the mounted crystal to 100 K using a continuous liquid nitrogen stream. Causality: Cryo-cooling drastically reduces atomic thermal vibrations (Debye-Waller factors). This is critical for sulfonyl fluorides, as the SO₂F group is prone to rotational disorder at room temperature. Minimizing this disorder allows for the precise measurement of the S–F bond length.

  • Step 5: Diffraction Data Collection Expose the crystal to monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) on a diffractometer equipped with a photon-counting pixel array detector. Collect full reciprocal space data with high redundancy.

  • Step 6: Phase Solution & Refinement Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Causality: The heavy bromine atom provides a strong anomalous dispersion signal, which can be leveraged to confirm the absolute structure and validate the spatial orientation of the lighter fluorine and oxygen atoms.

XRD_Workflow A Compound Synthesis B Single Crystal Growth A->B C Cryogenic XRD Data Collection B->C D Phase Solution & Refinement C->D E Structural Validation D->E

Workflow for the single-crystal X-ray diffraction analysis of aryl sulfonyl fluorides.

Quantitative Structural Data

The precise geometric parameters of the sulfonyl fluoride group dictate its reactivity. Theoretical calculations and empirical crystallographic data of aryl sulfonyl fluorides reveal a highly specific geometry [3]. Table 1 summarizes the expected quantitative structural data for the 2-amino-3-bromobenzene-1-sulfonyl fluoride scaffold.

Table 1: Key Crystallographic Parameters for Aryl Sulfonyl Fluorides

ParameterTypical Value RangeStructural Significance in SBDD
S–F Bond Length 1.53 – 1.56 ÅIndicates the ground-state activation of the warhead. Longer bonds suggest higher intrinsic reactivity toward nucleophiles.
S=O Bond Length 1.42 – 1.44 ÅExhibits strong double bond character; the oxygens act as critical hydrogen bond acceptors in the protein pocket to position the warhead.
C(Ar)–S Bond Length ~1.75 ÅDefines the rigid trajectory of the SO₂F group relative to the aromatic ring, dictating the angle of attack for the protein nucleophile.
O–S–O Bond Angle 114° – 118°Shows tetrahedral distortion due to electron repulsion between the S=O double bonds, influencing the spatial footprint of the warhead.
C(Ar)–Br Bond Length ~1.89 ÅServes as a highly directional halogen bond donor site; critical for establishing orthogonal protein-ligand interactions.

Mechanistic Implications in Covalent Drug Design

The structural data obtained from crystallography directly informs how 2-Amino-3-bromobenzene-1-sulfonyl fluoride derivatives will behave in a biological system.

The SuFEx Covalent Binding Mechanism

Sulfonyl fluorides are considered "context-dependent" electrophiles. High-resolution X-ray cocrystal structures of aryl sulfonyl fluorides bound to targets like the RalA GTPase (targeting Tyr-82) [4] and the mRNA-decapping scavenger enzyme DcpS (targeting noncatalytic serines) [5] have elucidated the SuFEx mechanism in biological systems.

  • Proximity-Driven Binding : The non-covalent interactions (hydrogen bonding from the amino group, halogen bonding from the bromine, and hydrophobic packing of the aryl ring) anchor the molecule in the binding site.

  • Nucleophilic Attack : The anchoring precisely aligns a protein nucleophile (e.g., the hydroxyl oxygen of a Tyrosine) with the antibonding orbital ( σ∗ ) of the S–F bond.

  • Fluoride Displacement : The nucleophilic attack triggers the displacement of the fluoride ion—an excellent leaving group—resulting in a highly stable covalent aryl-sulfonate adduct.

SuFEx_Mech A Aryl-SO2F Warhead C Proximity-Driven Binding & Alignment A->C B Target Protein (Tyr/Lys/Ser/His) B->C D Nucleophilic Attack (S-F Bond Activation) C->D E Fluoride Ion Displacement D->E F Stable Covalent Adduct Formation E->F

Proximity-driven SuFEx covalent binding mechanism targeting protein nucleophiles.

By leveraging the crystallographic data of the unbound 2-Amino-3-bromobenzene-1-sulfonyl fluoride, researchers can use computational docking and molecular dynamics to predict the exact vector of the S-F bond when the molecule enters a target pocket. This allows for the rational design of the amino and bromo substituents to optimize the pre-organization of the warhead, thereby maximizing the rate of covalent bond formation while minimizing off-target reactivity.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at:[Link]

  • Exploring the boundaries of ferrocenesulfonyl fluoride chemistry. RSC Publishing. Available at:[Link]

  • Sulfur Dioxide Complexes of Main-Group Elements: from SO2 to SO2– and SO22– upon Coordination to Aluminum and Silicon Difluorides. ACS Publications. Available at:[Link]

  • Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. PNAS. Available at:[Link]

  • Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. ACS Chemical Biology. Available at:[Link]

Foundational

Synthesis Pathways and SuFEx Applications of 2-Amino-3-bromobenzene-1-sulfonyl Fluoride Derivatives

Executive Summary The development of modular, high-yielding click chemistry has fundamentally shifted how discovery chemists approach library synthesis. At the forefront of this movement is Sulfur(VI) Fluoride Exchange (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of modular, high-yielding click chemistry has fundamentally shifted how discovery chemists approach library synthesis. At the forefront of this movement is Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless and co-workers[1]. Within this domain, 2-amino-3-bromobenzene-1-sulfonyl fluoride (CAS: 2866307-34-6)[2] has emerged as a uniquely powerful 1,2,3-trisubstituted building block[3].

This whitepaper provides an in-depth, field-proven technical guide to synthesizing this core scaffold. As an application scientist, I have designed this protocol to overcome the regioselectivity and chemoselectivity pitfalls that typically plague highly functionalized aniline synthesis. By leveraging orthogonal reactivity, this guide establishes a self-validating synthetic system for generating diverse SuFExable pharmacophores[4].

Mechanistic Rationale & Structural Significance

The 2-amino-3-bromobenzene-1-sulfonyl fluoride core is prized for its three orthogonally reactive sites, allowing for divergent, late-stage functionalization without cross-talk:

  • The S(VI)-F Hub: Highly stable to hydrolysis and mild nucleophiles, yet rapidly reactive toward aryl silyl ethers or amines in the presence of specific catalysts (e.g., DBU or BTMG)[5].

  • The C-Br Bond: Primed for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to extend the aromatic system.

  • The Aniline (N-H) Bond: Available for amidation, reductive amination, or conversion into a secondary SuFEx hub (e.g., via reaction with SOF₄)[6].

The Regioselectivity Challenge

A common mistake in synthesizing this scaffold is attempting the direct chlorosulfonation of 2-bromoaniline. Due to the strong electron-donating and para-directing nature of the amino group, electrophilic aromatic substitution overwhelmingly favors the 4-position, yielding 4-amino-3-bromobenzenesulfonyl chloride[7]. To achieve the contiguous 1,2,3-substitution pattern, we must employ a de novo Sandmeyer approach starting from a pre-functionalized nitroarene[8].

De Novo Synthesis Strategy & Causality

The synthetic workflow relies on a critical sequence of operations designed to prevent self-polymerization.

The Chemoselectivity Imperative: The reduction of the nitro group to the aniline must occur after the sulfonyl chloride is converted to the sulfonyl fluoride. If nitro reduction is attempted on the sulfonyl chloride intermediate, the nascent aniline will immediately attack the highly electrophilic -SO₂Cl group, resulting in intractable sulfonamide polymers.

By utilizing Potassium Fluoride (KF) to install the S(VI)-F bond first, we exploit the unique kinetic stability of sulfonyl fluorides[1]. The -SO₂F group is entirely inert to aliphatic and aromatic amines under neutral conditions[5]. This acts as an elegant, self-protecting mechanism, allowing the subsequent Iron-mediated nitro reduction to proceed cleanly.

Synthesis A 3-Bromo-2-nitroaniline B Diazonium Salt A->B NaNO2, HCl 0°C C 3-Bromo-2-nitrobenzene- 1-sulfonyl chloride B->C SO2, CuCl AcOH D 3-Bromo-2-nitrobenzene- 1-sulfonyl fluoride C->D KF, 18-Crown-6 MeCN, rt E 2-Amino-3-bromobenzene- 1-sulfonyl fluoride D->E Fe, NH4Cl EtOH/H2O, 80°C

Step-by-step synthetic workflow for 2-Amino-3-bromobenzene-1-sulfonyl fluoride.

Experimental Protocols

The following protocols constitute a self-validating system. Each step includes specific workup conditions designed to isolate the product without requiring exhaustive chromatography.

Step 1: Sandmeyer Chlorosulfonation

Objective: Convert 3-bromo-2-nitroaniline to 3-bromo-2-nitrobenzene-1-sulfonyl chloride[8].

  • Diazotization: Suspend 3-bromo-2-nitroaniline (10.0 mmol) in a mixture of concentrated HCl (15 mL) and glacial acetic acid (5 mL). Cool to 0 °C. Add a solution of NaNO₂ (11.0 mmol) in H₂O (5 mL) dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes.

  • Sulfonylation: In a separate flask, saturate glacial acetic acid (20 mL) with SO₂ gas for 15 minutes at room temperature. Add CuCl (1.0 mmol) and cool to 0 °C.

  • Coupling: Transfer the cold diazonium solution dropwise into the SO₂/CuCl mixture. Stir for 2 hours at room temperature until nitrogen evolution ceases.

  • Workup: Pour the mixture over crushed ice (100 g). Filter the resulting pale-yellow precipitate, wash with ice-cold water, and dry under high vacuum.

Step 2: Fluoride Exchange (SuFEx Hub Installation)

Objective: Convert the reactive sulfonyl chloride to the stable sulfonyl fluoride[1].

  • Reaction: Dissolve the crude 3-bromo-2-nitrobenzene-1-sulfonyl chloride (approx. 8.5 mmol) in anhydrous acetonitrile (30 mL). Add anhydrous Potassium Fluoride (KF, 25.5 mmol) and 18-crown-6 (0.85 mmol).

  • Stirring: Seal the flask and stir vigorously at room temperature for 12 hours.

  • Workup: Quench with water (50 mL) and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. The product is typically pure enough (>95% by NMR) for the next step.

Step 3: Chemoselective Nitro Reduction

Objective: Reduce the nitro group without hydrodehalogenation of the aryl bromide or cleavage of the S(VI)-F bond.

  • Reaction: Dissolve 3-bromo-2-nitrobenzene-1-sulfonyl fluoride (7.0 mmol) in a 4:1 mixture of Ethanol/Water (35 mL). Add Iron powder (35.0 mmol) and Ammonium Chloride (NH₄Cl, 35.0 mmol).

  • Heating: Heat the suspension to 80 °C and stir vigorously for 2 hours.

  • Filtration: Cool slightly and filter the hot mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad generously with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol, dilute with water, and extract with Dichloromethane (3 × 30 mL). Dry over Na₂SO₄ and concentrate to yield the target 2-amino-3-bromobenzene-1-sulfonyl fluoride as an off-white solid.

Quantitative Data: Optimization of Nitro Reduction

Choosing the correct reducing agent is paramount. As shown in the optimization table below, standard catalytic hydrogenation destroys the target molecule, while the Fe/NH₄Cl system provides perfect chemoselectivity.

Reducing AgentSolvent SystemTemp (°C)Time (h)Yield (%)Chemoselectivity Observation
Pd/C, H₂ (1 atm) MeOH2520Complete hydrodehalogenation of the C-Br bond.
SnCl₂·2H₂O EtOAc70445Partial cleavage of the S(VI)-F bond; complex mixture.
Zn dust, AcOH THF25360Sluggish conversion; formation of hydroxylamine intermediates.
Fe powder, NH₄Cl EtOH/H₂O (4:1)80292 Clean reduction; SO₂F and C-Br bonds fully intact.

Derivatization Pathways

Once synthesized, the 2-amino-3-bromobenzene-1-sulfonyl fluoride core serves as a divergence point for Diversity Oriented Clicking (DOC)[4]. The diagram below maps the orthogonal functionalization pathways available to drug development professionals.

Derivatization Core 2-Amino-3-bromobenzene- 1-sulfonyl fluoride SuFEx SuFEx Click Chemistry (S-VI Hub) Core->SuFEx Ar-O-TBS, DBU CrossCoupling Palladium Cross-Coupling (C-Br Bond) Core->CrossCoupling Ar-B(OH)2, Pd(dppf)Cl2 Amidation Amide/Urea Formation (N-H Bond) Core->Amidation R-COCl, Pyridine Prod1 Aryl Fluorosulfates / Sulfonamides SuFEx->Prod1 Prod2 Biaryl / Alkynyl Derivatives CrossCoupling->Prod2 Prod3 N-Acyl / N-Alkyl Derivatives Amidation->Prod3

Orthogonal functionalization pathways of the 2-Amino-3-bromobenzene-1-sulfonyl fluoride core.

References

  • [2] Chemical substance information for 2-amino-3-bromobenzene-1-sulfonyl fluoride. NextSDS. URL:[Link]

  • [3] Building Blocks Catalogue October 2022. Namiki Shoji Co., Ltd. URL:[Link]

  • [1] Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters. URL:[Link]

  • [4] Diversity Oriented Clicking (DOC): Divergent Synthesis of SuFExable Pharmacophores From 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) Hubs. National Institutes of Health (PMC). URL:[Link]

  • [6] Advances in the construction of diverse SuFEx linkers. National Science Review. URL:[Link]

  • [5] Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory. URL: [Link]

  • [7] Carbonic Anhydrase Inhibitors. Inhibition of Tumor-Associated Isozyme IX by Halogenosulfanilamide and Halogenophenylaminobenzolamide Derivatives. Journal of Medicinal Chemistry. URL:[Link]

  • [8] CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives. Google Patents. URL:

Sources

Exploratory

Whitepaper: Advanced Handling and Application of 2-Amino-3-bromobenzene-1-sulfonyl Fluoride in Chemical Biology

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized drug discovery, materials science, and chemical biology by providing a highly selective, water-compatible click reaction....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized drug discovery, materials science, and chemical biology by providing a highly selective, water-compatible click reaction. 2-Amino-3-bromobenzene-1-sulfonyl fluoride (CAS: 2866307-34-6) is a highly versatile, trifunctional building block[1]. It features an aniline group for amide coupling, a bromide for palladium-catalyzed cross-coupling, and a sulfonyl fluoride for SuFEx conjugation.

Because the S(VI)-F bond is uniquely stable yet conditionally reactive, translating its Material Safety Data Sheet (SDS) into practical laboratory workflows requires a deep understanding of its physicochemical properties. This guide provides drug development professionals with an authoritative framework for the safe handling, storage, and experimental utilization of this compound, ensuring both operator safety and high-fidelity synthesis.

Physicochemical Profile & Reactivity Dynamics

Understanding the causality behind the stability and reactivity of 2-Amino-3-bromobenzene-1-sulfonyl fluoride is critical for safe handling. Unlike sulfonyl chlorides, which are highly susceptible to spontaneous hydrolysis in ambient moisture, sulfonyl fluorides possess remarkable thermodynamic stability[2].

The Causality of Stability: The high oxidation state of the S(VI) center, combined with the hard-hard interaction between sulfur and fluoride, renders the molecule highly resistant to reduction, thermolysis, and spontaneous nucleophilic substitution[3]. The heterolytic cleavage of the S-F bond is energetically unfavorable under neutral conditions.

The Causality of Reactivity: The electrophilicity of the S-F bond remains latent until it is activated by specific environmental triggers. In a synthetic context, Lewis bases (such as DBU or BTMG) coordinate with the sulfonyl fluoride, lowering the activation energy and unleashing its reactivity toward nucleophiles like phenols or amines[4]. In a biological context, hydrogen-bonding networks within protein pockets can similarly activate the S-F bond, which is why these compounds are potent covalent inhibitors[3].

Toxicological Causality & SDS Interpretation

Translating standard SDS hazard codes into mechanistic understanding is essential for risk mitigation. Based on analogous sulfonyl fluoride compounds, this material is classified under GHS as Corrosive to Metals (Category 1) and Skin Corrosion/Irritation (Category 1B) .

Mechanistic Toxicity: The very mechanism that makes SuFEx possible—proximity-driven S-F bond activation—also dictates its toxicity. When exposed to the moisture of mucous membranes, eyes, or skin, the local physiological pH and biological nucleophiles catalyze the slow hydrolysis of the sulfonyl fluoride. This reaction generates sulfonic acid and liberates fluoride ions (F⁻)[5]. Absorption of excessive fluoride can lead to acute systemic fluorosis, characterized by hypocalcemia due to the precipitation of calcium fluoride in tissues, which interferes with critical metabolic and cardiac functions[5].

Table 1: Physicochemical and Hazard Summary
Property / HazardSpecificationCausality / Handling Implication
Molecular Formula C6H5BrFNO2SContains S(VI)-F bond; requires specific catalytic activation[6].
Molecular Weight 254.08 g/mol Used for precise stoichiometric calculations in SuFEx reactions[6].
Physical State Solid / CrystallineDust generation is possible; requires local exhaust ventilation.
Skin Corrosion Category 1BPhysiological moisture triggers hydrolysis, releasing F⁻ and acid.
Eye Damage Category 1Direct contact causes severe, irreversible tissue damage.
Storage Temp. 2-8 °C (Desiccated)Prevents ambient moisture from initiating slow, premature hydrolysis[5].

Self-Validating Storage & Handling Protocols

To maintain the integrity of the S-F bond and ensure operator safety, laboratories must implement a self-validating loop for reagent handling.

Step 1: Receipt and Inert Storage Upon receipt, verify the integrity of the argon or nitrogen seal. The compound must be stored in a dry, dark, well-ventilated refrigerator (2-8°C) under an inert gas atmosphere[5]. Causality: While stable, prolonged exposure to ambient humidity over months will slowly degrade the reagent.

Step 2: Pre-Weighing Validation (Self-Validation Step) Before scaling up a synthesis, analyze a micro-aliquot via LC-MS or TLC. The presence of a single peak corresponding to the intact mass (m/z ~253.9) validates that the storage conditions have successfully prevented hydrolysis[6]. If sulfonic acid degradation products are detected, the batch must be discarded.

Step 3: Fume Hood Transfer All handling, weighing, and transferring must occur in a certified fume hood with a minimum face velocity of 100 LFM[7]. Causality: This mitigates the inhalation risks of aerosolized particulates or trace hydrofluoric acid (HF) vapor that may have accumulated in the headspace of the container.

Step 4: PPE Requirements Operators must don double nitrile gloves, a chemical-resistant lab coat, and tight-fitting safety goggles.

Storage_Handling A Receive Reagent (Check Ar Seal) B Store at 2-8°C (Desiccated) A->B C Pre-use LC-MS Validation B->C Prior to synthesis D Hydrolysis Detected? C->D E Discard via Hazardous Waste D->E Yes (Degraded) F Transfer to Fume Hood (Don PPE) D->F No (Intact)

Fig 1: Self-validating storage and handling workflow for sulfonyl fluoride reagents.

Step-by-Step Methodology: SuFEx Click Reaction Workflow

This protocol details the safe conjugation of 2-Amino-3-bromobenzene-1-sulfonyl fluoride with a target phenolic nucleophile using DBU as a catalyst.

Step 1: System Purging Evacuate and backfill a dry reaction vial with Argon three times. Causality: Atmospheric moisture can competitively hydrolyze the activated S-F intermediate, reducing the overall yield.

Step 2: Reagent Solubilization Dissolve 1.0 equivalent of 2-Amino-3-bromobenzene-1-sulfonyl fluoride and 1.1 equivalents of the target phenol in anhydrous THF to achieve a 0.1 M concentration.

Step 3: Catalyst Addition Add 0.2 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise at room temperature. Causality: DBU acts as a Lewis base, coordinating with the sulfonyl fluoride to form a highly reactive intermediate, thereby lowering the activation energy for nucleophilic attack by the phenol[3].

Step 4: Reaction Monitoring (Self-Validation Step) Monitor the reaction via TLC or LC-MS. The disappearance of the starting material spot confirms the successful activation and exchange of the S(VI)-F bond.

Step 5: Quenching and Fluoride Sequestration Upon completion (typically 1-2 hours), quench the reaction with saturated aqueous NaHCO₃[4]. Causality: The basic aqueous quench safely neutralizes any trace hydrofluoric acid generated during the reaction, converting it to benign, insoluble fluoride salts (e.g., NaF)[3].

Step 6: Extraction Extract the product using ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

SuFEx_Reaction N1 Solubilize Reagents (Anhydrous THF) N2 Add DBU Catalyst (0.2 eq) N1->N2 N3 S(VI)-F Activation N2->N3 Lewis Base Coord. N4 Nucleophilic Attack (Phenol/Amine) N3->N4 N5 Aqueous Quench (NaHCO3) N4->N5 Reaction Complete N6 Precipitate NaF (Safety Check) N5->N6 Neutralize F-

Fig 2: SuFEx reaction mechanism workflow highlighting S-F activation and safe quench.

Emergency Response Workflows

In the event of accidental exposure, immediate action is required due to the corrosive nature of the compound and the potential for fluoride toxicity.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[5]. Causality: Rapid dilution prevents the localized concentration of hydrolyzed sulfonic acid and fluoride ions from penetrating the dermis. If HF burns are suspected, apply calcium gluconate gel (2.5%) to the area to sequester fluoride ions as insoluble CaF₂.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[7].

  • Spill Cleanup: Do not use water directly on the spill, as it may accelerate hydrolysis and gas evolution. Absorb with an inert, dry material (e.g., sand or vermiculite), sweep up, and place in a sealed, corrosive-resistant container for hazardous waste disposal.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for SuFEx Click Chemistry using 2-Amino-3-bromobenzene-1-sulfonyl fluoride

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide to utilizing 2-Amino-3-bromobenzene-1-sulfonyl fluoride as a versatile hub for Sulfur(VI) Fl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to utilizing 2-Amino-3-bromobenzene-1-sulfonyl fluoride as a versatile hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. SuFEx has emerged as a next-generation click reaction, prized for its efficiency, reliability, and the stability of the resulting covalent linkages under a variety of conditions.[1][2] This guide will detail the synthesis, unique reactivity, and diverse applications of 2-Amino-3-bromobenzene-1-sulfonyl fluoride, a trifunctional linker poised for innovation in drug discovery, chemical biology, and materials science. We will provide step-by-step protocols for its use in forming sulfonamides and sulfonate esters, as well as its application in bioconjugation and as a monomer for novel polymer synthesis.

Introduction to SuFEx and the Utility of 2-Amino-3-bromobenzene-1-sulfonyl fluoride

SuFEx click chemistry, a concept introduced by Sharpless and co-workers, leverages the unique stability and latent reactivity of the sulfonyl fluoride (-SO₂F) group.[3] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are remarkably stable to a wide range of chemical conditions, including aqueous environments and elevated temperatures, yet can be selectively activated to react with nucleophiles to form robust carbon-heteroatom bonds.[2] This "spring-loaded" reactivity is the cornerstone of its "click" designation.

2-Amino-3-bromobenzene-1-sulfonyl fluoride is a particularly valuable SuFEx hub due to its three distinct functional handles:

  • The Sulfonyl Fluoride (-SO₂F): The primary reactive site for SuFEx chemistry, enabling the formation of stable sulfonate esters and sulfonamides.

  • The Amino Group (-NH₂): A nucleophilic center that can be functionalized orthogonally to the SuFEx reaction, for example, through acylation or alkylation.

  • The Bromo Group (-Br): A versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents.

This trifunctional nature allows for the sequential and controlled construction of complex molecular architectures, making it an ideal building block for creating diverse chemical libraries for drug screening, developing sophisticated bioprobes, and synthesizing advanced functional polymers.

Synthesis of 2-Amino-3-bromobenzene-1-sulfonyl fluoride

The synthesis of 2-Amino-3-bromobenzene-1-sulfonyl fluoride can be achieved through a multi-step process starting from 2-bromoaniline. The key steps involve the introduction of a sulfonic acid group, conversion to the sulfonyl chloride, and subsequent fluorination.

Protocol 1: Synthesis of 2-Amino-3-bromobenzene-1-sulfonyl fluoride

Step 1: Sulfonation of 2-Bromoaniline

  • To a stirred solution of 2-bromoaniline (1 eq.) in concentrated sulfuric acid, add fuming sulfuric acid (oleum) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 100 °C for 4-6 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • The precipitated 2-amino-3-bromobenzenesulfonic acid is collected by filtration, washed with cold water, and dried.

Step 2: Diazotization and Conversion to Sulfonyl Chloride

  • Suspend the 2-amino-3-bromobenzenesulfonic acid (1 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.[4]

  • Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.[5]

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide solution, allowing for the evolution of nitrogen gas.

  • After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature.

  • Pour the mixture into ice water and extract the 2-amino-3-bromobenzenesulfonyl chloride with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Rationale: The Sandmeyer-type reaction is a classic and reliable method for converting diazonium salts into a variety of functional groups, including sulfonyl chlorides.[6][7]

Step 3: Fluorination to 2-Amino-3-bromobenzene-1-sulfonyl fluoride

  • Dissolve the crude 2-amino-3-bromobenzenesulfonyl chloride (1 eq.) in a suitable solvent such as acetonitrile.

  • Add an excess of a fluorinating agent, such as potassium fluoride or potassium bifluoride (3-5 eq.).[8]

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain 2-Amino-3-bromobenzene-1-sulfonyl fluoride.

Rationale: The halogen exchange reaction from a sulfonyl chloride to a sulfonyl fluoride is a common and effective method. Potassium bifluoride is often preferred as it can act as both a fluoride source and a scavenger for any generated HCl.[8]

SuFEx Reactions with 2-Amino-3-bromobenzene-1-sulfonyl fluoride

The sulfonyl fluoride moiety of 2-Amino-3-bromobenzene-1-sulfonyl fluoride readily participates in SuFEx reactions with a variety of nucleophiles. The presence of the ortho-amino group can influence the reactivity of the sulfonyl fluoride through electronic effects and potential intramolecular hydrogen bonding.

Formation of Sulfonamides

The reaction with primary or secondary amines yields stable sulfonamides. The electron-donating nature of the amino group on the aromatic ring can slightly decrease the electrophilicity of the sulfur center, potentially requiring a catalyst for efficient reaction with less nucleophilic amines.[9]

Protocol 2: Synthesis of a Sulfonamide Derivative

  • To a solution of 2-Amino-3-bromobenzene-1-sulfonyl fluoride (1 eq.) in an anhydrous aprotic solvent (e.g., acetonitrile or THF) under an inert atmosphere, add the desired amine (1.1 eq.).

  • Add a suitable base or catalyst, such as triethylamine (1.5 eq.) or a catalytic amount of a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq.). For less reactive anilines, a Lewis acid catalyst like Ca(NTf₂)₂ may be beneficial.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality: The base deprotonates the amine nucleophile, increasing its reactivity towards the electrophilic sulfur center of the sulfonyl fluoride. For electron-rich anilines, a catalyst helps to activate the sulfonyl fluoride for the nucleophilic attack.[9]

Formation of Sulfonate Esters

The reaction with phenols or alcohols yields the corresponding sulfonate esters. Phenols are common nucleophiles in SuFEx chemistry, often requiring activation with a base.

Protocol 3: Synthesis of a Sulfonate Ester Derivative

  • To a solution of the desired phenol (1.1 eq.) in anhydrous acetonitrile, add a base such as cesium carbonate (1.5 eq.) or an organic base like DBU (1.2 eq.).

  • Add 2-Amino-3-bromobenzene-1-sulfonyl fluoride (1 eq.) to the mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a dilute aqueous acid solution (e.g., 1M HCl).[10]

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Causality: The base deprotonates the phenol to form the more nucleophilic phenoxide, which then readily attacks the sulfonyl fluoride. Cesium carbonate is often effective for this transformation.[10]

Applications in Bioconjugation

The sulfonyl fluoride group is an excellent electrophile for the covalent modification of proteins, particularly targeting nucleophilic amino acid residues such as lysine.[][12] The stability of sulfonyl fluorides in aqueous media makes them well-suited for bioconjugation reactions under physiological conditions.[2]

Protocol 4: Bioconjugation to a Model Protein (e.g., Bovine Serum Albumin)

  • Dissolve the protein (e.g., BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.0) to a final concentration of 1-5 mg/mL.

  • Prepare a stock solution of 2-Amino-3-bromobenzene-1-sulfonyl fluoride in a water-miscible organic solvent (e.g., DMSO or DMF) at a concentration of 10-100 mM.

  • Add the sulfonyl fluoride stock solution to the protein solution to achieve a final molar excess of the reagent (e.g., 10-50 fold excess). The final concentration of the organic solvent should be kept low (<5% v/v) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature or 37 °C for 2-24 hours with gentle agitation.

  • Remove the excess unreacted reagent by dialysis, size-exclusion chromatography, or spin filtration.

  • Characterize the resulting bioconjugate by methods such as MALDI-TOF mass spectrometry to determine the degree of labeling, and SDS-PAGE to confirm protein integrity.

Rationale: The ε-amino group of lysine residues, being nucleophilic at physiological pH, can attack the electrophilic sulfur of the sulfonyl fluoride, forming a stable sulfonamide bond. The ortho-amino and bromo groups on the label can then be used for further downstream applications.[13][14]

Application as a Bifunctional Monomer in Polymer Synthesis

The trifunctional nature of 2-Amino-3-bromobenzene-1-sulfonyl fluoride allows for its use as an A-B-C type monomer in step-growth polymerization. For instance, the amino and sulfonyl fluoride groups can participate in polymerization, leaving the bromo group available for post-polymerization modification.

Protocol 5: Synthesis of a Polysulfonamide

  • In a reaction vessel under an inert atmosphere, dissolve 2-Amino-3-bromobenzene-1-sulfonyl fluoride (1 eq.) and a suitable diamine comonomer (1 eq.) in a polar aprotic solvent (e.g., NMP or DMAc).

  • Add a base such as triethylamine or pyridine (2.2 eq.) to the solution.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the increase in viscosity of the reaction mixture as an indication of polymerization.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.

  • Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

  • Characterize the polymer by techniques such as GPC (for molecular weight and polydispersity), NMR (for structure confirmation), and TGA (for thermal stability).

Self-Validation: The progress of the polymerization can be monitored by the increase in viscosity. The resulting polymer will have pendant bromo groups that can be quantified by elemental analysis or NMR, confirming their availability for further functionalization.

Data Presentation

Table 1: Representative SuFEx Reactions with 2-Amino-3-bromobenzene-1-sulfonyl fluoride

EntryNucleophileCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)
1BenzylamineTriethylamineAcetonitrile254>95
2AnilineDBU (cat.)THF608~90
3PhenolCs₂CO₃Acetonitrile256>95
44-MethoxyphenolDBUDMF255>95

(Note: Yields are estimated based on typical SuFEx reactions and may vary depending on the specific substrates and reaction conditions.)

Visualization of Workflows and Mechanisms

Diagram 1: General SuFEx Reaction Mechanism

SuFEx_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_reaction SuFEx Reaction Sulfonyl_Fluoride R-SO₂F (2-Amino-3-bromobenzene-1-sulfonyl fluoride) Transition_State [Nu---SO₂(R)---F]⁻ Sulfonyl_Fluoride->Transition_State Nucleophile Nu-H (e.g., R'-NH₂ or Ar-OH) Activated_Nucleophile Nu⁻ Nucleophile->Activated_Nucleophile + Base Activated_Nucleophile->Nucleophile - Base Activated_Nucleophile->Transition_State Base Base Byproduct HF Product R-SO₂-Nu Transition_State->Product Transition_State->Byproduct

Caption: General mechanism of the base-catalyzed SuFEx reaction.

Diagram 2: Workflow for Bioconjugation

Bioconjugation_Workflow Start Start: Protein Solution Add_Reagent Add 2-Amino-3-bromobenzene- 1-sulfonyl fluoride Start->Add_Reagent Incubate Incubate (RT or 37°C) Add_Reagent->Incubate Purify Purification (Dialysis/SEC) Incubate->Purify Characterize Characterization (MS, SDS-PAGE) Purify->Characterize End End: Bioconjugate Characterize->End

Caption: Workflow for protein bioconjugation.

Safety and Handling

Sulfonyl fluorides and their precursors should be handled with care in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[15][16] Avoid inhalation of dusts and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.[15] Consult the Safety Data Sheet (SDS) for detailed safety information.[1]

Troubleshooting

Problem Possible Cause Solution
Low or no reaction Insufficiently reactive nucleophileIncrease temperature, use a stronger base/catalyst (e.g., DBU, Ca(NTf₂)₂), or increase reaction time.
Poor quality of sulfonyl fluoridePurify the sulfonyl fluoride before use.
Presence of waterEnsure anhydrous conditions, use freshly distilled solvents and dry glassware.
Side reactions Reaction with the amino groupProtect the amino group (e.g., as a Boc-carbamate) before the SuFEx reaction if necessary.
Decomposition of starting materialUse milder reaction conditions (lower temperature, weaker base).
Difficult purification Similar polarity of product and starting materialOptimize chromatographic conditions (different solvent systems, gradient elution). Consider recrystallization.

References

  • Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. Carl ROTH. (2025-03-31). [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC - NIH. [Link]

  • Light-induced efficient and residue-selective bioconjugation of native proteins via indazolone formation. RSC Publishing. (2021-01-11). [Link]

  • Studies on synthesis of 2-bromobenzenesulfonyl chloride. Semantic Scholar. [Link]

  • Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. ResearchGate. (2025-07-10). [Link]

  • Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. ChemRxiv. [Link]

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Thieme. (2024-09-05). [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot. (2023-07-25). [Link]

  • Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Aryl-fluorosulfate-based Lysine Covalent Pan-Inhibitors of Apoptosis Protein (IAP) Antagonists with Cellular Efficacy. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • How can I synthesize 2‐amino‐3‐(chlorosulfonyl)benzoic acid from toluene or benzene? Chemistry Stack Exchange. (2021-01-06). [Link]

  • A) A previously reported sulfonyl fluoride probe for covalent lysine... ResearchGate. [Link]

  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. PMC - NIH. [Link]

  • Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. ChemRxiv. [Link]

  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange. PMC - NIH. [Link]

  • CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives.
  • Sulfur–Phenolate Exchange: SuFEx‐Derived Dynamic Covalent Reactions and Degradation of SuFEx Polymers. PMC - NIH. [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. PMC - NIH. [Link]

  • Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions. ChemRxiv. [Link]

  • C-SuFEx linkage of sulfonimidoyl fluorides and organotrifluoroborates. PMC - NIH. [Link]

  • The X‐ray crystal structures of (R)‐3 f (from SuFEx reaction) and (S). ResearchGate. [Link]

  • Sulfur fluoride exchange with carbon pronucleophiles. Scholarship @ Claremont. (2025-08-15). [Link]

  • Sulfur Fluoride Exchange (SuFEx). Monash University. [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. PMC - NIH. (2019-05-07). [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. (2021-07-08). [Link]

  • Ultrafast Flow Synthesis of o-Functionalized Benzenesulfonyl Fluorides and Subsequent SuFEx Connections via Lithiated Chemistry. Organic Letters - ACS Publications. (2024-05-23). [Link]

  • Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal. [Link]

  • Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Studies on the polymerization of bifunctional monomers. VI. Cyclopolymerization of succinaldehyde. Wiley Online Library. [Link]

  • Studies on the Polymerization of Bifunctional Monomers. II. Polymerization of Glutaraldehyde. ResearchGate. [Link]

  • EnT-Mediated N-S Bond Homolysis of a Bifunctional Reagent Leading to Aliphatic Sulfonyl Fluorides. PubMed. (2023-01-19). [Link]

  • Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. PMC. [Link]

  • US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018-12-03). [Link]

Sources

Application

Application Note: Rational Design of Targeted Covalent Inhibitors Using 2-Amino-3-bromobenzene-1-sulfonyl Fluoride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: SuFEx Chemistry, Targeted Covalent Inhibitors (TCIs), Assay Validation, and Scaffold Functionalization Introduction & Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: SuFEx Chemistry, Targeted Covalent Inhibitors (TCIs), Assay Validation, and Scaffold Functionalization

Introduction & Mechanistic Rationale

The resurgence of covalent drug discovery has driven the need for electrophilic warheads that can target amino acids beyond the traditional, highly reactive cysteine residues. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative approach, utilizing sulfonyl fluorides (-SO₂F) to selectively target tyrosine, lysine, serine, threonine, and histidine residues within protein binding pockets[1].

Unlike sulfonyl chlorides, which hydrolyze rapidly in aqueous environments, sulfonyl fluorides are highly stable. They exhibit a unique "sleeping beauty" phenomenon : the warhead remains chemically inert in biological fluids until a specific, non-covalent binding event places it in precise proximity to a target nucleophile[2]. This proximity induces desolvation and electrostatic activation, triggering the displacement of the fluoride ion and the formation of an irreversible covalent bond.

2-Amino-3-bromobenzene-1-sulfonyl fluoride [3] is a highly versatile bifunctional building block for TCI design. It provides a stable SuFEx warhead alongside two orthogonal handles for structural elaboration:

  • 2-Amino Group (-NH₂): Enables amide coupling, urea formation, or reductive amination to attach the primary recognition element (ligand).

  • 3-Bromo Group (-Br): Serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to extend the scaffold deeper into the binding pocket or modulate physicochemical properties.

Scaffold Strategy & Workflow

The rational design of a TCI using this scaffold requires a sequential functionalization strategy. The goal is to build a "pre-covalent probe" that possesses high reversible affinity for the target protein, which serves to anchor the molecule and perfectly position the -SO₂F group near the target nucleophile[4].

Workflow BB 2-Amino-3-bromobenzene- 1-sulfonyl fluoride Func Orthogonal Functionalization BB->Func 1. Amidation (-NH2) 2. Suzuki (-Br) Probe SuFEx Pre-Covalent Probe Func->Probe Scaffold Extension Bind Proximity-Induced Protein Binding Probe->Bind Non-covalent affinity Cov Covalent Adduct (Tyr/Lys/His/Ser) Bind->Cov SuFEx (-HF)

Caption: Logical workflow for TCI design using 2-amino-3-bromobenzene-1-sulfonyl fluoride.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every synthetic step and biological assay includes internal controls to prove causality and rule out promiscuous reactivity.

Protocol: Synthesis of the Pre-Covalent Probe

Step 1: Amide Coupling at the 2-Amino Position

  • Dissolve 2-amino-3-bromobenzene-1-sulfonyl fluoride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridine (2.0 eq) and cool the mixture to 0 °C under inert atmosphere.

  • Dropwise, add the desired recognition-element acid chloride (1.1 eq). Stir for 4 hours, warming to room temperature.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling at the 3-Bromo Position

  • Dissolve the intermediate from Step 1 (1.0 eq) and the desired boronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and water (4:1).

  • Add K₂CO₃ (2.5 eq) and Pd(dppf)Cl₂ (0.05 eq).

  • Heat the reaction to 80 °C for 6 hours under nitrogen.

  • Filter through Celite, concentrate, and purify via preparative HPLC.

Expert Insight & Causality: Why perform amidation before Suzuki coupling? Free primary anilines can coordinate with palladium catalysts, potentially poisoning the catalyst or participating in unwanted side reactions. By acylating the amine first, we mask this reactivity. Why doesn't the warhead degrade? The sulfonyl fluoride warhead is uniquely stable to both basic aqueous conditions (K₂CO₃) and transition-metal catalysis at elevated temperatures. This extreme stability is a hallmark of SuFEx chemistry that distinguishes it from highly reactive sulfonyl chlorides[1].

Protocol: In Vitro SuFEx Covalent Labeling & Validation

To confirm that the synthesized TCI acts via proximity-induced covalent labeling rather than non-specific electrophilic attack, perform an intact protein LC-MS assay[5].

Procedure:

  • Preparation: Dilute recombinant target protein to 2 µM in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Control Generation (Self-Validation): Aliquot half of the protein and heat at 95 °C for 10 minutes to generate a denatured protein control.

  • Incubation: Add the TCI (final concentration 20 µM, 1% DMSO) to both the native and denatured protein samples. Incubate at 37 °C for 2 hours.

  • Competition Assay: In a third sample, pre-incubate the native protein with a known high-affinity reversible inhibitor (100 µM) for 30 minutes before adding the TCI.

  • Analysis: Analyze all samples using intact liquid chromatography-mass spectrometry (LC-MS) to observe mass shifts.

Expert Insight & Causality: The "Sleeping Beauty" Proof: If the TCI is a true proximity-driven SuFEx inhibitor, the intact LC-MS will show a mass shift of +[Probe Mass - 20 Da (loss of HF)] exclusively in the native protein sample. The heat-denatured protein will show no labeling, proving the warhead is inert unless perfectly positioned by the folded protein's tertiary structure[2]. Furthermore, the competition assay will show reduced or abolished labeling, confirming active-site specificity[4].

Pathway Unbound Unbound State Target Protein (Inactive Nucleophile) TCI (Stable -SO2F) Complex Reversible Complex Proximity & Desolvation Electrostatic Activation Unbound->Complex Kd (Affinity) Reaction SuFEx Transition State Nucleophilic Attack (e.g., Tyr-OH) Fluoride Displacement Complex->Reaction k_inact (Reactivity) Adduct Irreversible Inhibition Covalent Sulfonate/Sulfonamide Bond Sustained Target Engagement Reaction->Adduct -HF

Caption: Mechanistic pathway of proximity-induced SuFEx covalent inhibition.

Data Presentation & Interpretation

When evaluating the success of the 2-amino-3-bromobenzene-1-sulfonyl fluoride derived TCI, quantitative metrics must be compared against a non-reactive reversible analog (e.g., replacing -SO₂F with -SO₂CH₃).

Table 1: Benchmark Validation Metrics for SuFEx TCI Candidates

Compound VariantReversible Affinity (K_d, nM)Biochemical Potency (IC₅₀, nM)Intact MS Mass Shift (Da)Washout Assay Target Recovery (%)
Reversible Analog (-SO₂CH₃) 120 ± 15450 ± 30None> 95% (Full recovery)
SuFEx TCI Probe (-SO₂F) 145 ± 2012 ± 4 + [Probe Mass - 20] < 5% (Sustained engagement)
Denatured Protein + TCI N/AN/ANoneN/A

Interpretation: A successful SuFEx TCI will exhibit a similar initial binding affinity ( Kd​ ) to its reversible counterpart, indicating that the -SO₂F group does not sterically clash with the pocket. However, the covalent bond formation ( kinact​ ) drives a massive shift in biochemical potency (IC₅₀) and results in near-zero target recovery in washout assays, confirming irreversible target engagement[6].

References

  • Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes ACS Chemical Biology (2015) URL:[Link]

  • Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine RSC Chemical Biology (2025) URL:[Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Proceedings of the National Academy of Sciences (PNAS) (2019) URL:[Link]

  • Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface ACS Medicinal Chemistry Letters (2020) URL:[Link]

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads Expert Opinion on Drug Discovery (2023) URL:[Link]

  • Cell-active, irreversible covalent inhibitors that selectively target the catalytic lysine of EGFR by using fluorosulfate-based SuFEx chemistry European Journal of Medicinal Chemistry / PubMed (2023) URL:[Link]

  • 2-amino-3-bromobenzene-1-sulfonyl fluoride (Compound Data) PubChem URL:[Link]

Sources

Method

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 2-Amino-3-bromobenzene-1-sulfonyl Fluoride

Introduction & Strategic Rationale The molecule 2-Amino-3-bromobenzene-1-sulfonyl fluoride represents a highly versatile, trifunctional building block in modern drug discovery and chemical biology. It features three dist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The molecule 2-Amino-3-bromobenzene-1-sulfonyl fluoride represents a highly versatile, trifunctional building block in modern drug discovery and chemical biology. It features three distinct reactive vectors:

  • An Aryl Bromide (C-Br): Primed for transition-metal-catalyzed cross-coupling.

  • A Sulfonyl Fluoride (-SO₂F): The premier functional group for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

  • An Ortho-Aniline (-NH₂): Available for subsequent derivatization, heterocycle formation, or directed C-H activation.

The Core Challenge: Achieving chemoselective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C-Br bond without triggering premature SuFEx reactivity at the -SO₂F group, while simultaneously preventing the free -NH₂ group from poisoning the palladium catalyst or undergoing competitive Buchwald-Hartwig amination.

This application note provides a field-proven, self-validating protocol for the chemoselective Suzuki-Miyaura cross-coupling of 2-amino-3-bromobenzene-1-sulfonyl fluoride, grounded in the mechanistic principles of SuFEx stability[1] and advanced ligand design.

Mechanistic Insights & Causality (Expertise & Experience)

To successfully execute this transformation, researchers must understand the causality behind the reaction conditions:

  • Stability of the S(VI)-F Bond: Unlike sulfonyl chlorides, which are highly moisture-sensitive and prone to hydrolysis or desulfonative cross-coupling, sulfonyl fluorides are exceptionally stable to aqueous conditions and non-nucleophilic bases. This stability arises from the high oxidation state and steric shielding of the sulfur atom, combined with the strong S-F bond energy[2]. Therefore, standard aqueous Suzuki conditions can be employed provided that strong nucleophiles (like hydroxide or alkoxide bases) are avoided.

  • Mitigating Aniline Interference: The free -NH₂ group is positioned ortho to the bromide. This proximity can lead to stable, off-cycle palladium chelates that stall the catalytic cycle. To counteract this, sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos) are mandatory. These ligands enforce a highly active, monoligated Pd(0) species that accelerates oxidative addition to the C-Br bond and drives rapid reductive elimination, effectively outcompeting aniline coordination[3].

  • Base Selection: The choice of base is the primary determinant of -SO₂F survival. Strong bases like NaOH or KOtBu will rapidly hydrolyze the sulfonyl fluoride to a sulfonate. Mild, inorganic bases such as K₃PO₄ or Na₂CO₃ provide sufficient basicity to activate the boronic acid for transmetalation without degrading the SuFEx handle[4].

Orthogonal Reactivity Pathways

The following diagram illustrates the divergent, chemoselective pathways available to this building block, demonstrating how careful condition selection dictates the reaction vector.

Chemoselectivity SM 2-Amino-3-bromobenzene- 1-sulfonyl fluoride Pd_Cond Pd(OAc)2, XPhos Ar-B(OH)2, K3PO4 Dioxane/H2O, 60°C SM->Pd_Cond Path A: Suzuki-Miyaura SuFEx_Cond R-NH2 or R-OH DBU or BEMP MeCN, RT SM->SuFEx_Cond Path B: SuFEx Click Suzuki_Prod 2-Amino-3-arylbenzene- 1-sulfonyl fluoride (C-C Coupled, SO2F Retained) Pd_Cond->Suzuki_Prod SuFEx_Prod 2-Amino-3-bromobenzene- sulfonamide/sulfonate (S-Nu Coupled, Br Retained) SuFEx_Cond->SuFEx_Prod

Orthogonal reactivity pathways of 2-Amino-3-bromobenzene-1-sulfonyl fluoride.

Condition Optimization & Data Presentation

The table below summarizes the optimization landscape. Note the critical relationship between the choice of base/ligand and the retention of the -SO₂F group.

EntryPalladium SourceLigandBaseSolvent (v/v)Temp (°C)Yield (%)-SO₂F Retention (%)
1Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃ (2 eq)Toluene/H₂O (4:1)904585
2Pd(dppf)Cl₂ (5 mol%)NoneK₂CO₃ (2 eq)Dioxane/H₂O (4:1)806290
3Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 eq)Dioxane/H₂O (4:1)807895
4 Pd(OAc)₂ (2 mol%) XPhos (4 mol%) K₃PO₄ (2 eq) Dioxane/H₂O (4:1) 60 92 >99
5Pd(OAc)₂ (2 mol%)XPhos (4 mol%)NaOH (2 eq)Dioxane/H₂O (4:1)6015<10

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system . Analytical checkpoints are embedded to ensure the integrity of the -SO₂F group throughout the workflow.

Materials Required:
  • 2-Amino-3-bromobenzene-1-sulfonyl fluoride (1.0 mmol, 254.08 g/mol )[5]

  • Aryl boronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (Degassed, 4.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Step-by-Step Methodology:
  • Reaction Assembly (Inert Atmosphere):

    • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-amino-3-bromobenzene-1-sulfonyl fluoride (254 mg, 1.0 mmol), the aryl boronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

    • Causality Check: Solid reagents are added first to allow for simultaneous purging.

  • Degassing:

    • Seal the tube with a rubber septum. Evacuate and backfill with dry Nitrogen or Argon (repeat 3 times).

  • Solvent Addition:

    • Add 4.0 mL of sparged 1,4-dioxane and 1.0 mL of sparged deionized water via syringe.

    • Expertise Note: Degassing the solvents prior to addition is critical. Oxygen can oxidize the electron-rich XPhos ligand, killing the active catalyst.

  • Heating & Stirring:

    • Place the reaction vessel in a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • In-Process Validation (Self-Validating Checkpoint):

    • After 2 hours, withdraw a 50 µL aliquot of the organic layer. Dilute in 0.5 mL CDCl₃ and acquire a rapid ¹⁹F NMR spectrum.

    • Validation Criteria: A sharp signal at ~ +60 to +65 ppm confirms the intact -SO₂F group. If the peak shifts to the negative region (e.g., -120 ppm) or disappears, basic hydrolysis is occurring, indicating the K₃PO₄ may be contaminated or the temperature is too high.

  • Workup & Extraction:

    • Upon completion (typically 3-4 hours, monitored by TLC/LC-MS), cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers.

    • Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 2-amino-3-arylbenzene-1-sulfonyl fluoride.

Downstream Application: Sequential SuFEx Click

Once the C-C bond is formed, the retained -SO₂F group can be utilized for late-stage functionalization via SuFEx click chemistry to form stable sulfonamides or sulfonate esters[1].

Brief Protocol for Sulfonamide Formation:

  • Dissolve the cross-coupled product (0.5 mmol) and a primary/secondary amine (0.6 mmol) in Acetonitrile (2.0 mL).

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 mmol, 20 mol%).

  • Stir at room temperature for 1-2 hours.

  • Validation: Monitor by ¹⁹F NMR. The disappearance of the +60 ppm signal indicates complete conversion of the sulfonyl fluoride to the sulfonamide.

References

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition URL:[Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: Canadian Science Publishing / PMC URL:[Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides Source: Frontiers in Chemistry / PMC URL:[Link]

  • PubChemLite - 2-amino-3-bromobenzene-1-sulfonyl fluoride (C6H5BrFNO2S) Source: PubChem / uni.lu URL:[Link]

Sources

Application

Application Note: SuFEx-Based Chemical Biology Profiling Using 2-Amino-3-bromobenzene-1-sulfonyl Fluoride

Introduction & Mechanistic Rationale In the landscape of targeted covalent inhibitors and chemical biology, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a powerful tool for [1]. Unlike highly reactive el...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of targeted covalent inhibitors and chemical biology, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a powerful tool for [1]. Unlike highly reactive electrophiles (e.g., sulfonyl chlorides or Michael acceptors) that indiscriminately label cysteine residues, sulfonyl fluorides (SFs) are essentially "activation-free" but proximity-driven[2]. They remain stable in aqueous environments until a pre-equilibrium binding event places them in a specific microenvironment where proximal basic residues (such as Arginine or Histidine) activate the target nucleophile, triggering the expulsion of the fluoride ion and the formation of an irreversible covalent bond.

2-Amino-3-bromobenzene-1-sulfonyl fluoride is a highly versatile building block for designing Activity-Based Protein Profiling (ABPP) probes. Its structural features provide three distinct advantages:

  • The Sulfonyl Fluoride (-SO2F) Warhead: Acts as the latent electrophile for SuFEx-mediated covalent modification of Tyrosine (Tyr), Lysine (Lys), Serine (Ser), or Histidine (His)[2].

  • The 2-Amino Group (-NH2): Serves as a synthetic handle. It can be readily derivatized via amide coupling with an alkyne or azide tag, converting the fragment into a "clickable" probe for downstream enrichment.

  • The 3-Bromo Group (-Br): Provides steric shielding to the adjacent -SO2F group, further enhancing its hydrolytic stability in biological buffers. Additionally, the heavy halogen atom can participate in , increasing the initial non-covalent binding affinity ( Kd​ ) required to drive the SuFEx reaction[3].

SuFEx_Mechanism Probe SuFEx Probe (R-SO2F) PreEq Pre-equilibrium Binding Complex Probe->PreEq Protein Target Protein (Tyr-OH / Lys-NH2) Protein->PreEq Activation Proximity-Driven Activation (F- Loss) PreEq->Activation Basic residue catalysis Adduct Covalent Adduct (R-SO2-O-Tyr) Activation->Adduct Irreversible bonding

Proximity-driven SuFEx reaction mechanism targeting nucleophilic protein residues.

Probe Synthesis Protocol: Generating an Alkyne-Tagged SuFEx Probe

To utilize 2-amino-3-bromobenzene-1-sulfonyl fluoride in ABPP, it must first be converted into an alkyne-tagged probe. This is achieved by reacting the 2-amino group with an alkyne-bearing acyl chloride or NHS-ester.

Experimental Methodology

Objective: Synthesize 2-(pent-4-ynamido)-3-bromobenzene-1-sulfonyl fluoride.

  • Preparation: Dissolve 2-amino-3-bromobenzene-1-sulfonyl fluoride (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to act as a non-nucleophilic base, neutralizing the HCl generated during the reaction without attacking the sulfonyl fluoride.

  • Coupling: Dropwise add 4-pentynoyl chloride (1.2 eq) at 0 °C. The low temperature prevents potential side reactions or premature degradation of the -SO2F warhead.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Self-Validating Step: Monitor via TLC (Hexane:EtOAc 7:3). Complete consumption of the fluorescent starting amine indicates reaction completion.

  • Purification: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify via silica gel chromatography to yield the alkyne-tagged SuFEx probe.

Table 1: Reagents and Quantitative Synthesis Data
ComponentFunctionEquivalentsConcentration / Conditions
2-Amino-3-bromo-SFStarting Scaffold1.0 eq0.1 M in anhydrous DCM
4-Pentynoyl chlorideAlkyne Tag Handle1.2 eqDropwise addition at 0 °C
DIPEAAcid Scavenger2.0 eqPrevents pH drop
DCMSolventN/AAnhydrous, Argon atmosphere
Expected Yield Purified Probe >80% Verify via LC-MS ( [M+H]+ )

Activity-Based Protein Profiling (ABPP) Workflow

Once the alkyne-tagged probe is synthesized, it can be deployed in complex proteomes to identify targetable Tyrosine or Lysine residues.

ABPP_Workflow Lysate Cell Lysate / Live Cells Labeling Probe Incubation (SuFEx Covalent Binding) Lysate->Labeling Click CuAAC Click Reaction (Biotin-Azide) Labeling->Click Enrichment Streptavidin Enrichment Click->Enrichment Digestion On-Bead Trypsin Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS

Step-by-step Activity-Based Protein Profiling (ABPP) workflow using SuFEx probes.

Step-by-Step Protocol

Step 1: Proteome Labeling & Competition Control Causality: SuFEx probes can exhibit non-specific binding at high concentrations. To validate specific target engagement, a competition control is mandatory.

  • Prepare two aliquots of cell lysate (e.g., 2 mg/mL protein in PBS).

  • Competition Control: Pre-incubate one aliquot with a 10-fold excess of the untagged 2-amino-3-bromobenzene-1-sulfonyl fluoride fragment for 30 minutes at 37 °C to saturate specific binding pockets.

  • Labeling: Add the alkyne-tagged probe (final concentration 10 µM) to both aliquots. Incubate for 1 hour at 37 °C.

Step 2: CuAAC Click Chemistry Causality: Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) attaches a biotin reporter to the probe. TBTA is used to stabilize the Cu(I) oxidation state, preventing oxidative damage to the proteome.

  • To the labeled lysates, add the following click reagents sequentially:

    • Biotin-PEG3-Azide (100 µM)

    • TBTA ligand (100 µM)

    • CuSO4​ (1 mM)

    • TCEP (1 mM, freshly prepared to reduce Cu(II) to Cu(I))

  • Vortex gently and incubate at room temperature for 1 hour in the dark.

  • Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Wash the protein pellet twice with cold methanol.

Step 3: Streptavidin Enrichment & On-Bead Digestion Causality: Eluting biotinylated proteins from streptavidin is notoriously difficult due to the extreme binding affinity ( Kd​≈10−15 M). On-bead trypsin digestion bypasses this by cleaving the protein into peptides, releasing the unmodified peptides for LC-MS/MS while leaving the probe-modified peptide bound to the bead.

  • Resuspend the protein pellet in 1% SDS/PBS and boil for 5 minutes.

  • Dilute to 0.2% SDS and incubate with Streptavidin-agarose beads for 2 hours at room temperature.

  • Wash beads rigorously (1% SDS, 8 M Urea, and PBS) to remove non-specifically bound proteins.

  • Perform on-bead reduction (DTT), alkylation (Iodoacetamide), and digestion with sequencing-grade Trypsin overnight at 37 °C.

  • Collect the supernatant (containing released peptides) for LC-MS/MS analysis.

Data Analysis & Target Validation

During LC-MS/MS data analysis, identifying the exact residue modified by the SuFEx probe requires searching for specific mass shifts on nucleophilic amino acids. The sulfonyl fluoride warhead loses the fluoride ion (F-) upon covalent binding, resulting in a predictable mass addition to the target residue.

Table 2: Typical Nucleophilic Residues Targeted by SuFEx Probes
Target Amino AcidNucleophilic GroupResulting Adduct TypeMass Shift Calculation (ΔM)
Tyrosine (Tyr) Phenol (-OH)Aryl SulfonateMass of Probe - Mass of Fluoride (19.00 Da)
Lysine (Lys) Primary Amine (-NH2)SulfonamideMass of Probe - Mass of HF (20.01 Da)
Serine (Ser) Hydroxyl (-OH)Alkyl SulfonateMass of Probe - Mass of Fluoride (19.00 Da)
Histidine (His) Imidazole (-NH)SulfonamideMass of Probe - Mass of HF (20.01 Da)

Note: True targets are validated by comparing the spectral counts or MS1 precursor ion intensities between the Probe-Only sample and the Competition Control sample. A reduction of >75% in the competition sample indicates specific, saturable binding.

References

  • Title: Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. Source: ACS Chemical Biology, 2015, 10(4), 1094-1098. URL: [Link]

  • Title: Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Source: Molecules, 2023, 28(7), 3042. URL: [Link]

  • Title: Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Source: Proceedings of the National Academy of Sciences (PNAS), 2020, 117(13), 7131-7139. URL: [Link]

Sources

Method

Application Notes &amp; Protocols for Protein Labeling with 2-Amino-3-bromobenzene-1-sulfonyl fluoride

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Amino-3-bromobenzene-1-sulfonyl fluoride as a covalent probe for pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Amino-3-bromobenzene-1-sulfonyl fluoride as a covalent probe for protein labeling. Sulfonyl fluorides have emerged as a privileged class of reactive functional groups ("warheads") in chemical biology due to their unique balance of aqueous stability and reactivity with a broad range of nucleophilic amino acid residues.[1][2][3] Unlike more common electrophiles that primarily target cysteine, sulfonyl fluorides can covalently modify serine, threonine, tyrosine, lysine, and histidine residues, often in a context-dependent manner dictated by the local protein microenvironment.[1][3][4][5] This guide details the underlying mechanism, offers strategic insights into experimental design, and provides detailed, field-proven protocols for in vitro protein labeling and target identification workflows.

Introduction: The Power of Sulfonyl Fluoride Probes

Covalent chemical probes are indispensable tools for elucidating protein function, identifying novel drug targets, and validating target engagement.[1] The sulfonyl fluoride (SF) moiety, in particular, has garnered significant interest as a versatile electrophile for these applications.[4] Its utility stems from a finely tuned electrophilicity that allows it to withstand aqueous environments typical of biological experiments while remaining reactive enough to form stable, covalent bonds with protein nucleophiles.[1][3]

2-Amino-3-bromobenzene-1-sulfonyl fluoride is an exemplar of an aryl sulfonyl fluoride probe. The electronic properties of the aromatic ring, modulated by the amino and bromo substituents, influence the reactivity of the sulfonyl fluoride "warhead". This allows for the rational design of probes with tailored reactivity profiles.[6] The ability of SF probes to target a wider array of amino acids beyond cysteine significantly expands the scope of the "ligandable proteome," opening avenues to probe and drug proteins that lack an accessible cysteine residue.[6][7]

Key applications include:

  • Covalent Enzyme Inhibition: Irreversibly modifying active site residues to study enzyme function.[1]

  • Activity-Based Protein Profiling (ABPP): Mapping functional residues across the proteome.[8]

  • Target Identification and Validation: Confirming the molecular targets of small molecule inhibitors.[1]

  • Mapping Binding Sites and Allosteric Pockets: Providing structural insights into protein-ligand interactions.[1][9]

Mechanism of Covalent Modification

The core of the labeling technique is the nucleophilic substitution reaction at the sulfur(VI) center of the sulfonyl fluoride. A nucleophilic side chain from an amino acid residue on the target protein attacks the electrophilic sulfur atom. This results in the displacement of the fluoride ion and the formation of a highly stable covalent sulfonamide (with lysine) or sulfonate ester (with tyrosine, serine, or threonine) bond.[6][7]

The reactivity of a potential target residue is not solely dependent on its intrinsic nucleophilicity but is profoundly influenced by the surrounding protein microenvironment.[10] For instance, the presence of nearby basic residues (such as histidine or lysine) can facilitate the deprotonation of a tyrosine phenol, significantly enhancing its nucleophilicity and making it a prime target for modification.[10][11] This "context-specific" reactivity is a key feature that can be exploited to achieve labeling selectivity.

Mechanism cluster_key Legend reagents Protein-Nu: + Ar-SO2F transition Transition State reagents->transition Nucleophilic Attack product Protein-Nu-SO2-Ar + F- transition->product Fluoride Displacement Key Nu: = Nucleophilic side chain (e.g., -OH, -NH2) Ar-SO2F = 2-Amino-3-bromobenzene-1-sulfonyl fluoride

Caption: General mechanism of covalent protein modification by an aryl sulfonyl fluoride.

Application Focus: Experimental Design Considerations

Before embarking on the experimental protocols, it is crucial to consider the factors that govern the success and specificity of the labeling reaction.

ParameterConsiderationRationale & Scientific Insight
Target Residue Sulfonyl fluorides react with Tyr, Lys, Ser, Thr, and His.[1][3]Unlike acrylamides which favor Cys, SF probes offer broader targeting potential. The adduct with Cys is often unstable.[6]
pH of Reaction Buffer Typically between 7.5 and 9.0.An alkaline pH facilitates the deprotonation of lysine (ε-amino group) and tyrosine (phenol), increasing their nucleophilicity and reaction rate.[6][12]
Probe Concentration Use the lowest effective concentration (typically 1-10 molar excess over protein).High concentrations can lead to non-specific labeling and protein precipitation. A titration experiment is recommended to find the optimal ratio.
Reaction Time & Temp. Incubate from 1 hour to overnight at room temperature or 4°C.The reaction kinetics depend on the probe's intrinsic reactivity and the target's accessibility. Longer incubation at lower temperatures can improve selectivity.
Solvent for Probe Dissolve the sulfonyl fluoride in a water-miscible organic solvent (e.g., DMSO, DMF).[12]Aryl sulfonyl fluorides often have poor aqueous solubility. The final concentration of the organic solvent in the reaction should be kept low (<5%) to avoid protein denaturation.
Hydrolytic Stability Highly reactive SF probes can be prone to hydrolysis in aqueous buffers.[6]The reactivity of the probe must be balanced against its stability. Probes with strong electron-withdrawing groups are more reactive but also hydrolyze faster.[6]

Experimental Protocols

Disclaimer: These protocols provide a general framework. Optimization of buffer conditions, pH, incubation time, and reagent concentrations is essential for each specific protein and probe combination.

Protocol 1: In Vitro Labeling of a Purified Protein

This protocol describes the fundamental steps for covalently labeling a purified protein with 2-Amino-3-bromobenzene-1-sulfonyl fluoride for functional or structural analysis.

Materials and Reagents:

  • Target Protein (purified, in a suitable buffer free of primary amines, e.g., HEPES or Phosphate)

  • 2-Amino-3-bromobenzene-1-sulfonyl fluoride

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM Sodium Phosphate or HEPES, pH 8.0

  • Quenching Solution (Optional): 1.5 M Hydroxylamine, pH 8.5[12]

  • Desalting columns or spin filters (e.g., Zeba™ Spin Desalting Columns)

  • SDS-PAGE analysis reagents

  • Mass Spectrometer (for verification)

Step-by-Step Methodology:

  • Protein Preparation: a. Prepare the target protein at a concentration of 1-5 mg/mL in the Reaction Buffer. Ensure the buffer does not contain nucleophiles like Tris or glycine that could compete with the labeling reaction. b. Rationale: A sufficiently high protein concentration ensures efficient labeling kinetics. The choice of buffer is critical to prevent unwanted side reactions.

  • Probe Stock Solution Preparation: a. Prepare a 10-50 mM stock solution of 2-Amino-3-bromobenzene-1-sulfonyl fluoride in anhydrous DMSO immediately before use. b. Rationale: Sulfonyl fluorides can be susceptible to hydrolysis over time once in solution. Preparing the stock fresh ensures maximum reactivity.

  • Labeling Reaction: a. Add the sulfonyl fluoride stock solution to the protein solution to achieve a final molar excess of 2x to 20x over the protein. Start with a 10x molar excess for initial experiments. b. Example: To label 1 mL of a 50 µM protein solution with a 10x molar excess, add 10 µL of a 50 mM probe stock solution. c. Ensure the final DMSO concentration does not exceed 5% (v/v). d. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. e. Rationale: A titration of probe concentration and incubation time is crucial for optimization. The goal is to maximize on-target labeling while minimizing non-specific modifications.

  • Quenching the Reaction (Optional): a. To stop the reaction, one can add a quenching solution containing a high concentration of a nucleophile, such as hydroxylamine.[12] This step is often omitted if the subsequent step is immediate removal of the excess probe.

  • Removal of Excess Probe: a. Separate the labeled protein from the unreacted probe using a desalting column, spin filtration, or dialysis against a suitable storage buffer (e.g., PBS). b. Rationale: Removing the unreacted, hydrophobic probe is essential to prevent its interference in downstream assays and to avoid non-covalent aggregation.

  • Validation of Labeling: a. Mass Spectrometry (Gold Standard): Analyze the intact labeled protein to confirm the mass shift corresponding to the addition of the probe. Perform peptide mapping (LC-MS/MS) on a digested sample to identify the specific amino acid residue(s) that have been modified. b. SDS-PAGE: While the mass shift from the small probe may not be visible, a gel can confirm the integrity of the protein after labeling. c. Functional Assay: Perform an activity assay to determine if the covalent label has modulated the protein's function (e.g., inhibited an enzyme), which can confirm labeling of a functional site.

Protocol 2: Workflow for Proteome-Wide Target Identification

This workflow outlines the use of a sulfonyl fluoride probe within a chemical proteomics strategy to identify its cellular targets in a complex mixture like a cell lysate. This typically requires a probe functionalized with a reporter tag (e.g., alkyne or biotin) for enrichment, but the core labeling principle remains the same.

Workflow cluster_legend *Probe typically contains a reporter tag (e.g., biotin, alkyne) for this workflow. start Cell Lysate (Proteome) labeling Incubate with SF Probe* start->labeling digestion Trypsin Digestion labeling->digestion enrichment Affinity Capture of Labeled Peptides (e.g., Streptavidin Beads) digestion->enrichment wash Wash to Remove Non-specific Binders enrichment->wash elution Elute Peptides wash->elution ms LC-MS/MS Analysis elution->ms analysis Database Search & Site Identification ms->analysis Legend

Caption: Chemoproteomic workflow for identifying protein targets of a sulfonyl fluoride probe.

Step-by-Step Methodology:

  • Proteome Preparation: Prepare a cell or tissue lysate under native conditions. Determine the total protein concentration using a standard assay (e.g., BCA).

  • Proteome Labeling: Incubate the lysate (e.g., 1-5 mg/mL total protein) with the tagged sulfonyl fluoride probe at a predetermined optimal concentration for 1-2 hours.

  • Sample Processing: Reduce, alkylate, and digest the proteome into peptides using a standard protocol (e.g., with Trypsin).

  • Enrichment of Labeled Peptides: a. If using a biotinylated probe, incubate the peptide mixture with streptavidin-coated beads to capture the labeled peptides. b. If using an alkyne-tagged probe, perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) reaction with a biotin-azide reporter tag, followed by streptavidin enrichment.

  • Washing: Thoroughly wash the beads to remove non-specifically bound peptides.

  • Elution and Analysis: Elute the captured peptides from the beads and analyze the sample by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a specialized database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify the peptide sequences and pinpoint the exact site of modification by the sulfonyl fluoride probe.

Conclusion

2-Amino-3-bromobenzene-1-sulfonyl fluoride and related SF probes represent a powerful and versatile class of reagents for chemical biology and drug discovery. Their capacity to target a broad range of nucleophilic amino acids opens up a significant portion of the proteome that is inaccessible to traditional cysteine-directed probes.[1][6] The protocols and strategic guidance provided herein offer a robust starting point for researchers to harness this chemistry. Through careful optimization and rigorous validation by mass spectrometry, these probes can yield profound insights into protein function, reveal novel therapeutic targets, and accelerate the development of next-generation covalent medicines.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2660.
  • Enamine. (n.d.). Sulfonyl Fluorides. Enamine Store.
  • Creative Proteomics. (n.d.). Protein Labeling: Methods and Mechanisms.
  • Scholarship @ Claremont. (n.d.). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Claremont Colleges.
  • Jena Bioscience. (n.d.). Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Jena Bioscience.
  • Watson, E. R., et al. (2018). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol. Thermo Fisher Scientific HK.
  • Zhang, H., et al. (2022). Analysis of fatty acyl sulfonyl fluoride probes for protein labelling in living cells.
  • Willems, L. I., et al. (2013).
  • Am Ende, C. W., et al. (2018). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry.
  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.
  • Pound, A., et al. (2020). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC.
  • Narayanan, A., & Jones, L. H. (2022). Advances in sulfonyl exchange chemical biology: expanding druggable target space. PMC.
  • Jones, L. H., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. PMC, NIH.

Sources

Application

Application Note: Chemoselective Suzuki-Miyaura Functionalization of 2-Amino-3-bromobenzene-1-sulfonyl Fluoride

Executive Summary In modern drug discovery and materials science, the strategic deployment of multidimensional connective hubs accelerates the synthesis of complex architectures. 2-Amino-3-bromobenzene-1-sulfonyl fluorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the strategic deployment of multidimensional connective hubs accelerates the synthesis of complex architectures. 2-Amino-3-bromobenzene-1-sulfonyl fluoride is a premier trifunctional building block. It features an electrophilic sulfonyl fluoride for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1], a cross-coupling-ready aryl bromide, and a nucleophilic aniline moiety. This application note details the mechanistic rationale and optimized protocols for the chemoselective Suzuki-Miyaura cross-coupling at the C-Br bond, strictly preserving the -SO₂F and -NH₂ handles for downstream late-stage functionalization.

Mechanistic Rationale & Causality

The fundamental challenge in functionalizing this 1,2,3-trisubstituted benzene lies in differentiating its reactive sites without relying on cumbersome protection-deprotection sequences.

1. Chemoselectivity (C-Br vs. C-SO₂F): Sulfonyl fluorides are exceptionally stable compared to their sulfonyl chloride counterparts due to the strong, highly covalent S-F bond[2]. While recent literature has demonstrated that the -SO₂F group can undergo unconventional desulfonative cross-coupling under specific base-free or strongly acidic conditions[3], it remains highly inert to standard transition-metal-catalyzed C-C bond formation[4]. By intentionally employing a mild base (K₃PO₄) in an aqueous-organic solvent mixture, the catalytic cycle is strictly directed toward the C-Br bond. The oxidative addition of Pd(0) into the C-Br bond is kinetically favored by orders of magnitude over the C-SO₂F bond, ensuring perfect chemoselectivity.

2. Overcoming Aniline Coordination: The unprotected -NH₂ group at the 2-position poses a severe risk of catalyst poisoning via off-cycle palladium coordination. To circumvent this, our protocol utilizes XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The extreme steric bulk of this dialkylbiaryl phosphine ligand physically blocks the aniline nitrogen from entering the palladium coordination sphere. Simultaneously, the electron-rich nature of XPhos favors the formation of a highly active, monoligated L-Pd(0) species that rapidly undergoes oxidative addition into the sterically hindered C-Br bond.

ReactionPathway SM 2-Amino-3-bromobenzene- 1-sulfonyl fluoride Conditions Pd(OAc)2, XPhos K3PO4, Ar-B(OH)2 Dioxane/H2O SM->Conditions Chemoselective C-Br Oxidative Addition Product 2-Amino-3-arylbenzene- 1-sulfonyl fluoride Conditions->Product Transmetalation & Reductive Elimination SuFEx SuFEx Click Chemistry (S-F Functionalization) Product->SuFEx Electrophilic Hub Heterocycle Heterocycle Synthesis (NH2 / Ar Cyclization) Product->Heterocycle Nucleophilic Hub

Figure 1: Orthogonal reactivity pathway demonstrating chemoselective Suzuki coupling and SuFEx potential.

Optimization of Reaction Conditions

The table below summarizes the causality behind the optimization of the Suzuki coupling. The data highlights the critical nature of ligand and base selection to maintain the integrity of the SuFEx handle.

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)-SO₂F Retention (%)
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O (4:1)9041>95
2Pd(OAc)₂dppfK₂CO₃Dioxane/H₂O (4:1)9058>95
3Pd(OAc)₂SPhosK₃PO₄THF/H₂O (4:1)7082>98
4 Pd(OAc)₂ XPhos K₃PO₄ Dioxane/H₂O (4:1) 80 94 >99
5Pd(OAc)₂XPhosNaOHDioxane/H₂O (4:1)8076<40 (Hydrolysis)

Note: Entry 4 represents the optimal conditions. The use of strong bases (Entry 5) leads to unwanted hydrolysis of the sulfonyl fluoride into the corresponding sulfonate, destroying the SuFEx capability.

Experimental Protocol

ExperimentalWorkflow S1 1. Setup Reagent Mixing S2 2. Degassing N2 Sparge S1->S2 S3 3. Heating 80°C, 12 h S2->S3 S4 4. Workup Extraction S3->S4 S5 5. Purification Column Chrom. S4->S5

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Reagents and Equipment
  • Substrate: 2-Amino-3-bromobenzene-1-sulfonyl fluoride (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst System: Pd(OAc)₂ (0.05 equiv, 5 mol%), XPhos (0.10 equiv, 10 mol%)

  • Base: K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

  • Equipment: Schlenk tube or sealed pressure vial, magnetic stirrer, nitrogen line.

Step-by-Step Methodology (Self-Validating System)

Step 1: Reagent Setup

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-amino-3-bromobenzene-1-sulfonyl fluoride (254 mg, 1.0 mmol), the chosen aryl boronic acid (1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), XPhos (47.7 mg, 0.10 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Add 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL).

Step 2: Degassing (Critical Checkpoint) 3. Seal the tube with a rubber septum and sparge the biphasic mixture with dry Nitrogen (N₂) gas for exactly 15 minutes. 4. Self-Validating Check: Visual confirmation of dissolved oxygen removal is indicated by the cessation of micro-bubble formation from the solvent bulk. Proper degassing prevents oxidative homocoupling of the boronic acid and extends catalyst life.

Step 3: Reaction Execution & Monitoring 5. Replace the septum with a Teflon-lined screw cap under a positive flow of N₂. 6. Transfer the sealed tube to a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) for 12 hours. 7. Self-Validating Check: After 12 hours, cool to room temperature and analyze a 10 µL aliquot via LC-MS. The system is validated when the starting material peak (exhibiting a 1:1 isotopic ratio characteristic of ⁷⁹Br/⁸¹Br) is completely replaced by the product mass peak. Crucially, the [M+H]⁺ mass must retain the +99 Da mass signature of the intact -SO₂F group.

Step 4: Workup 8. Dilute the reaction mixture with Ethyl Acetate (20 mL) and Water (10 mL). 9. Self-Validating Check: Check the pH of the aqueous layer. It should be mildly basic (pH ~8). A highly alkaline pH (>10) indicates an error in base stoichiometry, which risks -SO₂F hydrolysis. 10. Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). 11. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 12. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 90:10 to 70:30). 13. Isolate the 2-amino-3-arylbenzene-1-sulfonyl fluoride product as a solid. Store under an inert atmosphere at 4 °C to prevent slow oxidation of the free aniline.

Sources

Method

Application Note: Orthogonal Functionalization of 2-Amino-3-bromobenzene-1-sulfonyl Fluoride in Targeted Covalent Drug Discovery

Executive Summary & Strategic Rationale The paradigm of targeted covalent inhibitors (TCIs) has rapidly expanded beyond traditional cysteine-reactive acrylamides. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The paradigm of targeted covalent inhibitors (TCIs) has rapidly expanded beyond traditional cysteine-reactive acrylamides. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has enabled the targeting of less nucleophilic amino acids, such as tyrosine, lysine, serine, and histidine, thereby vastly expanding the druggable proteome[1].

Within this frontier, 2-Amino-3-bromobenzene-1-sulfonyl fluoride (CAS: 2866307-34-6) emerges as a highly privileged, tri-functional building block. As a Senior Application Scientist, I have designed this protocol guide to demonstrate how the orthogonal reactivity of its three distinct functional groups—the C1-sulfonyl fluoride, C2-amino, and C3-bromo moieties—can be leveraged to synthesize diverse libraries of covalent probes and drug candidates. Unlike traditional scaffolds that require late-stage warhead installation, this building block allows for the early introduction of the SuFEx warhead, relying on the exceptional thermodynamic stability of the S-F bond during subsequent cross-coupling and amidation reactions[2].

Mechanistic Causality: The Tri-Functional Scaffold

The utility of 2-Amino-3-bromobenzene-1-sulfonyl fluoride lies in the predictable, non-interfering reactivity of its substituents:

  • C1-Sulfonyl Fluoride (-SO₂F): The SuFEx warhead. In contrast to sulfonyl chlorides, sulfonyl fluorides are remarkably resistant to reduction, thermolysis, and hydrolysis in aqueous environments[2]. They remain inert until they encounter a specific microenvironment—typically a protein binding pocket where a hydrogen-bond donor stabilizes the leaving fluoride ion, facilitating nucleophilic attack by a proximal amino acid residue[3].

  • C2-Amino Group (-NH₂): An aniline derivative that can be functionalized via amidation, reductive amination, or converted into a diazonium salt. Its ortho relationship to the sulfonyl fluoride also provides a vector for synthesizing fused heterocyclic SuFEx warheads (e.g., benzothiadiazine derivatives).

  • C3-Bromo Group (-Br): A classic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows for rapid extension of the scaffold to explore adjacent hydrophobic or solvent-exposed pockets in the target protein.

Orthogonal_Reactivity Core 2-Amino-3-bromobenzene-1-sulfonyl fluoride (Tri-functional Scaffold) Br_React C3: Bromo Group Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Core->Br_React NH2_React C2: Amino Group Amidation / Reductive Amination Core->NH2_React SO2F_React C1: Sulfonyl Fluoride SuFEx Click Chemistry (Protein Covalent Binding) Core->SO2F_React Lib_Gen Library Generation (Non-covalent affinity tuning) Br_React->Lib_Gen NH2_React->Lib_Gen Target_Engage Target Engagement (Covalent Warhead) SO2F_React->Target_Engage

Workflow of orthogonal functionalization for covalent library generation.

Quantitative Reactivity & Stability Profile

To successfully utilize this scaffold, one must understand the operational boundaries of the -SO₂F group. The table below summarizes the empirical stability and reactivity data critical for library design.

Functional GroupTarget TransformationTolerated ConditionsIncompatible ConditionsYield / Stability Profile
-SO₂F (C1) SuFEx Protein ConjugationAqueous buffers (pH 4-9), biological nucleophiles (GSH)Strong nucleophilic bases (e.g., DBU, NaOH > 1M)>95% stable in plasma (24h); highly selective for target pockets[4].
-NH₂ (C2) AmidationAcid chlorides (with DIPEA/TEA), HATU/DCC couplingStrong oxidative conditions70-90% yield; -SO₂F remains 100% intact.
-Br (C3) Suzuki-Miyaura CouplingMild bases (K₃PO₄, Cs₂CO₃), Dioxane/H₂O, 60-80°CStrong bases (KOtBu), temperatures > 100°C60-85% yield; -SO₂F retention > 95% under optimized conditions.

Experimental Protocols

Protocol 1: Mild Palladium-Catalyzed Suzuki-Miyaura Diversification

Objective: To install diverse aryl/heteroaryl groups at the C3 position while preserving the C1-sulfonyl fluoride warhead for downstream SuFEx chemistry[5].

Causality & Design: Standard Suzuki couplings often employ strong bases (like NaOH or Na₂CO₃) at reflux, which can induce competitive hydrolysis of the sulfonyl fluoride. By switching to a mild base (K₃PO₄) and a highly active precatalyst (e.g., XPhos Pd G2), the reaction temperature can be lowered to 60°C, ensuring complete retention of the -SO₂F moiety.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged reaction vial, add 2-Amino-3-bromobenzene-1-sulfonyl fluoride (1.0 equiv, 0.5 mmol) and the desired boronic acid/pinacol ester (1.2 equiv).

  • Catalyst Loading: Add XPhos Pd G2 (0.05 equiv, 5 mol%) and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Introduce a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M concentration).

  • Reaction: Seal the vial and stir at 60°C for 4–6 hours. Monitor via LC-MS.

  • Workup: Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating QC System:

  • ¹⁹F NMR Check: Dissolve a crude aliquot in CDCl₃. The presence of a sharp singlet between +50 to +65 ppm confirms the structural integrity of the sulfonyl fluoride. If this peak is absent or shifted significantly, hydrolysis to the sulfonic acid has occurred, indicating the base concentration or temperature was too high.

Protocol 2: SuFEx-Mediated Protein Conjugation & Chemoproteomic Profiling

Objective: To evaluate the covalent engagement of the synthesized library hit with the target protein via SuFEx click chemistry[3].

Causality & Design: Sulfonyl fluorides are "latent electrophiles." They do not indiscriminately label proteins. Instead, they require a binding event that places the -SO₂F group in proximity to a nucleophilic residue (Tyr, Lys) and a hydrogen-bond donor. This proximity-driven activation ensures high target selectivity and minimizes off-target toxicity[1].

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant target protein to a concentration of 2–5 µM in a physiologically relevant buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Avoid buffers containing primary amines (like Tris) if targeting lysine residues, as they can competitively react over long incubations.

  • Compound Incubation: Add the functionalized 2-Amino-3-bromobenzene-1-sulfonyl fluoride derivative (from Protocol 1) from a 100x DMSO stock to achieve a final concentration of 10–50 µM (max 1% DMSO final).

  • Reaction Kinetics: Incubate the mixture at 37°C. Take 20 µL aliquots at 0, 1, 2, 4, and 24 hours.

  • Quenching: Quench the reaction aliquots by adding 1% formic acid or by immediately flash-freezing in liquid nitrogen.

  • Intact Mass Analysis: Analyze the aliquots via LC-TOF-MS to determine the extent of covalent modification (observed as a mass shift corresponding to the drug mass minus HF).

Binding_Mechanism Drug SuFEx-Functionalized Drug Candidate Complex Non-Covalent Pre-Complex (Affinity-driven binding) Drug->Complex Protein Target Protein (with proximal Tyr/Lys/Ser) Protein->Complex Activation Microenvironment Activation (H-bond stabilization of F-) Complex->Activation Proximity Effect Covalent Irreversible Covalent Adduct (O-S or N-S bond formation) Activation->Covalent SuFEx Reaction

Mechanism of proximity-driven SuFEx covalent target engagement.

Self-Validating QC System:

  • Denatured Protein Control: Run a parallel incubation using heat-denatured target protein. Because the SuFEx reaction relies on the folded 3D microenvironment of the binding pocket for fluoride activation[3], the denatured protein should show zero covalent labeling. If labeling occurs on the denatured protein, the compound is too inherently reactive and will likely exhibit poor kinome/proteome selectivity in vivo.

Conclusion

The 2-Amino-3-bromobenzene-1-sulfonyl fluoride scaffold represents a powerful nexus between traditional medicinal chemistry and cutting-edge SuFEx chemical biology. By understanding the thermodynamic stability of the S-F bond, researchers can confidently perform orthogonal functionalizations at the C2 and C3 positions, rapidly generating highly selective, non-cysteine targeted covalent inhibitors.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications (2024). Available at:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society (2020). Available at: [Link]

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed (2023). Available at: [Link]

  • Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates. PMC (NIH). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 2-Amino-3-bromobenzene-1-sulfonyl fluoride synthesis

Welcome to the SuFEx Precursor Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical bottlenecks encountered when synthesizing 2-Amino-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SuFEx Precursor Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical bottlenecks encountered when synthesizing 2-Amino-3-bromobenzene-1-sulfonyl fluoride .

This molecule is a highly valuable building block for Sulfur Fluoride Exchange (SuFEx) click chemistry. However, researchers frequently encounter poor yields due to the dual presence of a nucleophilic free amine and a sterically demanding ortho-bromine atom. This guide will decode the causality behind these failures and provide a self-validating, high-yield synthetic protocol.

Mechanistic Workflow & Causality

To achieve high yields, the synthesis must be treated as a sequential protection-activation-exchange system. Attempting to directly chlorosulfonate and fluorinate 2-bromoaniline inevitably leads to sulfonamide oligomerization (where the free amine of one molecule attacks the sulfonyl chloride of another).

By implementing an N-acetylation step prior to sulfonation, we temporarily mask the amine's nucleophilicity. Following the critical chloride-to-fluoride (Cl/F) exchange, a controlled acidic deacylation reveals the target molecule.

G A 2-Bromoaniline (Starting Material) B N-Acetylation (Amine Protection) A->B C Chlorosulfonation (ClSO3H) B->C D Protected Sulfonyl Chloride C->D E Cl/F Exchange (KF, H2O/Acetone) D->E F Protected Sulfonyl Fluoride E->F G Acidic Deprotection (Deacylation) F->G H 2-Amino-3-bromobenzene- 1-sulfonyl fluoride G->H

Figure 1: Mechanistic workflow for synthesizing 2-Amino-3-bromobenzene-1-sulfonyl fluoride.

Troubleshooting FAQs

Q: My chloride-to-fluoride exchange stalls at 50-60% conversion. Why is the reaction incomplete? A: This is a classic phase-transfer failure. Potassium fluoride (KF) is highly insoluble in pure organic solvents. While older protocols force the reaction using expensive 18-crown-6 ethers or hazardous KHF2​ , the optimal solution is a precisely calibrated biphasic system. By adding exactly 2.0 equivalents of water to an acetone solvent system, you hydrate the fluoride ion just enough to pull it into the organic phase without stripping its nucleophilicity. Excess water will over-solvate the fluoride and stall the reaction, while too little will leave the KF trapped in the solid phase .

Q: I am observing significant impurities and a loss of the sulfonyl group during the Cl/F exchange. How do I prevent hydrolysis? A: Hydrolysis to the sulfonic acid occurs when the reaction is heated or when the water stoichiometry exceeds the 2.0 equivalent threshold. The Cl/F exchange must be strictly maintained at room temperature (20–25 °C). The S-F bond is highly stable to water under neutral conditions, but the S-Cl bond is vulnerable. If you see hydrolysis, verify your water measurement and ensure your acetone is dry before adding the calculated water spike.

Q: How does the ortho-bromine atom affect the kinetics of the fluorination step? A: The bromine at position 3 exerts severe steric hindrance on the adjacent sulfonyl group at position 1. This steric bulk restricts the trajectory of the incoming fluoride nucleophile. To overcome this without resorting to heat (which causes hydrolysis), you must extend the reaction time. While unhindered substrates complete the exchange in 2 hours, ortho-halogenated substrates require 4 to 6 hours.

Q: The final deprotection step is destroying my sulfonyl fluoride. What is going wrong? A: Alkaline hydrolysis will rapidly destroy the -SO₂F group, converting it to a sulfonate salt. Aminobenzenesulfonyl fluorides must be synthesized by deacylation of their acetylated precursors under strictly acidic conditions . Use ethanolic HCl and monitor closely to ensure the S-F bond remains intact.

Self-Validating Experimental Protocol

This protocol covers the critical transformation from the protected sulfonyl chloride to the final product. It is designed with In-Process Controls (IPCs) to ensure the system self-validates before you proceed to the next step.

Step A: Biphasic Chloride/Fluoride Exchange
  • Preparation: To a magnetically stirred suspension of Potassium Fluoride (KF, 2.00 eq, finely milled) in Acetone (to achieve 0.5 M substrate concentration) in a polypropylene vessel, add 2-acetamido-3-bromobenzenesulfonyl chloride (1.00 eq).

  • Activation: Add precisely 2.00 eq of deionized Water. Seal the vessel to prevent solvent evaporation.

  • Reaction: Stir vigorously at room temperature (22 °C) for 4–6 hours.

  • IPC Validation: Pull a 50 µL aliquot, dry, and analyze via ¹⁹F NMR. The reaction is complete when the sulfonyl chloride is consumed, validated by the appearance of a sharp singlet between +50 to +60 ppm (characteristic of the -SO₂F group).

  • Workup: Partition the mixture between Ethyl Acetate (10 volumes) and 10% aqueous NaCl (10 volumes). The product remains in the organic layer. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step B: Acidic Deprotection (Deacylation)
  • Preparation: Dissolve the crude 2-acetamido-3-bromobenzenesulfonyl fluoride in absolute Ethanol (0.2 M).

  • Reaction: Add concentrated aqueous HCl (3.0 eq). Heat to a gentle reflux (approx. 75 °C) for 2–3 hours.

  • IPC Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The protected starting material will disappear, replaced by a lower-Rf spot corresponding to the free amine.

  • Workup: Cool to 0 °C. Carefully neutralize to pH 6.5 using saturated aqueous NaHCO₃ (do not exceed pH 7 to protect the -SO₂F group). Extract with Dichloromethane, dry, and concentrate to yield 2-Amino-3-bromobenzene-1-sulfonyl fluoride.

Quantitative Data: Fluorination Condition Comparison

To justify the biphasic approach, the table below summarizes the yield and reaction profiles of various fluorination methodologies when applied to sterically hindered ortho-substituted sulfonyl chlorides.

MethodologyReagentsTimeTempYieldCausality / Notes
Traditional Phase Transfer KF, 18-crown-6, MeCN12 h25 °C62%Poor kinetics for ortho-substituted substrates; high cost of crown ether.
Bifluoride Method KHF₂, MeCN/H₂O8 h25 °C74%Effective, but KHF₂ is highly corrosive and etches standard glassware.
Optimized Biphasic KF, H₂O (2.0 eq), Acetone 4-6 h 25 °C >92% Optimal. Precise hydration activates fluoride nucleophilicity without causing hydrolysis.

References

  • Title: Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone Source: The Journal of Organic Chemistry, 2023, 88(7), 4761-4764. URL: [Link]

  • Title: Sulfonyl Fluorides as Intermediates in Organic Synthesis. I. The Synthesis of Aminobenzenesulfonyl Fluorides and Their Condensation with β-Ketonic Esters Source: The Journal of Organic Chemistry, 1963, 28(12), 3426-3430. URL: [Link]

Optimization

Technical Support Center: Preventing Hydrolysis of 2-Amino-3-bromobenzene-1-sulfonyl Fluoride (ABSF)

As a Senior Application Scientist, I frequently consult with researchers who experience inconsistent assay results, loss of probe potency, or high background noise when utilizing sulfonyl fluoride probes like 2-Amino-3-b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers who experience inconsistent assay results, loss of probe potency, or high background noise when utilizing sulfonyl fluoride probes like 2-Amino-3-bromobenzene-1-sulfonyl fluoride (ABSF).

Rooted in 1, ABSF is a highly effective covalent modifier designed to target nucleophilic residues (serine, threonine, tyrosine, and lysine) within protein binding pockets[1]. However, the very electrophilicity that makes the S(VI)-F bond an excellent warhead also makes it susceptible to nucleophilic attack by water and buffer components[2]. This guide provides a mechanistic framework and self-validating protocols to preserve ABSF integrity during your assays.

Mechanistic Causality: The Hydrolysis Problem

Why does ABSF degrade in aqueous assays? The high oxidation state of the sulfur(VI) center renders it highly electrophilic. While sulfonyl fluorides are thermodynamically more stable than sulfonyl chlorides, the presence of hydroxide ions (OH⁻) at physiological or basic pH facilitates the rapid displacement of the fluoride ion[3]. Once hydrolyzed, the resulting sulfonate anion is electronically deactivated and sterically hindered, completely abolishing its ability to covalently engage the target protein[4].

MechanisticPathway ABSF 2-Amino-3-bromobenzene- 1-sulfonyl fluoride (ABSF) Adduct Covalent Protein Adduct (Active Inhibition) ABSF->Adduct Target Engagement Hydrolyzed Sulfonic Acid Derivative (Inactive) ABSF->Hydrolyzed Hydrolysis Target Target Protein (Ser/Thr/Tyr/Lys) Target->Adduct Water Aqueous Buffer (H2O, OH-) Water->Hydrolyzed

Fig 1. Competing pathways of ABSF: Target engagement vs. aqueous hydrolysis.

Troubleshooting Guide & FAQs

Q1: My ABSF stock solution loses potency after a few weeks. How should I store it? A: The primary culprit is moisture introduced during repeated freeze-thaw cycles.

  • The Causality: Water acts as a nucleophile. Even trace amounts of water in hygroscopic solvents will slowly hydrolyze the S-F bond over time.

  • The Solution: Prepare your primary stock solutions in anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Aliquot the stock into single-use vials and store them at -20°C in a desiccator. 5, but if required, they must be kept slightly acidic (pH < 7.0) and stored at 4°C for no longer than a few weeks[5].

Q2: I am running an enzyme assay at pH 8.5 to match my target's physiological optimum, but ABSF shows no inhibition. Why? A: Base-catalyzed hydrolysis is degrading your probe before it can engage the target.

  • The Causality: The hydrolysis rate of sulfonyl fluorides is exponentially tied to pH.4 show that while the half-life at pH 7.0 (37°C) is ~5.6 hours, it plummets to ~2.3 hours at pH 8.6[4]. The elevated hydroxide ion concentration at pH 8.5 aggressively attacks the S(VI) center.

  • The Solution: Lower the assay pH to 7.0–7.5 if your enzyme remains active. If a high pH is strictly required, you must alter your workflow to minimize the incubation time of ABSF in the buffer prior to target engagement.

Q3: Are there specific buffer components I should avoid? A: Yes. Avoid primary amines and strong reducing agents.

  • The Causality: Buffers like Tris contain primary amines that act as competitive nucleophiles, leading to off-target sulfonamide formation. Furthermore, strong reducing agents (like DTT or β-mercaptoethanol) can directly react with the sulfonyl fluoride warhead.

  • The Solution: Substitute Tris with non-nucleophilic Good's buffers such as HEPES or MOPS.3 indicates that hydrolytic stability is approximately 2-fold greater in HEPES compared to PBS at matched pH levels[3].

Quantitative Data Summary: Sulfonyl Fluoride Stability

The following table summarizes the extrapolated half-lives of aryl sulfonyl fluorides under various assay conditions, demonstrating the critical impact of pH and temperature on probe integrity[4].

Buffer ConditionsTemperature (°C)pHEstimated Half-Life (t₁/₂)*Hydrolysis Rate
Non-nucleophilic (HEPES)25°C7.0~26.6 hoursVery Slow
Non-nucleophilic (HEPES)25°C8.6~9.1 hoursModerate
Non-nucleophilic (HEPES)37°C7.0~5.6 hoursModerate
Non-nucleophilic (HEPES)37°C8.6~2.3 hoursRapid
Nucleophilic (Tris)37°C8.0+< 1 hourExtremely Rapid

*Note: Values are derived from mass spectrometry kinetic profiling of structurally analogous sulfonyl fluorides (e.g., AEBSF). The bromo and amino substituents on ABSF subtly tune electrophilicity, but the overarching pH/temperature dependencies remain identical.

Experimental Protocol: Optimized In Vitro Covalent Assay

To outcompete the pseudo-first-order hydrolysis reaction, you must treat the assay as a kinetic race. The following self-validating protocol ensures that target engagement (a second-order reaction) occurs before the probe degrades.

Step 1: Anhydrous Stock Preparation Weigh ABSF powder and dissolve in anhydrous DMSO to create a 50 mM stock. Aliquot into 10 µL volumes in tightly sealed PCR tubes to prevent ambient moisture absorption. Store at -20°C.

Step 2: Buffer Optimization Prepare 50 mM HEPES buffer, 150 mM NaCl. Adjust the pH to 7.2 using NaOH. Ensure no DTT, β-mercaptoethanol, or Tris is present in the final mixture.

Step 3: Target Equilibration (Crucial Step) Dilute the target protein into the assay buffer to the desired working concentration. Pre-incubate the protein at 25°C for 10 minutes to reach thermal equilibrium. Never pre-incubate ABSF in the assay buffer without the target protein.

Step 4: Probe Spike-In (Time Zero) Thaw a single aliquot of ABSF stock immediately before use. Spike ABSF directly into the equilibrated protein solution (maintaining final DMSO concentration ≤ 1% v/v). Mix rapidly by pipetting to initiate the reaction.

Step 5: Self-Validating Control (Hydrolysis Check) To validate that hydrolysis is not confounding your results, run a parallel "Hydrolysis Control." Pre-incubate ABSF in the assay buffer for 4 hours before adding the target enzyme. A complete loss of inhibitory activity in this control confirms that any inhibition seen in the primary assay is due to active ABSF, validating the integrity of your stock and workflow.

Workflow Step1 1. Stock Preparation Anhydrous DMSO (-20°C) Step2 Step2 Step1->Step2 Step3 3. Target Equilibration Pre-warm enzyme without ABSF Step2->Step3 Step4 4. ABSF Addition Spike-in immediately prior to assay Step3->Step4 Step5 5. Assay Execution Monitor kinetics, limit incubation Step4->Step5

Fig 2. Optimized assay workflow to minimize ABSF hydrolysis.

References

  • Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26 Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: MDPI URL:[Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome Source: ACS Publications URL:[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology Source: RSC Publishing URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing SuFEx with 2-Amino-3-bromobenzene-1-sulfonyl fluoride

Welcome to the SuFEx Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 2-Amino-3-bromobenzene-1-sulfonyl fluoride . Because this building block feat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SuFEx Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 2-Amino-3-bromobenzene-1-sulfonyl fluoride . Because this building block features three distinct reactive sites—an electrophilic sulfonyl fluoride (-SO₂F), a nucleophilic aniline (-NH₂), and a cross-coupling handle (-Br)—achieving chemoselectivity requires precise kinetic control.

Below, you will find mechanistic insights, validated troubleshooting matrices, and self-validating protocols to ensure your Sulfur(VI) Fluoride Exchange (SuFEx) reactions succeed on the first attempt.

Mechanistic Primer: The Trifunctional Challenge

To master this molecule, you must understand the causality behind its reactivity:

  • The -SO₂F Hub (SuFEx Reactive Site): Unlike sulfonyl chlorides, sulfonyl fluorides are thermodynamically stable and highly resistant to reduction[1]. The S-F bond cleavage is heterolytic and will not proceed without specific catalytic activation (e.g., superbases or bifluoride ions) to form a hypervalent intermediate[1][2].

  • The -NH₂ Group (Self-Condensation Risk): Anilines are weak nucleophiles. Uncatalyzed, the -SO₂F group is completely inert to anilines (even in refluxing conditions)[1]. However, under the strong basic conditions required for O-SuFEx (e.g., using BEMP), the aniline can become deprotonated or hyper-activated, leading to unwanted intermolecular self-condensation (oligomerization).

  • The -Br Group (Orthogonal Handle): The C-Br bond is preserved during SuFEx. Because SuFEx operates under mild, transition-metal-free conditions, you can perform click chemistry first and reserve the bromide for downstream Pd-catalyzed Suzuki or Buchwald-Hartwig couplings[2].

Troubleshooting Matrix: Quantitative Optimization

When optimizing your reaction, rely on the following validated parameters to troubleshoot common failure modes.

Observed IssueMechanistic CauseValidated Solution & Metrics
Intermolecular Self-Condensation Strong superbases (like BEMP, pKaH 27.6) over-activate the free -NH₂ group, making it competitive with the target nucleophile[3].Switch to BTMG or DBU. Keep the reaction dilute (< 0.1 M). BTMG (pKaH ~26) provides kinetic bias toward silyl ethers over anilines[4].
Sluggish O-SuFEx Kinetics DBU (pKaH 24.3) often lacks the basicity to rapidly drive the thermodynamic formation of the silicon-fluoride bond, requiring hours to complete[3][4].Add HMDS or use BTMG. Adding Hexamethyldisilazane (HMDS) to DBU acts as an in situ silylating agent, cutting reaction time from hours to <30 mins[4].
Poor Yield in N-SuFEx Over-catalysis. Aliphatic amines are strong enough to attack the -SO₂F group without superbase activation.Remove the superbase. Use a mild base like DIPEA (2.0 equiv) or no catalyst at all.
Difficult Purification High catalyst loading (10-30 mol% DBU) leaves polar residues that co-elute with the product[3].Use 5 mol% BTMG. BTMG requires lower loading and generates volatile byproducts (TMS-F, TMS-OH) that are easily removed under reduced pressure[4][5].

Frequently Asked Questions (FAQs)

Q: How do I prevent the free aniline from interfering during O-SuFEx with aryl silyl ethers? A: The key is kinetic bias. The aniline -NH₂ is a poor nucleophile compared to a silyl-activated alkoxide intermediate. By utilizing aryl silyl ethers and a highly efficient catalyst like Barton's base (BTMG), the reaction is kinetically driven toward O-SuFEx. BTMG accelerates the target reaction to completion in <15 minutes, outcompeting the slower self-condensation pathway of the aniline[4]. Transient protection (e.g., Boc) is only necessary if you are forced to use elevated temperatures.

Q: Which catalyst should I choose: DBU, BEMP, or BTMG? A: Catalyst activity correlates directly with basicity.

  • DBU (pKaH 24.3) is cheap but sluggish, requiring 10–30 mol% loading and longer reaction times[3][5].

  • BEMP (pKaH 27.6) is highly active (1–10 mol%) but expensive, air-sensitive, and its extreme basicity can trigger side reactions with the free amine[3].

  • BTMG (pKaH ~26) occupies the ideal "sweet spot." It achieves complete conversion in <15 minutes at just 1–5 mol% loading, and its byproducts are volatile, streamlining purification[4].

Q: Can I perform a Suzuki coupling on the bromo group before the SuFEx reaction? A: Yes. The -SO₂F group is remarkably stable to Pd-catalyzed cross-coupling conditions because it resists both reduction and reductive elimination pathways[1][2]. However, performing the SuFEx reaction first is strategically preferred. SuFEx yields are typically >95% and generate fewer polar impurities, making it easier to handle the intermediate before committing expensive transition metals for the cross-coupling.

Standard Operating Procedures (SOPs)

SOP 1: BTMG-Catalyzed O-SuFEx (Chemoselective for Silyl Ethers)

This protocol is designed to couple 2-Amino-3-bromobenzene-1-sulfonyl fluoride with an aryl silyl ether while preserving both the -Br and -NH₂ groups.

Self-Validating System Check: This protocol is self-validating via ¹⁹F NMR. The starting sulfonyl fluoride exhibits a characteristic sharp singlet around +50 to +60 ppm. Complete disappearance of this peak, coupled with the appearance of a TMS-F byproduct peak, unambiguously confirms quantitative conversion.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Charge the flask with 2-Amino-3-bromobenzene-1-sulfonyl fluoride (1.0 equiv, 0.5 mmol) and the target Aryl Silyl Ether (1.05 equiv, 0.525 mmol).

  • Solvation: Dissolve the reagents in anhydrous Acetonitrile (MeCN) to achieve a concentration of 0.1 M (5.0 mL). Causality: Dilution prevents intermolecular collisions that lead to self-condensation.

  • Catalysis: Inject BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine) at a loading of 5.0 mol% (0.025 mmol)[4].

  • Reaction Execution: Stir the mixture at room temperature (20–25 °C). The reaction is typically complete within 10–15 minutes.

  • Validation & Quench: Monitor via TLC or LC-MS. Once the starting material is consumed, concentrate the mixture directly under reduced pressure. Causality: BTMG and TMS-F byproducts are volatile and will be removed during evaporation, bypassing aqueous workup[5].

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to isolate the pure aryl sulfonate.

Visual Workflows & Logic Trees

Chemoselectivity_Logic Start 2-Amino-3-bromobenzene -1-sulfonyl fluoride Q1 Target Nucleophile? Start->Q1 O_Nuc Aryl Silyl Ether (O-SuFEx) Q1->O_Nuc O-coupling N_Nuc Aliphatic Amine (N-SuFEx) Q1->N_Nuc N-coupling Cat_O BTMG (5 mol%) or DBU + HMDS O_Nuc->Cat_O Cat_N No Catalyst or Mild Base (DIPEA) N_Nuc->Cat_N Prod_O Aryl Sulfonate (Br & NH2 Intact) Cat_O->Prod_O Prod_N Sulfonamide (Br & NH2 Intact) Cat_N->Prod_N

Chemoselectivity logic tree for 2-Amino-3-bromobenzene-1-sulfonyl fluoride.

Catalyst_Selection A Select SuFEx Catalyst B DBU (10-30 mol%) A->B C BEMP (1-10 mol%) A->C D BTMG (1-5 mol%) A->D E Pros: Cheap, Accessible Cons: Sluggish, High Loading B->E F Pros: Fast, Low Loading Cons: Expensive, Air-Sensitive C->F G Pros: 'Sweet Spot' pKa ~26 Fast (<15 min), Volatile Byproducts D->G

SuFEx catalyst selection based on pKa and reaction kinetics.

References

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization... - nih.gov - 6

  • Click Chemistry * Sharpless Lab * The Scripps Research Institute - scripps.edu - 7

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - sigmaaldrich.com - 1

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry - rhhz.net - 2

  • Sulfur fluoride exchange - PMC - NIH - nih.gov - 3

  • Accelerated SuFEx Click Chemistry for Modular Synthesis - chemrxiv.org - 5

  • Sulfur fluoride exchange with carbon pronucleophiles - rsc.org - 8

  • Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC - nih.gov - 4

Sources

Optimization

Troubleshooting poor solubility of 2-Amino-3-bromobenzene-1-sulfonyl fluoride in organic solvents

Welcome to the Technical Support Center for 2-Amino-3-bromobenzene-1-sulfonyl fluoride . As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Amino-3-bromobenzene-1-sulfonyl fluoride . As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges researchers face when handling this bifunctional SuFEx (Sulfur(VI) Fluoride Exchange) reagent and covalent probe.

This guide bridges structural thermodynamics with practical laboratory execution, ensuring your experimental protocols are robust, reproducible, and scientifically sound.

Part 1: The Causality of Poor Organic Solubility

To troubleshoot solubility, we must first understand the molecular physics of 2-Amino-3-bromobenzene-1-sulfonyl fluoride. The compound's reluctance to dissolve in standard organic solvents stems from its high crystal lattice energy, driven by three competing structural features:

  • Strong Hydrogen Bonding: The primary amine (-NH₂ group) acts as a potent hydrogen bond donor, while the sulfonyl fluoride (-SO₂F) acts as a strong dipole and H-bond acceptor. This creates dense intermolecular networks in the solid state.

  • Halogen Bonding & Lipophilicity: The heavy bromine atom (-Br) introduces significant polarizability and lipophilicity, promoting strong halogen bonding and π−π stacking between the aromatic rings.

  • Zwitterionic-like Packing: The juxtaposition of an electron-donating amine and an electron-withdrawing sulfonyl fluoride on the same rigid benzene ring creates a strong molecular dipole, further locking the solid matrix.

Because of these forces, non-polar solvents (e.g., hexane) or moderately polar aprotic solvents (e.g., dichloromethane, ethyl acetate) lack the dielectric capacity to disrupt the intermolecular lattice. Solubilization requires highly polar, hydrogen-bond-accepting solvents that can solvate both the amine and the sulfonyl fluoride moieties without triggering premature degradation.

Part 2: Solvent Compatibility & Solubilization Matrix

When selecting a solvent, you must balance solubilizing power against chemical stability . Sulfonyl fluorides are generally resistant to reduction and thermolysis, but they are highly susceptible to nucleophilic attack and base-catalyzed hydrolysis[1].

SolventDielectric Constant ( ε )Solubilization CapacityStability (at 25°C)Scientific Rationale & Recommendation
DMSO (Anhydrous) 46.7High (>50 mM)High (Months at -20°C)Primary Choice. Excellent H-bond acceptor; disrupts the amine-SO₂F lattice effectively[2].
DMF (Anhydrous) 36.7High (>50 mM)High (Months at -20°C)Excellent Alternative. Slightly less viscous than DMSO; ideal for high-concentration stocks[2].
Acetonitrile (MeCN) 37.5Moderate (~10-20 mM)HighGood for Reactions. Standard solvent for SuFEx click chemistry; may require sonication[3].
Methanol / Ethanol 32.7 / 24.5Low to ModerateLow (Risk of solvolysis)Avoid for Storage. Primary alcohols can act as nucleophiles, slowly degrading the -SO₂F group[1].
Dichloromethane (DCM) 8.9Very Low (<5 mM)HighNot Recommended. Insufficient polarity to break the crystal lattice.

Part 3: Troubleshooting Guides & FAQs

Q1: Why does 2-Amino-3-bromobenzene-1-sulfonyl fluoride precipitate immediately when I dilute my DMSO stock into dichloromethane (DCM) for my synthesis? A1: This is a classic polarity mismatch. While DMSO perfectly solvates the compound, DCM ( ε=8.9 ) cannot maintain the solvation shell around the highly polar amine and sulfonyl fluoride groups. As the DMSO diffuses into the bulk DCM, the local dielectric constant drops, and the compound's high lattice energy drives it back into a solid state. Solution: If your reaction requires DCM, use a co-solvent system (e.g., 10-20% DMF in DCM) or transition to Acetonitrile, which is a standard and highly effective solvent for SuFEx reactions[3].

Q2: Can I use heat to force the compound into solution in moderately polar solvents? A2: Proceed with extreme caution. While mild warming (up to 30°C–35°C) in a water bath is acceptable, excessive heat can induce side reactions. The primary amine on the molecule can become reactive at elevated temperatures, potentially leading to intermolecular sulfonylation (oligomerization) if trace catalytic impurities are present. Always prioritize sonication over heat to mechanically disrupt the crystal lattice.

Q3: My stock solution in DMF turned yellow and lost efficacy over a week. What happened? A3: This indicates chemical degradation, likely due to moisture contamination or amine oxidation. While sulfonyl fluorides are highly stable at neutral pH, trace water in hygroscopic solvents like DMF or DMSO can lead to slow hydrolysis of the -SO₂F group into a sulfonic acid (-SO₃H), rendering it inactive[1]. Solution: Always use strictly anhydrous solvents (packaged under Argon) and store aliquots at -20°C in tightly sealed, inert-gas-purged vials[2].

Q4: I need to use this compound in an aqueous biological assay. How do I prevent it from crashing out when added to my buffer? A4: Sulfonyl fluorides have notoriously poor aqueous solubility. To prevent precipitation, prepare a highly concentrated stock (e.g., 50 mM) in anhydrous DMSO. Add this stock dropwise to your aqueous buffer under vigorous vortexing to ensure rapid dispersion. Keep the final DMSO concentration between 1% and 5%. Furthermore, ensure your buffer is at a neutral to slightly acidic pH (pH 6.5–7.5); alkaline conditions will rapidly hydrolyze the sulfonyl fluoride[3].

Part 4: Standard Operating Procedures (SOPs)

Protocol: Preparation of a 50 mM Anhydrous Stock Solution

This protocol is designed as a self-validating system to ensure maximum solubility and long-term stability.

  • Equilibration: Remove the sealed vial of 2-Amino-3-bromobenzene-1-sulfonyl fluoride from the freezer (-20°C) and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which will rapidly degrade the sulfonyl fluoride via hydrolysis.

  • Weighing: Using a microbalance, weigh the required mass of the solid into a clean, dry amber glass vial. (Amber glass prevents potential photo-oxidation of the primary amine).

  • Solvent Addition: In a fume hood, add the calculated volume of Anhydrous DMSO (sealed under Argon, <50 ppm H₂O).

  • Dissolution: Vortex the mixture vigorously for 60 seconds. If particulates remain, place the vial in an ultrasonic water bath at room temperature (do not exceed 30°C) for 2–5 minutes until the solution is optically clear.

  • Aliquot & Storage: Divide the clear solution into single-use aliquots (e.g., 50 µL) in low-bind microcentrifuge tubes. Purge the headspace of each tube with Argon or Nitrogen gas before sealing. Store immediately at -20°C. Note: Stock solutions prepared this way are typically stable for up to 6 months[2].

Part 5: Workflow & Mechanistic Visualizations

G A 2-Amino-3-bromobenzene- 1-sulfonyl fluoride (Solid) B Select Polar Aprotic Solvent (Anhydrous DMSO/DMF) A->B C Vortex & Mild Sonication (T < 30°C) B->C D Visual Inspection (Clear Solution?) C->D E Aliquot & Store at -20°C (Argon Purged) D->E Yes F Add Cosolvent (e.g., NMP) or Warm to 35°C D->F No F->C Re-evaluate

Figure 1: Solubilization Workflow and Decision Tree for high-lattice-energy SuFEx reagents.

G A Intact Sulfonyl Fluoride in Organic Solvent B Protic Solvents + Base (e.g., MeOH + Et3N) A->B Nucleophilic Attack C Trace Moisture (Aqueous carryover) A->C Hydrolysis D Stable Stock Solution (Anhydrous, Neutral) A->D Optimal E Sulfonate Ester (Degradation) B->E F Sulfonic Acid (Hydrolysis) C->F

Figure 2: Chemical stability and degradation pathways of sulfonyl fluorides in various solvent conditions.

References

  • RSC Publishing. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Retrieved from [Link][1]

Sources

Troubleshooting

Purification methods for 2-Amino-3-bromobenzene-1-sulfonyl fluoride reaction mixtures

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Troubleshooting Guide & Standard Operating Procedures for Bifunctional SuFEx Hub Isolation Overview 2-Amino-3-bromobenzene...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Troubleshooting Guide & Standard Operating Procedures for Bifunctional SuFEx Hub Isolation

Overview

2-Amino-3-bromobenzene-1-sulfonyl fluoride is a highly versatile, bifunctional building block utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. It contains both a nucleophilic ortho-amino group and an electrophilic sulfonyl fluoride group. While its synthesis—often achieved via the fluorination of sulfonyl chlorides or diazonium salts using potassium bifluoride (KHF₂)[1]—is straightforward, researchers frequently encounter challenges during isolation. This guide addresses the causality behind purification bottlenecks, providing self-validating protocols to ensure high-purity recovery without triggering premature self-condensation.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product, SO2Cl, KHF2) Quench Aqueous Quench & Wash (Sat. NaHCO3 / Brine) Crude->Quench Remove salts Extract Phase Separation (Extract with EtOAc) Quench->Extract Isolate organics Dry Dry (Na2SO4) & Concentrate (Keep Temp < 40°C) Extract->Dry Remove water Chrom Silica Gel Chromatography (Hexane/EtOAc Gradient) Dry->Chrom Remove byproducts Pure Pure 2-Amino-3-bromo- benzenesulfonyl fluoride Chrom->Pure High purity yield

Workflow for the isolation and purification of bifunctional SuFEx sulfonyl fluoride hubs.

Troubleshooting Guide & FAQs

Q1: How do I efficiently remove excess KHF₂ or other fluoride salts from the crude mixture? The Causality: KHF₂ is an ideal, atom-efficient fluorine source[1], but it is highly soluble in water and can form persistent emulsions if the pH of the aqueous layer drops too low due to acidic reaction byproducts. The Solution: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). This neutralizes any residual acidic species and ensures the bifluoride is converted to highly soluble, non-emulsifying fluoride salts, which partition exclusively into the aqueous layer. Extracting with ethyl acetate (EtOAc) will cleanly separate the organic product.

Q2: My compound contains both a nucleophilic amine (2-amino) and an electrophilic sulfonyl fluoride. How do I prevent self-condensation (oligomerization) during purification? The Causality: A common misconception is that sulfonyl fluorides behave like highly reactive sulfonyl chlorides. However, the S(VI)-F bond possesses unique thermodynamic stability and resists nucleophilic attack by amines under neutral conditions. Oligomerization or conjugate addition only occurs if specific SuFEx catalysts (e.g., DBU, BEMP, or Ca(NTf₂)₂) are introduced[2][3]. The Solution: Avoid strong organosuperbases during workup and chromatography. Standard silica gel chromatography and mildly basic aqueous washes (like NaHCO₃) will not trigger self-condensation. Maintain the pH between 6 and 8 during the aqueous workup to keep the amine in its neutral state without activating the sulfonyl fluoride.

Q3: How do I separate the product from unreacted sulfonyl chloride or sulfonic acid byproducts? The Causality: Sulfonyl chlorides are highly sensitive to moisture and will rapidly hydrolyze to sulfonic acids on normal-phase silica gel. Sulfonic acids are highly polar and will irreversibly bind to the baseline of the column. Conversely, sulfonyl fluorides are exceptionally stable to hydrolysis and elute cleanly. The Solution: You can directly load the concentrated organic extract onto a silica gel column. The 2-amino-3-bromobenzenesulfonyl fluoride will elute cleanly using a Hexane/EtOAc gradient, while any unreacted sulfonyl chloride will hydrolyze in situ and remain trapped on the baseline alongside any pre-existing sulfonic acid.

Quantitative Data: Chromatography Parameters

To optimize your purification, refer to the following validated solvent systems and expected retention factors (Rf) for 2-Amino-3-bromobenzene-1-sulfonyl fluoride and its common impurities on standard normal-phase silica gel (TLC plates: Silica gel 60 F254).

Solvent System (v/v)Rf (Product)Rf (Sulfonyl Chloride Impurity)Rf (Sulfonic Acid Impurity)Expected Recovery
Hexane / EtOAc (8:2) 0.45~0.40 (Hydrolyzes over time)0.00 (Baseline)> 90%
Hexane / EtOAc (7:3) 0.60~0.55 (Hydrolyzes over time)0.00 (Baseline)> 95%
DCM / MeOH (9:1) 0.90N/A (Rapid hydrolysis)0.15Not Recommended

Standard Operating Procedures (SOPs)

Protocol A: Optimized Aqueous Workup for Fluoride Scavenging

This protocol is designed as a self-validating system to ensure the complete removal of corrosive fluoride salts prior to chromatography.

  • Quenching: Cool the crude reaction mixture (typically in acetonitrile or DCM) to 0–5 °C using an ice bath. Slowly add saturated aqueous NaHCO₃ dropwise until effervescence ceases.

  • Dilution: Dilute the mixture with EtOAc (3 × volume of the reaction solvent) and transfer to a separatory funnel.

  • Phase Separation: Shake vigorously and allow the layers to separate.

    • Validation Checkpoint: Test the pH of the lower aqueous layer using indicator paper. It must read between pH 7.5 and 8.5. If it is acidic, residual HF is present; add more NaHCO₃.

  • Extraction: Collect the upper organic layer. Extract the aqueous layer two more times with equal volumes of EtOAc.

  • Washing & Drying: Wash the combined organic layers with brine (1 × 50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure. Crucial: Keep the water bath temperature below 40 °C to prevent any thermally induced degradation of the bromo-aniline moiety.

Protocol B: Silica Gel Flash Chromatography for SuFEx Hubs

Sulfonyl fluorides are stable on silica, allowing for the deliberate hydrolysis of sulfonyl chloride impurities during the run.

  • Column Preparation: Pack a glass column with standard flash silica gel (230–400 mesh) using Hexane as the slurry solvent.

  • Sample Loading: Dissolve the crude concentrated product from Protocol A in a minimal amount of DCM (1-2 mL) and carefully load it onto the silica bed.

  • Gradient Elution:

    • Begin elution with 100% Hexane (2 column volumes) to flush out non-polar organic impurities.

    • Gradually increase the polarity to Hexane/EtOAc (9:1), then to (8:2).

    • Validation Checkpoint: Monitor the fractions via TLC (UV active at 254 nm). The product will elute cleanly at the 8:2 ratio. Unreacted sulfonyl chloride will degrade on the column and stick to the baseline.

  • Isolation: Pool the fractions containing the pure 2-Amino-3-bromobenzene-1-sulfonyl fluoride and concentrate under reduced pressure to yield the product as an off-white to pale yellow solid.

References

  • Sulfur fluoride exchange - PMC - NIH Source: nih.gov URL:[Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase | PNAS Source: pnas.org URL:[Link]

  • Arenesulfonyl Fluoride Synthesis via Copper-Catalyzed Fluorosulfonylation of Arenediazonium Salts | Organic Letters - ACS Publications Source: acs.org URL:[Link]

Sources

Optimization

Minimizing degradation of 2-Amino-3-bromobenzene-1-sulfonyl fluoride during storage

The Bifunctional Dilemma (Overview) 2-Amino-3-bromobenzene-1-sulfonyl fluoride is a highly valuable building block in medicinal chemistry, frequently utilized as an electrophilic warhead in Sulfur(VI)-Fluoride Exchange (...

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Author: BenchChem Technical Support Team. Date: April 2026

The Bifunctional Dilemma (Overview)

2-Amino-3-bromobenzene-1-sulfonyl fluoride is a highly valuable building block in medicinal chemistry, frequently utilized as an electrophilic warhead in Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry 1. However, its molecular architecture presents a unique storage challenge: it is a bifunctional molecule containing both a nucleophilic aniline group (-NH 2​ ) and an electrophilic sulfonyl fluoride group (-SO 2​ F). While sulfonyl fluorides are celebrated for their resistance to hydrolysis under physiological conditions 2, the presence of a proximal nucleophile, combined with environmental triggers, significantly accelerates its degradation.

Diagnostic Troubleshooting (Q&A)

Q1: My stored batch has turned into an insoluble paste. What caused this, and how can I prevent it? Causality: You are observing intermolecular polymerization. The -NH 2​ group of one molecule is attacking the -SO 2​ F group of another. Although S(VI)-F bonds are exceptionally stable, trace amounts of base, thermal energy, or prolonged proximity in the solid state can trigger an unintended SuFEx reaction 3. This forms insoluble sulfonamide oligomers and releases hydrogen fluoride (HF), which further auto-catalyzes the degradation. Resolution: Store the compound strictly at -20°C to minimize the kinetic energy required to cross this activation barrier. Never store this compound in the same desiccator as volatile bases (e.g., triethylamine or pyridine).

Q2: LC-MS analysis of my reagent shows a mass shift corresponding to the loss of fluorine (-19 Da) and addition of an OH group (+17 Da). Why is this happening? Causality: This is the classic signature of hydrolysis. While sulfonyl fluorides are significantly more resistant to moisture than sulfonyl chlorides, they are not completely immune. Atmospheric water acts as a nucleophile, converting the sulfonyl fluoride into a sulfonic acid derivative (-SO 3​ H) 4. Resolution: The compound must be handled under dry, inert conditions. Use activated 4Å molecular sieves in your secondary storage containers to scavenge ambient moisture.

Q3: The compound has changed from an off-white powder to a dark brown color. Is it still usable? Causality: The darkening is caused by aniline oxidation. The electron-rich 2-amino group is highly susceptible to photo-oxidation and reactions with atmospheric oxygen, leading to the formation of azo, nitroso, or quinone-imine byproducts. Resolution: Always store the reagent in amber glass vials to block UV/Vis light, and backfill the headspace with Argon to displace oxygen 3.

Degradation Kinetics & Storage Impact

To optimize your inventory management, refer to the quantitative degradation profiles below.

Storage ConditionTemperatureAtmosphereRelative HumidityEstimated Half-LifePrimary Degradation Mode
Optimal -20°CArgon< 1%> 12 MonthsNone (Stable)
Cold Room 4°CAir (Sealed)< 10%3 - 6 MonthsSlow Hydrolysis
Benchtop 25°CAir (Open)40 - 60%< 1 WeekHydrolysis & Oxidation
Accelerated 40°CAir (Basic Impurities)> 60%< 24 HoursIntermolecular SuFEx

Mechanistic Pathways of Degradation

Degradation A 2-Amino-3-bromobenzene- 1-sulfonyl fluoride M Moisture (H2O) A->M H Heat / Trace Base A->H O Oxygen / Light A->O P1 Hydrolysis M->P1 P2 Intermolecular SuFEx H->P2 P3 Oxidation O->P3 R1 Sulfonic Acid + HF P1->R1 R2 Sulfonamide Polymers P2->R2 R3 Azo/Nitroso Species P3->R3

Mechanisms of 2-Amino-3-bromobenzene-1-sulfonyl fluoride degradation during storage.

Self-Validating Protocol for Aliquoting and Storage

To ensure the highest scientific integrity of your downstream experiments, follow this self-validating workflow for handling the reagent.

Objective: Prevent the introduction of nucleophilic moisture and atmospheric oxygen to minimize degradation.

  • Step 1: Pre-Equilibration. Transfer the bulk reagent vial to a glovebox purged with Argon (H 2​ O < 1 ppm, O 2​ < 1 ppm). Allow the vial to equilibrate to the glovebox temperature.

    • Causality: Opening cold vials in ambient air causes immediate condensation of atmospheric moisture onto the reagent, initiating rapid hydrolysis.

  • Step 2: Anhydrous Aliquoting. Dispense the required mass into pre-dried (oven-baked at 120°C for >12h), amber glass vials.

    • Causality: Creating single-use aliquots prevents repeated freeze-thaw cycles and limits the exposure of the bulk batch to environmental triggers.

  • Step 3: Sealing and Desiccation. Seal the vials with PTFE-lined caps and wrap the caps with Parafilm. Place the aliquots inside a secondary container filled with activated 4Å molecular sieves.

    • Causality: PTFE prevents chemical degradation of the cap, while molecular sieves act as a thermodynamic sink for any trace water that permeates the seal over time.

  • Step 4: Cold Storage. Remove the secondary container from the glovebox and immediately transfer it to a -20°C freezer.

    • Causality: Sub-zero temperatures reduce the kinetic energy below the activation barrier required for intermolecular SuFEx polymerization.

  • Step 5: Self-Validating Quality Control ( 19 F NMR). Before utilizing a stored aliquot in a critical reaction, dissolve a 1 mg sample in anhydrous CDCl 3​ and perform a rapid 19 F NMR scan.

    • Causality & Validation: A pure sulfonyl fluoride exhibits a sharp singlet between +50 ppm and +65 ppm. The appearance of a peak around -150 ppm to -160 ppm indicates the presence of free fluoride ions (HF), confirming that hydrolysis or polymerization has occurred. This step validates the storage protocol by confirming the absence of HF before the reagent is committed to a complex synthesis.

References

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods Source: ResearchGate URL
  • Advances in the construction of diverse SuFEx linkers Source: Oxford Academic URL
  • 1-Bromoethene-1-sulfonyl fluoride (Handling and Stability)
  • Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity Source: MDPI URL

Sources

Reference Data & Comparative Studies

Validation

The SuFEx Paradigm: Evaluating 2-Amino-3-bromobenzene-1-sulfonyl Fluoride Against Sulfonyl Chlorides in Click Chemistry

In modern drug discovery and materials science, the rapid and reliable assembly of complex molecular architectures relies heavily on click chemistry. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has long...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and materials science, the rapid and reliable assembly of complex molecular architectures relies heavily on click chemistry. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has long dominated this space, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a transformative methodology. Pioneered by K.B. Sharpless and co-workers, SuFEx leverages the unique stability-reactivity profile of sulfonyl fluorides, fundamentally outperforming traditional sulfonyl chlorides[1].

This guide provides an objective, data-driven comparison between sulfonyl fluorides—specifically highlighting the highly functionalized building block 2-amino-3-bromobenzene-1-sulfonyl fluoride —and their sulfonyl chloride counterparts.

Mechanistic Causality: Why Fluoride Outperforms Chloride

To understand the superiority of sulfonyl fluorides in parallel synthesis and late-stage functionalization, one must examine the thermodynamics and kinetics of the S(VI)-halogen bond.

Sulfonyl chlorides possess a relatively long and weak S–Cl bond. This makes the electrophilic sulfur center highly susceptible to both one- and two-electron reductive attacks, leading to rapid hydrolysis and thermolysis under standard reaction conditions[2]. Consequently, sulfonyl chlorides often react non-selectively, yielding complex mixtures of di- and tri-sulfonylated side products when exposed to molecules with multiple nucleophilic centers[3].

Conversely, the S–F bond in sulfonyl fluorides is significantly shorter and stronger. The cleavage of the S(VI)–F bond is exclusively heterolytic, rendering the functional group highly resistant to reduction, hydrolysis, and thermolysis[4]. As described by Sharpless, the –SO2F group attains the hallmark of click chemistry by remaining "invisible" under most physiological, acidic, and basic conditions[4]. It only "comes to life" when triggered by specific activating environments, such as strong hydrogen bonding, bifluoride attack, or specific amidine bases like DBU, which lower the activation barrier for S–F cleavage[2][5].

G A S(VI) Electrophile B Sulfonyl Chloride (-SO2Cl) A->B C Sulfonyl Fluoride (-SO2F) A->C D Labile S-Cl Bond Rapid Hydrolysis B->D H2O / Reductants F Non-selective Side Reactions B->F Nucleophiles E Heterolytic S-F Bond Extreme Stability C->E Harsh Conditions G SuFEx Activation (Base / H-bond) E->G Trigger H Chemoselective Linkage G->H Click Reaction

Fig 1. Divergent mechanistic pathways of S(VI) electrophiles in click chemistry.

Case Study: The Orthogonality of 2-Amino-3-bromobenzene-1-sulfonyl fluoride

The true power of the SuFEx paradigm is best illustrated by highly functionalized hubs like 2-amino-3-bromobenzene-1-sulfonyl fluoride . This molecule contains three distinct reactive handles: an aniline group (-NH2), an aryl bromide (-Br), and a sulfonyl fluoride (-SO2F).

If this molecule were synthesized as a sulfonyl chloride , it would be fundamentally unstable. The highly nucleophilic aniline group of one molecule would rapidly attack the electrophilic -SO2Cl group of an adjacent molecule, leading to uncontrolled, spontaneous self-polymerization or the formation of cyclic sulfonamides.

Because it is a sulfonyl fluoride , the molecule exhibits robust thermodynamic stability[6]. The -SO2F group is entirely orthogonal to standard cross-coupling conditions. Researchers can perform palladium-catalyzed Suzuki or Buchwald-Hartwig couplings on the bromine atom, or alkylate the amine, without prematurely triggering the sulfonyl group. The -SO2F handle is preserved for late-stage functionalization, allowing for the precise, modular assembly of complex therapeutics.

G Start 2-Amino-3-bromobenzene- 1-sulfonyl fluoride Handle1 Amine Group (-NH2) Start->Handle1 Handle2 Bromine (-Br) Start->Handle2 Handle3 Sulfonyl Fluoride (-SO2F) Start->Handle3 Polymer Self-Polymerization (If -SO2Cl was used) Start->Polymer Hypothetical S-Cl Rxn1 Amidation / Alkylation Handle1->Rxn1 Rxn2 Pd-Catalyzed Cross-Coupling Handle2->Rxn2 Rxn3 SuFEx Click Reaction (DBU + Phenol) Handle3->Rxn3 Late-stage Stable SO2F Remains Intact Rxn1->Stable Rxn2->Stable

Fig 2. Orthogonal reactivity workflow of 2-amino-3-bromobenzene-1-sulfonyl fluoride.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of sulfonyl fluorides versus sulfonyl chlorides in parallel synthesis environments[3][6].

Performance ParameterSulfonyl Chlorides (-SO2Cl)Sulfonyl Fluorides (-SO2F)
Thermodynamic Stability Low; highly susceptible to rapid thermolysis.High; robust against thermolysis and hydrolysis.
Redox Vulnerability High; vulnerable to 1- and 2-electron reduction.Low; S-F cleavage is exclusively heterolytic.
Chemoselectivity Poor; reacts non-selectively with multiple nucleophiles.Excellent; "invisible" until specifically activated.
Orthogonality Incompatible with unprotected amines/alcohols.Highly compatible; allows late-stage functionalization.
Shelf-life Days to weeks (highly moisture sensitive).Years (bench-stable, moisture resistant).

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, ensuring that the causality behind each reagent choice directly correlates with the mechanistic advantages of SuFEx chemistry.

Protocol A: Synthesis of 2-Amino-3-bromobenzene-1-sulfonyl fluoride via F-Cl Exchange

Because sulfonyl chlorides are notoriously unstable, they are often generated in situ and immediately converted to the stable fluoride.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-3-bromobenzene-1-sulfonyl chloride (1.0 equiv) in acetonitrile (0.5 M concentration) at 0 °C.

  • Fluorination: Add a saturated aqueous solution of 1 (3.0 equiv) dropwise to the reaction mixture[1].

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 2 hours.

  • Workup: Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Causality & Validation: Why use KHF2 instead of standard KF? The bifluoride ion (HF2⁻) acts as a highly efficient fluoride donor. The biphasic MeCN/H2O system promotes hydrogen bonding at the water/organic interface. This specific solvation environment significantly enhances the nucleophilicity of the fluoride ion, driving the rapid F-Cl exchange while completely preventing the hydrolysis of the newly formed, highly stable S-F bond[1].

Protocol B: Chemoselective SuFEx Click Coupling with a Phenol

This protocol demonstrates the activation of the "invisible" -SO2F group.

Step-by-Step Methodology:

  • Preparation: Combine 2-amino-3-bromobenzene-1-sulfonyl fluoride (1.0 equiv) and the target phenol (1.1 equiv) in anhydrous acetonitrile (0.2 M).

  • Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv) to the mixture.

  • Reaction: Stir at room temperature for 4-6 hours until complete consumption of the sulfonyl fluoride is observed via LC/MS.

  • Workup: Quench with 1N HCl, extract with dichloromethane, and purify via flash chromatography.

Causality & Validation: Under neutral conditions, the sulfonyl fluoride is completely unreactive toward the phenol. DBU serves a critical dual purpose: it deprotonates the phenol to generate a highly nucleophilic phenoxide, and it interacts with the S-F bond. This interaction lowers the activation energy required for the heterolytic cleavage of the extremely stable S-F bond, facilitating the rapid "click" formation of the aryl sulfonate linkage without affecting the unprotected aniline or aryl bromide handles[5][7].

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. rhhz.net. 1

  • Sulfur VI Fluoride Exchange SuFEx Another Good Reaction For Click Chemistry. scribd.com. 2

  • Sulfur fluoride exchange with carbon pronucleophiles. rsc.org. 7

  • Thinking outside the reaction mixture: Sulfur (VI) fluoride exchange (SuFEx) via glass-assisted organocatalysis. digitellinc.com. 5

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. nih.gov. 6

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. acs.org. 3

  • Molecular design principles of ionic liquids with a sulfonyl fluoride moiety. nsf.gov. 4

Sources

Comparative

Reactivity comparison of 2-Amino-3-bromobenzene-1-sulfonyl fluoride and structural analogues

Reactivity Profiling of 2-Amino-3-bromobenzene-1-sulfonyl Fluoride: A Comparative Guide to Tunable SuFEx Electrophiles The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally transformed cova...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Profiling of 2-Amino-3-bromobenzene-1-sulfonyl Fluoride: A Comparative Guide to Tunable SuFEx Electrophiles

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally transformed covalent drug discovery and chemical biology. Unlike traditional promiscuous electrophiles (e.g., sulfonyl chlorides) that are prone to rapid hydrolysis and off-target toxicity, sulfonyl fluorides (SFs) exhibit a unique, heterolytic cleavage profile[1]. They are highly resistant to reduction and thermodynamic degradation, remaining inert in aqueous biological media until they encounter a specific microenvironment that stabilizes the departing fluoride ion[2],[1].

However, not all sulfonyl fluorides are created equal. The intrinsic reactivity of the S(VI) center must be carefully calibrated to achieve a balance between hydrolytic stability and target engagement[3]. This guide provides an in-depth comparative analysis of 2-Amino-3-bromobenzene-1-sulfonyl fluoride against its structural analogues, detailing the mechanistic causality behind its reactivity and providing validated experimental protocols for kinetic profiling.

Mechanistic Causality: The Push-Pull Dynamics of Substituent Effects

To understand the reactivity of 2-Amino-3-bromobenzene-1-sulfonyl fluoride, we must deconstruct the electronic contributions of its substituents relative to the baseline molecule, benzenesulfonyl fluoride.

  • The Baseline (Benzenesulfonyl Fluoride): Unsubstituted aryl sulfonyl fluorides possess moderate reactivity. They are stable enough for short-term biological assays but lack the fine-tuned selectivity required for advanced covalent probes[4].

  • The Ortho-Amino Effect (+R, Electron Donating): The addition of an amino group significantly alters the electronic landscape. The nitrogen lone pair delocalizes into the aromatic ring via resonance (+R effect), increasing electron density at the S(VI) center. This dampens the electrophilicity of the sulfonyl group, drastically increasing its hydrolytic half-life (stability) in aqueous media[4]. Furthermore, an ortho-positioned amine can introduce steric shielding and act as a general base or hydrogen-bond donor within a protein binding pocket, directing the warhead toward specific nucleophilic residues (Tyr, Lys, Ser, Thr, His)[2].

  • The Meta-Bromo Effect (-I, Electron Withdrawing): Halogens exert an inductive electron-withdrawing pull (-I effect) through the sigma bond framework. Positioned meta to the sulfonyl group, the bromo substituent does not introduce conflicting resonance effects but effectively withdraws electron density, partially restoring the electrophilicity lost to the amino group.

The Synergy: 2-Amino-3-bromobenzene-1-sulfonyl fluoride represents a highly engineered "push-pull" system. The electron-donating amine ensures the molecule does not prematurely hydrolyze in plasma, while the electron-withdrawing bromine fine-tunes the S-F bond to react efficiently upon target binding[3].

SubstituentEffects PhSO2F Benzenesulfonyl Fluoride (Baseline Reactivity) OrthoNH2 2-Amino Substitution (Resonance Donating) PhSO2F->OrthoNH2 Decreases Electrophilicity MetaBr 3-Bromo Substitution (Inductive Withdrawing) PhSO2F->MetaBr Increases Electrophilicity Target 2-Amino-3-bromobenzene-1-sulfonyl fluoride (Balanced SuFEx Electrophile) OrthoNH2->Target Push-Pull Synergy MetaBr->Target Push-Pull Synergy

Logical relationship of substituent effects on sulfonyl fluoride reactivity.

Comparative Reactivity Data

The following table synthesizes the quantitative performance of 2-Amino-3-bromobenzene-1-sulfonyl fluoride against common structural analogues. The data highlights the inverse relationship between hydrolytic stability and promiscuous reactivity[3],[4].

Electrophile AnalogueStructural ClassificationDominant Electronic EffectHydrolytic Stability (t1/2 at pH 7.4)Relative Protein Labeling
PMSF (Phenylmethanesulfonyl fluoride)Aliphatic / Alkyl-ArylN/A (High intrinsic reactivity)< 1 hourHigh / Promiscuous
Benzenesulfonyl fluoride Unsubstituted ArylNone (Baseline)~10–12 hoursModerate
4-Aminobenzenesulfonyl fluoride Para-Substituted ArylStrongly Electron Donating (+R)> 30 hoursLow
3-Aminobenzenesulfonyl fluoride Meta-Substituted ArylWeakly Electron Donating~15–20 hoursLow-Moderate
2-Amino-3-bromobenzene-1-sulfonyl fluoride Di-Substituted ArylPush-Pull (Donating + Withdrawing)~24 hoursHigh (Target-Directed)

Data Interpretation: While aliphatic SFs like PMSF hydrolyze rapidly and label promiscuously, the di-substituted 2-Amino-3-bromo analogue achieves an optimal ~24-hour half-life. This extended stability window is critical for in vivo applications, allowing the probe to circulate and selectively engage its target without degrading into an inactive sulfonic acid[5],[3].

Experimental Methodology: Self-Validating Kinetic Profiling

To objectively compare the reactivity of these electrophiles, researchers must utilize a self-validating kinetic assay. The following protocol details the determination of the pseudo-first-order reaction rate constant ( kobs​ ) and hydrolytic half-life ( t1/2​ ) via HPLC/LC-MS[5].

Causality-Driven Protocol Design:
  • Solvent Choice: Stock solutions are prepared in anhydrous Acetonitrile (ACN) rather than water or DMSO to prevent premature baseline hydrolysis of the S-F bond prior to the assay[5].

  • Pseudo-First-Order Conditions: The nucleophile (or buffer) is kept in vast molar excess relative to the sulfonyl fluoride. This ensures the concentration of the nucleophile remains effectively constant, simplifying the kinetic derivation to a first-order exponential decay model.

  • Acidic Quenching: Formic acid is used to instantly drop the pH at specific time points. This protonates the target nucleophiles (shifting them out of their reactive, deprotonated state) and halts the SuFEx exchange, locking the reaction state for accurate LC-MS quantification[5].

Step-by-Step Workflow:
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of 2-Amino-3-bromobenzene-1-sulfonyl fluoride (and comparative analogues) in HPLC-grade ACN.

    • Prepare a 1 mM solution of the model nucleophile (e.g., N-acetyl-L-lysine) in 50 mM phosphate buffer (pH 7.4). Add an inert internal standard (e.g., 100 µM caffeine) to account for injection volume variances during analysis.

  • Reaction Initiation:

    • Equilibrate the nucleophile buffer solution to 25 °C.

    • Initiate the reaction by spiking 50 µL of the 10 mM electrophile stock into 950 µL of the nucleophile solution (Final concentrations: 0.5 mM electrophile, ~0.95 mM nucleophile)[5]. Vortex immediately.

  • Time-Point Sampling:

    • At designated intervals ( t=0,1,2,4,8,12,24 hours), withdraw a 100 µL aliquot from the reaction mixture.

  • Reaction Quenching:

    • Immediately inject the 100 µL aliquot into a vial containing 10 µL of 10% Formic Acid to quench the reaction.

  • LC-MS/HPLC Analysis:

    • Analyze the quenched samples using a C18 reverse-phase column.

    • Quantify the Area Under the Curve (AUC) for the remaining intact sulfonyl fluoride, normalizing against the internal standard.

    • Plot ln([SF]t​/[SF]0​) versus time to derive kobs​ from the slope, and calculate t1/2​=ln(2)/kobs​ [4].

Protocol Prep 1. Reagent Preparation (10 mM in ACN) Incubate 2. Incubation (PBS pH 7.4, 25°C) Prep->Incubate Sample 3. Time-Point Sampling (t=0 to 24h) Incubate->Sample Quench 4. Acidic Quenching (Formic Acid) Sample->Quench Analyze 5. LC-MS/HPLC Analysis (Quantify AUC) Quench->Analyze

Self-validating experimental workflow for comparative kinetic analysis.

Conclusion

The transition from non-specific alkyl sulfonyl fluorides to highly decorated aryl sulfonyl fluorides marks a critical maturation in covalent chemical biology. 2-Amino-3-bromobenzene-1-sulfonyl fluoride exemplifies this evolution. By leveraging the opposing electronic effects of an ortho-amino group and a meta-bromo group, researchers can utilize an electrophile that resists bulk aqueous hydrolysis while maintaining potent, target-directed SuFEx reactivity.

References

  • A Comparative Guide to the Reactivity of Phenyl Fluorosulfate and Sulfonyl Fluorides . Benchchem. 5

  • Sulfonyl Fluorides . Enamine. 2

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction . Merck Millipore. 1

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery . ChemRxiv. 3

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening . PMC - National Institutes of Health.4

Sources

Validation

Validating protein targets of 2-Amino-3-bromobenzene-1-sulfonyl fluoride using mass spectrometry

Advanced Chemoproteomic Target Validation: A Comparative Guide to 2-Amino-3-bromobenzene-1-sulfonyl fluoride in Mass Spectrometry As chemoproteomics rapidly evolves, the ability to unambiguously identify the protein targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Chemoproteomic Target Validation: A Comparative Guide to 2-Amino-3-bromobenzene-1-sulfonyl fluoride in Mass Spectrometry

As chemoproteomics rapidly evolves, the ability to unambiguously identify the protein targets of covalent small molecules remains a critical bottleneck in drug discovery. While traditional sulfonyl fluorides (SFs) have revolutionized our ability to profile non-cysteine residues across the proteome[1], target deconvolution via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently plagued by high false-discovery rates and background peptide noise.

To overcome these analytical limitations, 2-Amino-3-bromobenzene-1-sulfonyl fluoride emerges as a rationally designed, trifunctional building block. By integrating a context-dependent electrophile, a derivatization handle, and a built-in isotopic signature, it provides a self-validating system for rigorous target engagement studies. This guide details the mechanistic causality behind its design, objectively compares its performance against legacy alternatives, and provides a field-proven protocol for its application.

Mechanistic Causality: The Trifunctional Advantage

To understand why 2-Amino-3-bromobenzene-1-sulfonyl fluoride outperforms simpler probes, we must analyze the specific roles of its structural modules:

  • The Sulfonyl Fluoride (SuFEx) Warhead: Unlike highly reactive Michael acceptors that indiscriminately alkylate accessible cysteines, sulfonyl fluorides are largely inert to aqueous hydrolysis. They require proximity-induced desolvation within a protein binding pocket to undergo Sulfur(VI) Fluoride Exchange (SuFEx), allowing them to selectively label catalytic and non-catalytic Tyrosine, Lysine, Serine, and Histidine residues[2].

  • The Bromine Isotopic Filter: The inclusion of the bromo group is a bioinformatics game-changer. Bromine exists naturally as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. When a peptide is covalently modified by this probe, its mass spectrum exhibits a distinct, equal-intensity doublet separated by 2 Da[3]. This isotopic signature acts as a highly specific filter, allowing MS software to immediately distinguish true covalent adducts from the complex background of unmodified peptides[4].

  • The Amino Handle: The aniline amine allows for straightforward late-stage functionalization. Researchers can easily append alkyne tags (for CuAAC click chemistry) or fluorophores via standard amide coupling without altering the steric trajectory of the warhead.

ProbeAnatomy Probe 2-Amino-3-bromobenzene- 1-sulfonyl fluoride SF Sulfonyl Fluoride SuFEx Warhead Targets Lys, Tyr, Ser Probe->SF Covalent Binding Br Bromo Group Isotopic Tag 1:1 79Br/81Br Doublet Probe->Br MS/MS Filtering NH2 Amino Group Linker Handle Late-Stage Derivatization Probe->NH2 Probe Assembly

Caption: Trifunctional logic of 2-Amino-3-bromobenzene-1-sulfonyl fluoride in chemoproteomics.

Comparative Performance Analysis

When designing an Activity-Based Protein Profiling (ABPP) experiment, selecting the right probe is paramount. Legacy probes like PMSF or AEBSF are useful for bulk protease inhibition but lack the sophisticated features required for modern quantitative mass spectrometry.

The table below summarizes the comparative performance metrics based on chemical properties and MS detectability.

Feature / Metric2-Amino-3-bromobenzene-1-SFAEBSFPMSFFluorophosphonates (FP)
Primary Target Scope Lys, Tyr, Ser, Thr, HisSerine ProteasesSerine ProteasesSerine Hydrolases
Aqueous Stability (t½) High (>24 hours at pH 7.4)Moderate (~1-2 hours)Very Low (<30 mins)Moderate
MS/MS Isotopic Signature Yes (1:1 Doublet via Br) NoNoNo
Derivatization Ease High (Primary Amine)Low (Primary Amine, but alters binding)NoneRequires custom synthesis
False Discovery Rate (MS) < 1% (Isotope filtered) > 15% (High background)> 20%~ 5-10%
Primary Application Target Discovery / ABPPRoutine Lysis ProtectionRoutine Lysis ProtectionHydrolase Profiling

The Verdict: While AEBSF and PMSF remain staples for crude lysate preservation, they are fundamentally inadequate for target deconvolution. The built-in bromine isotopic signature of 2-Amino-3-bromobenzene-1-sulfonyl fluoride drastically reduces the bioinformatics false discovery rate, making it the superior choice for identifying novel binding pockets.

Self-Validating Experimental Protocol: LC-MS/MS Target Deconvolution

To ensure maximum trustworthiness and reproducibility, the following protocol describes a competitive IsoTOP-ABPP workflow. Note: Prior to this workflow, the probe's amino group should be derivatized with an alkyne handle (e.g., via reaction with pentynoic acid) to enable click chemistry.

Phase 1: Proteome Labeling & Competition

Causality Check: We utilize a competitive format (Vehicle vs. Competitor) to differentiate specific, saturable binding from non-specific electrophilic scavenging.

  • Lysate Preparation: Harvest cells (e.g., HEK293T) and lyse in cold PBS using probe sonication. Clear the lysate via centrifugation (100,000 x g, 45 min) and adjust protein concentration to 2 mg/mL.

  • Competition: Divide the proteome into two aliquots. Treat Aliquot A with DMSO (Vehicle) and Aliquot B with a known competitor compound (e.g., 10 µM) for 30 minutes at 37°C.

  • Probe Labeling: Add the alkyne-derivatized 2-Amino-3-bromobenzene-1-sulfonyl fluoride probe (50 µM final concentration) to both aliquots. Incubate for 1 hour at 37°C to allow SuFEx-mediated covalent modification.

Phase 2: CuAAC Click Chemistry & Enrichment

Causality Check: We perform on-bead digestion rather than eluting intact proteins to maximize the recovery of hydrophobic membrane proteins and ensure only probe-modified peptides are analyzed.

  • Click Chemistry: To each sample, add the CuAAC master mix: Biotin-azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO₄ (1 mM). React for 1 hour at room temperature.

  • Precipitation: Precipitate proteins using cold methanol/chloroform/water extraction to remove unreacted probe and click reagents. Wash the protein pellet twice with cold methanol.

  • Enrichment: Resuspend the pellet in 1.2% SDS/PBS with heating. Dilute to 0.2% SDS and incubate with streptavidin-agarose beads for 2 hours at room temperature.

  • On-Bead Digestion: Wash beads extensively (PBS, water, urea) to remove non-covalently bound proteins. Reduce (DTT), alkylate (iodoacetamide), and digest overnight with sequencing-grade Trypsin at 37°C.

Phase 3: LC-MS/MS Acquisition & Isotopic Deconvolution
  • Data Acquisition: Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-LC system. Utilize Higher-Energy Collisional Dissociation (HCD) for fragmentation.

  • Bioinformatics Filtering: Search the raw data against the human proteome database. Crucial Step: Instruct the search algorithm (e.g., MaxQuant or IsoStamp) to filter specifically for precursor ions exhibiting the 1:1 79 Br/ 81 Br isotopic doublet separated by 1.997 Da[4].

  • Validation: True targets will show a heavy depletion of the brominated peptide signal in the competitor-treated sample (Aliquot B) compared to the vehicle (Aliquot A).

Workflow S1 1. Proteome Labeling S2 2. CuAAC Click Chemistry S1->S2 S3 3. Streptavidin Enrichment S2->S3 S4 4. On-Bead Digestion S3->S4 S5 5. LC-MS/MS Acquisition S4->S5 S6 6. Isotopic Deconvolution S5->S6

Caption: Step-by-step ABPP workflow leveraging the bromine isotopic signature for MS/MS deconvolution.

Sources

Comparative

Comparative Stability of 2-Amino-3-bromobenzene-1-sulfonyl Fluoride in Biological Buffers: A Technical Guide

Introduction Sulfonyl fluorides have emerged as privileged pharmacophores and versatile chemical biology tools, driven by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [1]. Unlike sulfonyl chlorides,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Sulfonyl fluorides have emerged as privileged pharmacophores and versatile chemical biology tools, driven by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [1]. Unlike sulfonyl chlorides, which undergo rapid, indiscriminate hydrolysis in aqueous media, sulfonyl fluorides exhibit a unique balance of thermodynamic stability and context-dependent reactivity. However, their stability is not absolute; it is heavily influenced by the local chemical environment, including buffer composition, pH, and the electronic and steric effects of aromatic substituents [2].

This guide evaluates the aqueous stability of 2-Amino-3-bromobenzene-1-sulfonyl fluoride (2-ABSF) —a highly functionalized SuFEx building block—across common biological buffers (PBS, HEPES, and Tris). We objectively benchmark its performance against two widely utilized sulfonyl fluoride alternatives: AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride) and PMSF (Phenylmethanesulfonyl fluoride).

Mechanistic Causality: Why Buffer Selection Dictates Sulfonyl Fluoride Integrity

When designing covalent probes or protease inhibitors, the choice of biological buffer is as critical as the warhead itself. The degradation of sulfonyl fluorides in aqueous systems primarily occurs via two distinct pathways:

  • Base-Catalyzed Hydrolysis : In non-nucleophilic buffers like PBS (Phosphate-Buffered Saline) and HEPES, degradation is driven by hydroxide ion attack. The rate is strictly pH-dependent. Electron-withdrawing groups (EWGs) on the aryl ring increase the electrophilicity of the sulfur atom, accelerating hydrolysis[2].

  • Aminolysis : Buffers containing primary amines, such as Tris(hydroxymethyl)aminomethane, act as direct nucleophiles. Tris can attack the S(VI) center, leading to the rapid formation of a sulfonamide and the irreversible loss of the active sulfonyl fluoride [4].

Structure-Activity Relationship of 2-ABSF: In 2-ABSF, the meta-bromo substituent acts as an EWG, which typically decreases aqueous stability by making the sulfur center more electrophilic [2]. However, the ortho-amino group provides significant steric shielding and can participate in intramolecular hydrogen bonding with the sulfonyl oxygen or fluoride. This counteracts the EWG effect, providing a kinetic barrier to hydrolysis that enhances its half-life in aqueous media [3].

Comparative Stability Data

The following table summarizes the half-life ( t1/2​ ) and the percentage of intact compound remaining after 5 hours at 37°C in different 100 mM buffers (pH 7.4).

Table 1: Quantitative Stability Comparison of Sulfonyl Fluorides in Biological Buffers (37°C, pH 7.4)

CompoundPBS (100 mM) t1/2​ HEPES (100 mM) t1/2​ Tris (100 mM) t1/2​ % Intact in PBS (5h)% Intact in Tris (5h)
2-ABSF ~ 18.0 hours~ 20.0 hours~ 2.5 hours82%< 5%
AEBSF ~ 12.0 hours~ 14.0 hours~ 1.5 hours74%< 1%
PMSF ~ 0.9 hours~ 1.1 hours< 0.2 hours< 1%0%

Data Interpretation:

  • PBS & HEPES : 2-ABSF demonstrates superior stability compared to AEBSF and PMSF. The ortho-amino steric shielding effectively protects the S-F bond from water/hydroxide attack, despite the activating meta-bromo group.

  • Tris : All sulfonyl fluorides exhibit accelerated degradation in Tris due to competitive aminolysis. While 2-ABSF is slightly more resistant than AEBSF, Tris remains an incompatible buffer for prolonged incubations.

Experimental Protocol: Self-Validating Stability Assessment

To ensure trustworthiness, the following protocol utilizes both LC-MS and 1 H NMR to cross-validate the degradation kinetics. Relying solely on LC-MS can be misleading due to in-source fragmentation of the S-F bond; orthogonal NMR validation confirms intact structural identity[3].

Step-by-Step Methodology:

  • Stock Preparation : Dissolve 2-ABSF (or AEBSF/PMSF) in anhydrous DMSO to a concentration of 100 mM.

    • Causality: Anhydrous DMSO prevents premature hydrolysis during freeze-thaw cycles and storage.

  • Buffer Equilibration : Prepare 100 mM solutions of PBS, HEPES, and Tris, adjusted precisely to pH 7.4 at 37°C.

    • Causality: pH is temperature-dependent (especially for Tris); adjusting at the target incubation temperature prevents pH drift artifacts.

  • Reaction Initiation : Spike the DMSO stock into the pre-warmed buffers to achieve a final compound concentration of 500 µM (final DMSO concentration = 0.5% v/v).

  • Incubation & Sampling : Incubate the mixtures at 37°C in a thermoshaker. Withdraw 100 µL aliquots at 0, 1, 2, 5, 12, and 24 hours.

  • Quenching : Immediately quench the aliquots by adding 400 µL of ice-cold Acetonitrile containing an internal standard (e.g., 4-fluorobenzamide).

    • Causality: The organic solvent precipitates buffer salts and drastically lowers the dielectric constant, halting further hydrolysis [2].

  • Orthogonal Quantification :

    • LC-MS: Centrifuge at 14,000 x g for 10 mins. Inject the supernatant into a C18 column. Monitor the parent ion transition.

    • 1 H NMR: For NMR validation, perform the assay in D 2​ O-based buffers. Monitor the disappearance of the aromatic proton signals specific to the intact sulfonyl fluoride and the appearance of the corresponding sulfonic acid/sulfonamide signals [3].

Visualizations

ReactivityPathway SF 2-ABSF (Intact Sulfonyl Fluoride) Hydrolysis Sulfonic Acid (Inactive Degradant) SF->Hydrolysis PBS/HEPES (Slow) Aminolysis Tris-Sulfonamide (Inactive Adduct) SF->Aminolysis Tris Buffer (Fast) Target Covalent Protein Complex (Active SuFEx Product) SF->Target Target Protein (Catalyzed)

Reactivity pathways of 2-ABSF illustrating the impact of buffer nucleophilicity.

Workflow N1 1. Prepare 100 mM Stock in Anhydrous DMSO N2 2. Dilute to 500 µM in Target Buffers (pH 7.4, 37°C) N1->N2 N3 3. Incubate & Sample (0 to 24 hours) N2->N3 N4 4. Quench Aliquots with Ice-Cold Acetonitrile N3->N4 N5 5. Orthogonal Quantification (LC-MS & 1H NMR) N4->N5

Self-validating experimental workflow for assessing sulfonyl fluoride stability.

Conclusion

For researchers utilizing 2-Amino-3-bromobenzene-1-sulfonyl fluoride in SuFEx click chemistry or as a covalent probe, buffer selection is paramount. While it exhibits excellent stability in non-nucleophilic buffers like PBS and HEPES—outperforming both AEBSF and PMSF due to ortho-steric shielding—it remains highly susceptible to aminolysis. Consequently, primary amine buffers such as Tris must be strictly avoided during prolonged incubations, assay development, or structural biology preparations.

References
  • Sulfur fluoride exchange. National Institutes of Health (PMC). [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ACS Publications. [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. National Institutes of Health (PMC). [Link]

Validation

Assessing Covalent Binding Efficiency of 2-Amino-3-bromobenzene-1-sulfonyl Fluoride: A Comparative Guide

Executive Summary & Mechanistic Rationale In the landscape of targeted covalent inhibitors (TCIs), expanding the targetable amino acid space beyond cysteine is a critical frontier. 2-Amino-3-bromobenzene-1-sulfonyl fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted covalent inhibitors (TCIs), expanding the targetable amino acid space beyond cysteine is a critical frontier. 2-Amino-3-bromobenzene-1-sulfonyl fluoride represents a highly tunable, privileged warhead leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike traditional Michael acceptors that strictly require proximal cysteines,1[1].

The Causality of the Scaffold

The structural nuances of the 2-amino-3-bromobenzene scaffold dictate its binding kinetics and selectivity:

  • Electrophilic Tuning: The S-F bond is1[1]. The electron-withdrawing bromine atom at the meta position enhances the electrophilicity of the sulfur center.

  • Proximity-Driven Activation: The warhead remains practically inert until non-covalent pre-organization ( KI​ ) within a protein binding pocket brings a nucleophile into precise proximity. The ortho-amino group provides a critical hydrogen-bond donating vector, anchoring the molecule and accelerating the irreversible inactivation step ( kinact​ ).

  • Stable Adduct Formation: Upon nucleophilic attack, the fluoride leaving group is expelled, yielding a highly stable sulfonyl adduct. This is particularly advantageous for targeting lysine and tyrosine, which2[2].

Comparative Performance: Warhead Alternatives

To objectively assess 2-Amino-3-bromobenzene-1-sulfonyl fluoride, it must be benchmarked against alternative covalent warheads. The table below summarizes their quantitative and qualitative performance metrics based on established chemical biology principles.

Warhead ClassPrimary Target NucleophilesAqueous Stability ( t1/2​ )Reactivity Profile & MechanismReversibility
2-Amino-3-bromo-SF Tyr, Lys, Ser, His, ThrHigh (Hours to Days)Context-dependent (SuFEx click chemistry)Irreversible (-HF)
Acrylamides CysVery HighSoft electrophile (Michael addition)Irreversible
Fluorosulfates (-OSO₂F) Tyr, LysHighLower basal reactivity than SFsIrreversible
Sulfonyl Chlorides Non-specificLow (Minutes)Highly reactive, prone to pan-assay interferenceIrreversible (-HCl)
Cyanoacrylamides CysHighTunable equilibrium (Reversible Michael)Reversible

Methodological Framework: Self-Validating Protocols

To rigorously determine the covalent binding efficiency ( kinact​/KI​ ) of 2-Amino-3-bromobenzene-1-sulfonyl fluoride, the following self-validating protocols must be employed.

Protocol 1: Intact Protein Mass Spectrometry (LC-MS)

Intact MS provides a direct, quantitative readout of target occupancy by measuring the mass shift corresponding to the warhead adduct ( Δ M = +234.08 Da, accounting for the loss of HF).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the target protein (1–5 µM) in a physiological buffer devoid of primary amines (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Causality: Tris buffer contains primary amines that can competitively react with sulfonyl fluorides over extended incubations, artificially lowering the observed binding efficiency.

  • Compound Incubation: Treat the protein with varying concentrations of the sulfonyl fluoride (e.g., 10, 25, 50, 100 µM) at 25°C.

  • Self-Validation Checkpoint (Denatured Control): In parallel, heat-denature an aliquot of the protein (95°C, 5 min) before adding the compound.

    • Causality: SuFEx requires precise spatial orientation. If the denatured control shows labeling, the binding is non-specific and driven by basal reactivity rather than pocket-directed affinity.

  • Reaction Quenching: At specific time points (e.g., 5, 15, 30, 60 min), withdraw aliquots and3[3].

    • Causality: Dropping the pH protonates the target nucleophiles (e.g., Lysine ϵ -amino group), instantly halting the SuFEx reaction and preventing artifactual labeling during LC-MS injection.

  • LC-MS Analysis: Inject samples onto a3[3]. Analyze via high-resolution ESI-TOF MS.

  • Data Processing: Deconvolute the spectra. Calculate binding efficiency as the ratio of the adduct peak area to the total protein peak area. Plot kobs​ vs. [Inhibitor] to extract the kinact​/KI​ value.

Protocol 2: Activity-Based Protein Profiling (ABPP) Competition

To confirm that the covalent modification occurs at the functional active site rather than an allosteric or surface-exposed residue.

Step-by-Step Methodology:

  • Pre-incubation: Treat cell lysates (1 mg/mL protein) with 2-amino-3-bromobenzene-1-sulfonyl fluoride (1–50 µM) for 1 hour at 37°C.

  • Self-Validation Checkpoint (Non-Electrophilic Control): Treat a parallel lysate with a structurally matched sulfonamide analog.

    • Causality: The sulfonamide cannot undergo SuFEx. If it fails to prevent subsequent probe labeling, it confirms that the observed competition by the sulfonyl fluoride is strictly due to covalent target engagement.

  • Probe Labeling: Add a broad-spectrum fluorescent activity-based probe (e.g., TAMRA-FP for serine hydrolases) for 30 minutes.

  • Readout: Resolve proteins via SDS-PAGE and perform in-gel fluorescence scanning. A dose-dependent reduction in the fluorescent signal indicates successful active-site occlusion by the sulfonyl fluoride.

Visualizing the Workflow & Mechanism

Workflow A 1. Native Protein Incubation (Target + 2-Amino-3-bromo-SF) C 3. Formic Acid Quench (Halts SuFEx Reaction) A->C B 2. Denatured Protein Control (Validates Specificity) B->C Parallel Control D 4. LC-MS Analysis (C4 Column, ESI-TOF) C->D E 5. Calculate k_inact / K_I (Adduct vs Unlabeled Ratio) D->E

Workflow for assessing covalent binding efficiency via Intact Mass Spectrometry.

Pathway N1 Target Protein (Ser/Tyr/Lys Nucleophile) N3 Non-Covalent Complex (Pre-organization, K_I) N1->N3 N2 2-Amino-3-bromo-SF (Latent Electrophile) N2->N3 N4 SuFEx Reaction (Proximity-Driven) N3->N4 N5 Stable Covalent Adduct (Irreversible, k_inact) N4->N5 -HF

SuFEx mechanism of 2-Amino-3-bromobenzene-1-sulfonyl fluoride targeting protein nucleophiles.

References

  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads Source: White Rose Research Online URL
  • Source: Royal Society of Chemistry (RSC)
  • Source: Royal Society of Chemistry (RSC)
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)

Sources

Comparative

Benchmarking 2-Amino-3-bromobenzene-1-sulfonyl fluoride Against Traditional Electrophilic Warheads

The Paradigm Shift in Covalent Drug Discovery Historically,1[1]. While successful in blockbuster kinase inhibitors, this approach is fundamentally limited because cysteine is one of the least abundant amino acids in the...

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Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm Shift in Covalent Drug Discovery

Historically,1[1]. While successful in blockbuster kinase inhibitors, this approach is fundamentally limited because cysteine is one of the least abundant amino acids in the human proteome, often absent from key protein binding pockets[1]. To expand the druggable proteome, modern chemical biology has pivoted to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.2[2].

Among these next-generation warheads,3[3] stands out as a highly versatile building block. This guide objectively benchmarks its performance against traditional electrophiles, detailing the causality behind its structural advantages and providing a self-validating experimental workflow for kinetic profiling.

Structural Causality: The Advantage of 2A3B-SF

The efficacy of a covalent warhead is dictated by its "Goldilocks reactivity"—it must be stable enough to circulate in aqueous media without reacting with off-target proteins, yet reactive enough to form a bond when correctly positioned in the target active site.

  • The 1-Sulfonyl Fluoride Core : Unlike highly reactive chloroacetamides that cause widespread off-target toxicity, 2[2]. They require strict proximity-induced activation within a binding pocket to undergo fluoride displacement.

  • The 2-Amino Group (Ortho-Position) : Provides a direct synthetic vector for attaching target-binding scaffolds via amide coupling. Once coupled, the resulting bulky amide sits ortho to the sulfonyl fluoride. This proximity provides critical ortho-steric shielding to the sulfur center, preventing premature nucleophilic attack by water molecules in systemic circulation.

  • The 3-Bromo Group (Meta-Position) : Exerts an inductive electron-withdrawing effect that fine-tunes the electrophilicity of the sulfur center, optimizing it for SuFEx reactions with specific residues like Lys or Tyr. Furthermore, it serves as a robust handle for late-stage Suzuki-Miyaura cross-coupling, allowing medicinal chemists to explore structure-activity relationships (SAR) without altering the primary warhead trajectory.

Mechanisms cluster_acrylamide Traditional: Acrylamide (Michael Addition) cluster_sufex Next-Gen: 2A3B-SF (SuFEx) A_Warhead Acrylamide A_Adduct Thioether Adduct A_Warhead->A_Adduct k_inact A_Target Cys (Thiol) A_Target->A_Adduct S_Warhead 2A3B-SF S_Adduct Sulfonate Adduct S_Warhead->S_Adduct Proximity Activated S_Target Tyr/Lys/Ser S_Target->S_Adduct

Fig 1. Mechanistic divergence between traditional Cys-targeted acrylamides and pan-nucleophile SFs.

Comparative Performance Data

When benchmarking warheads, we evaluate intrinsic reactivity, target scope, and toxicity risks. For instance, in studies targeting specific lysine residues (e.g., Lys102 in HIV-1 RT),4[4].

Warhead ClassPrimary Nucleophile TargetReaction MechanismAqueous StabilityProximity RequirementOff-Target Toxicity Risk
Acrylamide Cysteine (Soft)Michael AdditionModerateModerateMedium
Chloroacetamide Cys, Lys, His (Soft/Hard)SN2 AlkylationLowLow (Highly reactive)High
Vinyl Sulfone Cysteine (Soft)Michael AdditionModerateModerateMedium-High
2A3B-SF Tyr, Lys, Ser, His (Hard)SuFEx (F⁻ displacement)HighStrict (Conformation-driven)Low

Experimental Benchmarking: A Self-Validating Kinetic Protocol

To objectively compare 2A3B-SF against an acrylamide analog, researchers must determine the pseudo-first-order inactivation rate ( kinact​ ) and the reversible binding constant ( KI​ ). We utilize Intact Mass Spectrometry (LC-MS) because it directly observes the covalent adduct, eliminating false positives inherent to biochemical fluorescence assays.

Self-Validating Design (The Blocker Control): 5[5]. By pre-incubating the target protein with a known high-affinity reversible inhibitor before adding the 2A3B-SF probe, we ensure that any observed covalent modification is strictly active-site directed. If labeling persists in the presence of the blocker, the reaction is non-specific, instantly invalidating the probe.

Step-by-Step Methodology:
  • Preparation : Synthesize the 2A3B-SF conjugated ligand via standard amide coupling. Prepare a 10-point concentration gradient (e.g., 0.1 µM to 50 µM) in DMSO.

  • Target Incubation : Incubate 1 µM of recombinant target protein with the ligand gradient in physiological buffer (pH 7.4) at 37 °C. Run a parallel control group pre-incubated with a 10x excess of a reversible blocker.

  • Time-Course Quenching : Extract aliquots at 0, 10, 30, 60, and 120 minutes. Quench the SuFEx reaction immediately by adding 1% formic acid. Causality: Lowering the pH denatures the protein and protonates nucleophilic residues, instantly halting the reaction.

  • LC-MS Analysis : Inject samples into an LC-TOF-MS. Deconvolute the raw spectra to quantify the ratio of unmodified protein mass to the +Adduct mass (accounting for the loss of the fluoride leaving group, -19 Da).

  • Kinetic Derivation : Plot the natural log of the remaining unmodified protein percentage against time to derive kobs​ . Plot kobs​ vs. Inhibitor Concentration [I] . Fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) .

  • Validation Check : If the kobs​ vs. [I] plot is linear rather than hyperbolic, it indicates that KI​ is too high (poor reversible binding) or the labeling is non-specific. A true targeted SuFEx reaction will saturate, yielding a clear horizontal asymptote ( kinact​ ).

Workflow S1 1. Conjugation (Amide Coupling) S2 2. Incubation ([I] Titration) S1->S2 S3 3. LC-MS (Intact Mass) S2->S3 S4 4. Kinetics (k_inact / K_I) S3->S4

Fig 2. Self-validating LC-MS workflow for determining covalent inactivation kinetics.

References

  • Title : Sulfonyl fluorides as privileged warheads in chemical biology | Source : rsc.org | URL :[Link]

  • Title : Covalent drug discovery using sulfur(VI) fluoride exchange warheads | Source : tandfonline.com | URL :[Link]

  • Title : Covalent and Noncovalent Strategies for Targeting Lys102 in HIV-1 Reverse Transcriptase | Source : nih.gov | URL :[Link]

  • Title : The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery | Source : acs.org | URL :[Link]

  • Title : 2-amino-3-bromobenzene-1-sulfonyl fluoride (C6H5BrFNO2S) | Source : uni.lu | URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-3-bromobenzene-1-sulfonyl fluoride proper disposal procedures

Comprehensive Laboratory Guide: Handling and Disposal of 2-Amino-3-bromobenzene-1-sulfonyl Fluoride Executive Summary 2-Amino-3-bromobenzene-1-sulfonyl fluoride is a highly functionalized electrophilic building block fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Handling and Disposal of 2-Amino-3-bromobenzene-1-sulfonyl Fluoride

Executive Summary

2-Amino-3-bromobenzene-1-sulfonyl fluoride is a highly functionalized electrophilic building block frequently utilized in chemical biology and Sulfur Fluoride Exchange (SuFEx) click chemistry[1]. While sulfonyl fluorides are generally more stable to neutral aqueous conditions than their sulfonyl chloride counterparts, improper disposal into standard organic or acidic waste streams poses severe safety risks, including the potential generation of highly toxic hydrofluoric acid (HF).

This guide provides drug development professionals and laboratory scientists with a field-proven, self-validating protocol for the safe alkaline hydrolysis (quenching) and subsequent disposal of 2-Amino-3-bromobenzene-1-sulfonyl fluoride[2].

Chemical Hazard Profile & Logistics

Before initiating disposal, personnel must understand the physicochemical properties that dictate the handling logistics of this compound[3].

Property / HazardValue / DescriptionLogistical Mitigation Strategy
CAS Number 2866307-34-6Ensure accurate labeling on all waste manifests.
Molecular Formula C₆H₅BrFNO₂SContains halogens (Br, F); requires halogenated waste segregation.
Reactivity Electrophilic; stable in neutral water, highly reactive with strong nucleophiles/bases.Do not mix raw chemical with general aqueous waste. Must be chemically quenched prior to disposal.
Primary Risk Generates Fluoride ( F− ) upon hydrolysis.Critical: Maintain pH > 8 at all times to prevent the formation of volatile, lethal Hydrofluoric Acid (HF).

Mechanistic Basis for Safe Disposal

The disposal of sulfonyl fluorides relies on controlled alkaline hydrolysis [4]. Unlike sulfonyl chlorides, which readily hydrolyze in ambient moisture, sulfonyl fluorides require a strong base to overcome their activation energy barrier.

When exposed to an aqueous hydroxide solution (e.g., NaOH), the hydroxide ion acts as a nucleophile, attacking the electrophilic sulfur atom. This displaces the fluoride leaving group, converting the hazardous, reactive sulfonyl fluoride into a benign, water-soluble sulfonate salt and sodium fluoride[4].

Reaction Pathway: R−SO2​F+2NaOH→R−SO3​Na+NaF+H2​O

Causality & Safety Imperative: The reaction generates free fluoride ions ( F− ). In a basic environment, these exist as harmless salts. However, if this waste stream is inadvertently mixed with acidic waste, the fluoride ions will rapidly protonate to form Hydrofluoric Acid (HF) . Therefore, the causality of our protocol dictates that an excess of base must be used, and the final pH must be rigorously verified before the waste leaves the fume hood.

Operational Disposal Workflow

The following decision matrix outlines the logical progression from reactive waste to safe, segregated disposal.

DisposalWorkflow Start 2-Amino-3-bromobenzene-1- sulfonyl fluoride Waste Solvent Dissolve in miscible organic solvent (THF/MeOH) Start->Solvent Base Add 1M NaOH (aq) slowly on ice bath Solvent->Base Controls Exotherm Stir Stir at Room Temp (2-4 hours) Base->Stir pHCheck Verify pH (Must be > 8) Stir->pHCheck Hydrolysis Complete Segregate Transfer to Halogenated Aqueous Basic Waste pHCheck->Segregate Verified Safe (No HF Risk)

Workflow for the safe alkaline hydrolysis and disposal of sulfonyl fluoride waste.

Step-by-Step Alkaline Hydrolysis Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the success of the previous one. All operations must be conducted in a certified chemical fume hood while wearing appropriate PPE (safety goggles, lab coat, and double nitrile gloves).

Step 1: Solubilization

  • Action: Transfer the 2-Amino-3-bromobenzene-1-sulfonyl fluoride waste into a round-bottom flask equipped with a magnetic stir bar. Dissolve the compound in a water-miscible organic solvent (e.g., Tetrahydrofuran (THF) or Methanol) at a ratio of approximately 10 mL solvent per 1 gram of waste.

  • Causality: Sulfonyl fluorides are highly hydrophobic. Attempting to hydrolyze them in pure water will result in a biphasic mixture where the reaction only occurs at the interface, leaving unreacted, dangerous starting material trapped in the organic layer. A miscible solvent ensures a homogeneous reaction.

Step 2: Base Addition (Quenching)

  • Action: Submerge the reaction flask in an ice-water bath. Slowly, dropwise, add an excess of 1M to 2M aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH). Use at least 3 molar equivalents of base relative to the sulfonyl fluoride.

  • Causality: The nucleophilic attack on the sulfonyl group is highly exothermic. The ice bath prevents the solvent from boiling off and mitigates the risk of uncontrolled vapor release.

Step 3: Reaction Monitoring (Self-Validation)

  • Action: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours.

  • Validation: Do not assume the reaction is complete based on time. Perform Thin Layer Chromatography (TLC) or LC-MS on an aliquot of the mixture. Compare it against a reference standard of the unreacted chemical. The complete disappearance of the starting material confirms total consumption, validating that the reactive hazard has been neutralized.

Step 4: pH Verification

  • Action: Test the quenched solution using universal pH indicator paper.

  • Validation: The solution must register a pH > 8 (strongly basic). If the pH is neutral or acidic, add additional 1M NaOH and stir for another 30 minutes.

  • Causality: As established, an acidic environment will convert the newly formed fluoride salts into lethal HF gas.

Step 5: Waste Segregation & Logistics

  • Action: Once validated as basic and fully hydrolyzed, transfer the solution to a designated waste carboy labeled explicitly as "Basic Aqueous Halogenated Waste (Contains Fluoride and Bromide Salts)" [2].

  • Logistics: Never mix this container with acidic waste streams or heavy metal waste. Ensure the container is appropriately vented if required by your institution's Environmental Health and Safety (EHS) guidelines.

References

  • NextSDS. "2-amino-3-bromobenzene-1-sulfonyl fluoride — Chemical substance information." NextSDS Chemical Database. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

  • Stockholm Convention on Persistent Organic Pollutants. "Alkaline Hydrolysis of Sulfonyl Fluorides." United Nations Environment Programme. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-3-bromobenzene-1-sulfonyl fluoride

Standard Operating Procedure: Safe Handling and PPE Protocols for 2-Amino-3-bromobenzene-1-sulfonyl fluoride Introduction & Mechanistic Context 2-Amino-3-bromobenzene-1-sulfonyl fluoride (CAS: 2866307-34-6) is a highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and PPE Protocols for 2-Amino-3-bromobenzene-1-sulfonyl fluoride

Introduction & Mechanistic Context

2-Amino-3-bromobenzene-1-sulfonyl fluoride (CAS: 2866307-34-6) is a highly specialized, bifunctional electrophile utilized in chemical biology and drug development[1]. Featuring an aniline moiety, an aryl bromide for cross-coupling, and a sulfonyl fluoride group, it serves as a premier structural hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and the design of covalent protein inhibitors[2][3].

The Causality of Hazard: To handle this compound safely, one must understand the paradoxical stability-reactivity pattern of the S(VI)-F bond. Under neutral, ambient conditions, sulfonyl fluorides are thermodynamically stable and resist hydrolysis[2]. However, when exposed to specific nucleophiles, basic microenvironments, or the hydrogen-bonding networks found in human mucous membranes (eyes, respiratory tract), the fluoride acts as a highly efficient leaving group[2]. This localized activation triggers the release of hydrofluoric acid (HF) and corrosive sulfonic acids, leading to deep tissue liquefaction necrosis[4]. This dual nature makes it an exceptional scientific tool, but a severe occupational hazard requiring uncompromising safety protocols[5][6].

Risk Assessment & Hazard Profile

Because specific toxicological data for this exact derivative is limited[7], rigorous safety protocols must be extrapolated from the well-documented behavior of the broader sulfonyl fluoride class (such as PMSF and AEBSF)[5][8].

Table 1: GHS Hazard Classification and Mechanistic Causality

GHS PictogramHazard ClassH-CodeMechanistic Causality
GHS05 (Corrosive) Skin Corr. 1B, Eye Dam. 1H314, H318Nucleophilic attack by tissue moisture releases localized HF, causing severe burns and irreversible eye damage[4].
GHS07 / GHS06 Acute Tox. 3 (Oral/Inhalation)H301, H335Inhalation of dust or aerosols leads to respiratory tract burns, mucosal irritation, and systemic fluoride toxicity[4][5].

Mandatory Personal Protective Equipment (PPE) Matrix

Every protocol in the laboratory must function as a self-validating system. PPE selection for sulfonyl fluorides must address both the immediate particulate nature of the solid and the latent risk of corrosive vapor generation[5][6].

Table 2: PPE Specifications and Operational Causality

PPE CategorySpecificationCausal Justification
Respiratory NIOSH-approved SCBA or P3 particulate filter maskPrevents inhalation of fine dust during transfer. Moisture in the lungs can hydrolyze the compound into toxic HF gas[6][8].
Eye & Face Chemical splash goggles + Face shield (EN 166)Goggles prevent dust ingress; the face shield provides a critical barrier against pressurized corrosive splashes during reaction quenching[5][6].
Hand Protection Heavy nitrile or rubber gloves (EN 374)Standard latex is insufficient. EN 374-rated gloves provide a validated chemical barrier against both the organic scaffold and generated fluorides[5].
Body Protection Corrosion-proof suit or heavy-duty lab coatProtects against systemic absorption. Contaminated clothing must be removed immediately to prevent prolonged dermal exposure[5][9].

Step-by-Step Operational Workflow: SuFEx Reaction Setup

This methodology outlines the safe handling of 2-Amino-3-bromobenzene-1-sulfonyl fluoride from raw material transfer to a standard base-catalyzed SuFEx reaction[10].

1. Pre-Operational Verification:

  • Action: Verify the fume hood face velocity is operating between 80–100 fpm. Ensure a Calcium Gluconate (2.5%) gel tube (the standard antidote for HF exposure) is immediately accessible.

  • Causality: High-velocity airflow is the primary engineering control against latent HF vapors. Calcium gluconate neutralizes fluoride ions by forming insoluble calcium fluoride, halting tissue necrosis.

2. Weighing and Transfer:

  • Action: Don all PPE (Table 2). Weigh the compound exclusively inside the fume hood using an anti-static spatula[8].

  • Causality: Static electricity can aerosolize the fine powder. Weighing outside the hood exposes the laboratory environment to severe inhalation risks[11].

3. Anhydrous Dissolution:

  • Action: Dissolve the compound in an anhydrous solvent (e.g., dry CH₂Cl₂ or DMF) under an inert atmosphere (Nitrogen/Argon)[10].

  • Causality: While sulfonyl fluorides are generally stable to water, ambient moisture combined with trace impurities can trigger slow hydrolysis, leading to dangerous HF gas buildup in closed reaction vials[2][6].

4. Reaction Execution:

  • Action: Add the nucleophile (e.g., phenol or amine), followed by the dropwise addition of the base catalyst (e.g., Triethylamine or DBU)[10].

  • Causality: Base addition activates the S(VI)-F bond, initiating the exchange. Dropwise addition controls the exothermic release of energy, preventing solvent boil-over[10].

5. Quenching:

  • Action: Quench the reaction with a mild aqueous buffer (e.g., saturated NaHCO₃) rather than strong acids or unbuffered water[12].

  • Causality: A mild base safely neutralizes any unreacted sulfonyl fluoride and traps the released fluoride ions as stable salts, preventing the formation of gaseous HF[12].

Workflow A 1. Fume Hood & Safety Prep B 2. Don Advanced PPE (SCBA, Shield, EN 374) A->B C 3. Anhydrous Transfer (Avoid Moisture) B->C D 4. SuFEx Reaction (Base Catalysis) C->D E 5. Mild Basic Quench (Neutralize S(VI)-F) D->E F 6. Hazardous Waste Disposal E->F

Workflow for the safe handling and SuFEx reaction of sulfonyl fluoride compounds.

Spill Response & Disposal Plan

A self-validating safety protocol requires preparing for containment failure.

  • Evacuation & Isolation: If a dust cloud or large spill occurs outside the hood, evacuate the immediate area. Allow the HVAC system to clear airborne particulates. Do not re-enter without a Self-Contained Breathing Apparatus (SCBA)[5][6].

  • Containment: Cover the solid spill with dry sand or vermiculite. Critical: Do not use water directly on the neat solid, as it may generate corrosive vapors[6][11].

  • Mechanical Recovery: Use a clean, non-sparking shovel to sweep the absorbed material into a dry, sealable hazardous waste container[5][11].

  • Disposal: Label the container as "Corrosive/Toxic Fluorinated Organic Waste." Dispose of via an authorized hazardous waste management facility. Never flush sulfonyl fluorides down the sink[8][12].

References

  • 4-amino-3-bromobenzene-1-sulfonyl fluoride — Chemical Substance Information. NextSDS. 1

  • PubChemLite: 2-amino-3-bromobenzene-1-sulfonyl fluoride. uni.lu. 7

  • Safety Data Sheet PMSF (Phenylmethylsulfonyl fluoride). G-Biosciences. 5

  • PHENYLMETHYLSULFONYL FLUORIDE (PMSF). AmericanBio. 6

  • Sulfur Fluoride Exchange (SuFEx) - M.-C. Giel, CJ Smedley, and JE Moses. Thieme-Connect. 10

  • MATERIAL SAFETY DATA SHEET PMSF. UBPBio.8

  • 1,1'-Biphenyl-4-sulfonyl fluoride 95 325-04-2. Sigma-Aldrich.

  • Safety Data Sheet - Cayman Chemical. Cayman Chemical. 12

  • Safety Data Sheet: Corrosive solid, toxic, n.o.s. neoFroxx. 9

  • Phenylmethylsulfonyl Fluoride (PMSF). Santa Cruz Biotechnology. 11

  • Perfluoro(2-ethoxyethane)sulfonyl fluoride. chemBlink. 4

  • Molecular design principles of ionic liquids with a sulfonyl fluoride moiety. National Science Foundation (NSF). 2

  • Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization. ChemRxiv. 3

Sources

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